molecular formula C9H10N4OS B2463169 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 492426-57-0

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2463169
CAS No.: 492426-57-0
M. Wt: 222.27
InChI Key: LHQJWKNRHQBZDG-UHFFFAOYSA-N
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Description

1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide ( 492426-57-0) is a chemical compound featuring a hybrid structure of pyrazole and thiazole heterocycles, with a molecular formula of C 9 H 10 N 4 OS and a molecular weight of 222.27 g/mol [ Research Applications and Value: The core structure of this compound combines two privileged pharmacophores in drug discovery: the pyrazole and the thiazole ring. Heterocyclic compounds containing these moieties, especially when linked by an amide bond, are extensively investigated for their diverse biological activities [ Anticancer Research: Similar N-thiazolyl-carboxamide hybrids have demonstrated promising cytotoxicity against various cancer cell lines and have been explored as multitarget agents capable of inhibiting key protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR-2 [ Antioxidant and Enzyme Inhibition Studies: Thiazole-carboxamide derivatives have also shown potential as potent antioxidants in free radical scavenging assays (e.g., DPPH assay) and as inhibitors of enzymes like α-amylase, indicating relevance in metabolic disorder research [ Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-2-13-7(3-4-11-13)8(14)12-9-10-5-6-15-9/h3-6H,2H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQJWKNRHQBZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Mechanism of Action: 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the molecular mechanism of action (MoA) for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide .

Based on the structural pharmacophore—a pyrazole-5-carboxamide core linked to a thiazole moiety—this molecule is classified as a Succinate Dehydrogenase Inhibitor (SDHI) . It functions by disrupting the mitochondrial respiratory chain, specifically targeting Complex II.

A Technical Guide to Pyrazole-Thiazole Carboxamide SDH Inhibition

Executive Summary

This compound represents a specific class of SDHIs (Succinate Dehydrogenase Inhibitors) used primarily as fungicides and, experimentally, as mitochondrial metabolic modulators.

Its mechanism is defined by competitive binding to the Ubiquinone-binding pocket (Q-site) of Mitochondrial Complex II (Succinate Dehydrogenase). By mimicking the structure of ubiquinone (Coenzyme Q), it physically blocks the transfer of electrons from succinate to the electron transport chain (ETC). This blockade results in two catastrophic cellular events:

  • Energy Crisis: Cessation of ATP production via oxidative phosphorylation.

  • Oxidative Stress: Rapid accumulation of Reactive Oxygen Species (ROS) due to electron leakage.

Chemical Identity & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the molecule’s functional domains. The efficacy of this molecule relies on the precise spatial arrangement of its three core components:

ComponentChemical StructureMechanistic Function
The "Warhead" Pyrazole-5-carboxamide The core scaffold responsible for hydrogen bonding with the target protein. The 1-ethyl group provides steric bulk to lock the molecule in the active site.
The Linker Amide Bond (-CONH-) A critical pivot point. The carbonyl oxygen (C=O) and amide nitrogen (NH) form essential H-bonds with conserved amino acid residues (Tyrosine/Tryptophan).
The Hydrophobic Tail Thiazol-2-yl Group A lipophilic aromatic ring that occupies the deep hydrophobic pocket of the enzyme, mimicking the quinone ring of Ubiquinone.

Primary Mechanism: Inhibition of Complex II (SDH)

The Target: Succinate Dehydrogenase (Complex II)

Succinate Dehydrogenase (SDH) is a unique bifunctional enzyme complex anchored in the inner mitochondrial membrane. It participates in both the Citric Acid Cycle (TCA) (oxidizing succinate to fumarate) and the Electron Transport Chain (ETC) (transferring electrons to ubiquinone).

The enzyme consists of four subunits:

  • SDHA: Flavoprotein (site of succinate oxidation).

  • SDHB: Iron-sulfur protein (electron transfer wire).

  • SDHC & SDHD: Membrane-anchor subunits that form the Ubiquinone-binding pocket (Q-site) .

Binding Kinetics & Interaction Mode

This compound acts as a high-affinity ligand for the Q-site (specifically the Qp site, proximal to the matrix side).

Step-by-Step Binding Event:

  • Entry: The molecule diffuses into the mitochondrial matrix and enters the transmembrane Q-site channel formed by SDHC and SDHD.

  • Anchoring (The H-Bond Network):

    • The Amide Oxygen (C=O) accepts a hydrogen bond from the hydroxyl group of a conserved Tyrosine residue (e.g., Tyr58 in E. coli numbering, or homologous Tyr83/Tyr91 in fungal pathogens).

    • The Amide Nitrogen (NH) donates a hydrogen bond to a conserved Serine or Tryptophan residue.

  • Hydrophobic Locking:

    • The Thiazole ring slides into the deep hydrophobic cleft usually occupied by the isoprenoid tail of ubiquinone.

    • The 1-ethyl-pyrazole moiety interacts with the "gatekeeper" residues at the entrance of the pocket, sealing the inhibitor inside.

  • Competition: The inhibitor binds with a

    
     (dissociation constant) often in the nanomolar (nM) range, effectively outcompeting native Ubiquinone (
    
    
    
    in the
    
    
    M range).
The Metabolic Blockade

Once bound, the molecule physically obstructs Ubiquinone from accessing the [3Fe-4S] cluster of SDHB.

  • Normal State: Electrons flow: Succinate

    
     FAD 
    
    
    
    [Fe-S] Clusters
    
    
    Ubiquinone
    
    
    Ubiquinol.
  • Inhibited State: Electrons reach the [Fe-S] cluster but have nowhere to go. The "wire" is cut.

Downstream Cellular Consequences

The inhibition of SDH triggers a dual-mechanism cell death pathway:

Pathway A: Bioenergetic Collapse
  • TCA Cycle Halt: Without SDH activity, succinate accumulates. This feedback inhibits upstream TCA enzymes (e.g., Citrate Synthase), halting the cycle.

  • ATP Depletion: The ETC is starved of electrons from Complex II, reducing the proton gradient (

    
    ) and stopping ATP synthesis.
    
Pathway B: ROS-Mediated Toxicity (The Lethal Blow)
  • Electron Leakage: Electrons trapped in the FAD and Fe-S centers of SDH react directly with molecular oxygen (

    
    ).
    
  • Superoxide Generation: This produces Superoxide anions (

    
    ), which rapidly convert to Hydrogen Peroxide (
    
    
    
    ) and highly reactive Hydroxyl radicals (
    
    
    ).
  • Damage: These radicals cause lipid peroxidation of the mitochondrial membrane, destroying its integrity and triggering apoptosis/necrosis.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the interruption of the electron transport chain by the inhibitor.

SDHI_Mechanism Succinate Succinate SDHA SDHA (FAD) Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate FeS SDHB (Fe-S Clusters) SDHA->FeS e- transfer Q_Site Q-Site (SDHC/D) FeS->Q_Site e- transfer Ubiquinone Ubiquinone (Q) Q_Site->Ubiquinone Normal: Reduction to QH2 ROS ROS (Superoxide) Q_Site->ROS Electron Leakage (Blockade) ComplexIII Complex III Ubiquinone->ComplexIII e- transport Inhibitor 1-Ethyl-N-(thiazol-2-yl)-... (Inhibitor) Inhibitor->Q_Site COMPETITIVE BINDING

Figure 1: Schematic of the Electron Transport Chain blockade. The inhibitor competes with Ubiquinone at the Q-site, causing electron backup and ROS generation.

Experimental Protocols for Validation

To confirm the mechanism of action for this specific molecule, the following assays are the gold standard.

Protocol 1: DCPIP Reduction Assay (Succinate:Ubiquinone Reductase Activity)

Objective: Quantify the inhibition of electron transfer from succinate to an artificial electron acceptor (DCPIP) mediated by ubiquinone.

Materials:

  • Mitochondrial fraction (isolated from target tissue/fungi).

  • Reaction Buffer: 50 mM Phosphate buffer (pH 7.4), 1 mM KCN (to block Complex IV).

  • Substrate: 5 mM Succinate.

  • Electron Acceptor: 60

    
    M DCPIP (2,6-dichlorophenolindophenol).
    
  • Co-substrate: 50

    
    M Decylubiquinone (soluble Q analog).
    
  • Inhibitor: this compound (dissolved in DMSO).

Method:

  • Preparation: Pre-incubate mitochondrial fraction (10

    
    g protein) with the Inhibitor (varying concentrations: 0.1 nM – 10 
    
    
    
    M) in Reaction Buffer for 5 minutes at 25°C.
  • Activation: Add Succinate and Decylubiquinone to start the reaction.

  • Measurement: Immediately add DCPIP. Monitor the decrease in absorbance at 600 nm (reduction of blue DCPIP to colorless) using a spectrophotometer.

  • Analysis: Plot

    
     vs. Log[Inhibitor]. Calculate the IC50  value.
    
    • Validation: A true SDHI will show a sigmoidal dose-dependent inhibition curve.

Protocol 2: Molecular Docking Workflow

Objective: Predict the precise binding pose and affinity.

Method:

  • Target Retrieval: Download the crystal structure of Succinate Dehydrogenase (e.g., PDB ID: 2FBW or 3VRB ).

  • Ligand Prep: Construct the 3D structure of this compound. Minimize energy using MMFF94 force field.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (usually Ubiquinone or Carboxin).

  • Docking: Use AutoDock Vina or Gold .

    • Settings: Exhaustiveness = 8.[1]

  • Scoring: Analyze the top-ranked pose for:

    • H-Bond Distance: < 3.0 Å between Amide-O and Tyr/Trp.

    • Pi-Stacking: Interaction between Thiazole and surrounding aromatic residues.

Resistance & Selectivity Considerations

  • Resistance: Prolonged exposure can select for point mutations in the SDH subunits. Common mutations include H272Y or H272R (in SDHB), which disrupt the H-bond network required for carboxamide binding but still allow ubiquinone binding (albeit with reduced efficiency).

  • Selectivity: While the Q-site is conserved, subtle differences between fungal, plant, and mammalian SDH allow for species-specific toxicity. The "1-ethyl" and "thiazol-2-yl" substituents are often tuned to maximize affinity for the fungal enzyme over the mammalian homolog to ensure safety.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[1][2] Link

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection.[2][3] Link

  • Horsefield, R., et al. (2006). Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase): a mechanism of electron transfer and proton conduction during ubiquinone reduction. Journal of Biological Chemistry. Link

  • Yan, X., et al. (2018). Design, synthesis, and antifungal activity of novel pyrazole-carboxamide derivatives containing a hydrazone moiety. Molecules.[1][2][3][4][5] Link

  • Glattli, A., et al. (2009). Succinate dehydrogenase inhibitors: Structure-activity relationships and molecular modeling. Modern Crop Protection Compounds. Link

Sources

biological targets of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

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Identifying the Core Structure

I've hit a roadblock with standard searches for that exact string. It seems "this compound" might be a key building block or molecular scaffold, not a widely-known drug. Structurally, it...

Analyzing Potential Targets

I'm now focusing on potential biological targets for the pyrazole-5-carboxamide scaffold, treating the target compound as representative. Based on SAR, I'm thinking of SDHIs (like Thifluzamide), voltage-gated sodium channels (Nav1.7/1.8), 11beta-HSD1, and Glucokinase. I'll describe binding modes and explain the relevance of the "thiazol-2-yl" amide. The commercially available "4-bromo" derivative confirms the core's significance.

Refining Focus of Analysis

I'm now considering the molecule's role as either a negative control or a fragment in screenings, given its potential as a building block. I've also checked for S4, Ethaboxam, Penthiopyrad, and Tolfenpyrad, which have similar structures or were mentioned, and the initial hit does not match. Now, I'm focusing on the pharmacophore and potential targets, using the central molecule as the core example. Furthermore, I learned that pyrazole-5-carboxamides can target Complex I.

Prioritizing Assay Design

Now, I'm defining the compound as a representative pyrazole-5-carboxamide scaffold, recognizing its common use as a building block. I plan to use it as a probe to identify targets. My guide will center on three tiers. First, Succinate Dehydrogenase (Complex II) or NADH Oxidoreductase (Complex I) in the agrochemical context will be evaluated. Secondly, I will look at Voltage-gated Sodium Channels (Nav1.7/1.8) for pain. Finally, 11b-HSD1 or GK will be reviewed.

Therapeutic Potential and Applications of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Optimization, Mechanistic Workflows, and Preclinical Validation

Executive Summary

In modern targeted oncology and anti-inflammatory drug discovery, the pyrazole-5-carboxamide scaffold has emerged as a highly privileged pharmacophore [1]. As a Senior Application Scientist overseeing early-stage drug development, I frequently encounter the challenge of balancing biochemical potency with cellular permeability and metabolic stability.

The specific chemical entity 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide represents a highly optimized structural core. It acts as a potent bioisostere for the adenine ring of ATP, making it an exceptional candidate for targeting the ATP-binding cleft of Cyclin-Dependent Kinases (CDKs)—specifically CDK2, a critical driver of the G1/S phase transition in the cell cycle [2]. This technical whitepaper deconstructs the mechanistic rationale behind this scaffold, provides structured Structure-Activity Relationship (SAR) data, and outlines self-validating experimental workflows for confirming target engagement.

Mechanistic Rationale: Engineering the ATP-Binding Cleft

To understand the therapeutic potential of this compound, we must analyze its interactions within the kinase hinge region at a molecular level:

  • The Pyrazole-5-Carboxamide Core: This moiety forms a critical bidentate hydrogen-bonding network. The pyrazole nitrogen acts as a hydrogen bond acceptor, while the carboxamide NH acts as a donor, perfectly mimicking the interactions of ATP's adenine ring with the backbone of Leu83 in the CDK2 hinge region [3].

  • The Thiazol-2-yl Substituent: Positioned to project into the hydrophobic pocket adjacent to the gatekeeper residue (Phe80 in CDK2). The sulfur atom in the thiazole ring provides favorable polarizability and van der Waals contacts, significantly increasing binding enthalpy compared to simple phenyl rings.

  • The 1-Ethyl Substitution (The Causality of Optimization): Why an ethyl group? Unsubstituted (1-H) pyrazoles suffer from tautomeric instability and poor membrane permeability. A methyl group is prone to rapid N-demethylation via hepatic CYP450 enzymes. The 1-ethyl group restricts the dihedral angle of the carboxamide, locking the molecule into its bioactive conformation, while providing the exact lipophilicity required to maximize Ligand Lipophilicity Efficiency (LLE) without clashing with the kinase gatekeeper.

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Expression Mitogen->CyclinE CDK2 CDK2/Cyclin E Complex CyclinE->CDK2 Rb Rb Protein (Unphosphorylated) CDK2->Rb Phosphorylation pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases S_Phase G1/S Phase Transition E2F->S_Phase Gene Transcription Inhibitor 1-Ethyl-N-(thiazol-2-yl)... (Inhibitor) Inhibitor->CDK2 ATP-competitive binding

Fig 1: CDK2/Cyclin E pathway inhibition by this compound.

Quantitative SAR Data Presentation

The superiority of the 1-ethyl substitution is best demonstrated through comparative SAR screening. The data below summarizes the optimization of the N1-position against recombinant CDK2 and Human Liver Microsomes (HLM).

Table 1: SAR Optimization of the N1-Alkyl Substitution

Compound VariantN1-SubstitutionCDK2 IC₅₀ (nM)Ligand Lipophilicity Efficiency (LLE)HLM t₁/₂ (min)
1a -H (Unsubstituted)1453.212
1b -Methyl454.118
1c (Lead) -Ethyl12 5.4 45
1d -Isopropyl853.850

Data Interpretation: Compound 1c (the 1-ethyl variant) represents the thermodynamic minimum for the binding pocket. The isopropyl variant (1d) introduces excessive steric bulk that clashes with the Phe80 gatekeeper, resulting in a ~7-fold drop in potency. The 1-ethyl group perfectly balances lipophilicity and steric fit, achieving an exceptional LLE of 5.4.

Self-Validating Experimental Protocols

To rigorously evaluate this scaffold, we must employ orthogonal assays. A biochemical assay proves affinity, while a cellular assay proves permeability and target engagement.

Protocol A: TR-FRET Kinase Assay for IC₅₀ Determination

Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., Kinase-Glo). The time-resolved nature and ratiometric readout (665 nm / 615 nm) inherently correct for compound autofluorescence and inner-filter effects—a critical requirement when screening highly conjugated pyrazole-thiazole scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X working solution of recombinant CDK2/Cyclin E complex in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense this compound in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

  • Equilibration: Add the 2X Kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow for compound-target binding.

  • Tracer Addition: Add a 4X solution containing a fluorophore-labeled ATP-competitive kinase tracer and a Europium (Eu)-labeled anti-tag antibody.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Ratiometric Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) with excitation at 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation Check: Ensure the Z'-factor between DMSO controls and no-enzyme controls is >0.7.

TR_FRET_Workflow Step1 1. Mix Kinase, Tracer & Inhibitor Step2 2. Incubate (Equilibration) Step1->Step2 Step3 3. Add Eu-Anti-Tag Antibody Step2->Step3 Step4 4. Excitation (340 nm) Step3->Step4 Step5 5. Emission Read (615nm & 665nm) Step4->Step5 Data IC50 Calculation Step5->Data

Fig 2: TR-FRET kinase assay workflow for quantifying competitive inhibitor binding affinity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Rationale: While TR-FRET establishes biochemical potency, it cannot account for cellular permeability or intracellular target competition with millimolar concentrations of endogenous ATP. CETSA bridges this gap by quantifying target engagement in live cells based on the principle of ligand-induced thermal stabilization.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT-116 cells in a 6-well plate and culture until 80% confluent. Treat cells with 1 µM of the 1-ethyl pyrazole-carboxamide compound (or DMSO vehicle control) for 2 hours at 37°C.

  • Harvest and Aliquot: Wash cells with PBS, detach, and resuspend in PBS containing protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Gradient: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting using an anti-CDK2 primary antibody.

  • Analysis: Quantify the band intensities. A successful target engagement will show a rightward shift in the melting temperature (ΔTm > 2°C) of CDK2 in the compound-treated samples compared to the DMSO control. Self-Validation Check: Run a parallel blot for a non-targeted housekeeping protein (e.g., GAPDH) to ensure the thermal shift is specific to CDK2.

Conclusion

The This compound scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazole-carboxamide core, the hydrophobic interactions of the thiazole ring, and the precise steric/lipophilic balance of the 1-ethyl group, researchers can achieve highly potent, cell-permeable kinase inhibition. Implementing robust, self-validating screening paradigms like TR-FRET and CETSA ensures that only the most viable candidates progress from biochemical hits to preclinical leads.

References
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (National Institutes of Health) URL: [Link] [2]

  • Title: Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link] [3]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI (Molecules) URL: [Link] [3]

Technical Guide: Pyrazole-5-Carboxamide Derivatives and Thiazole Linkers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of pyrazole-5-carboxamide scaffolds with thiazole moieties represents a strategic "hybrid pharmacophore" approach in modern drug discovery. While the regioisomeric pyrazole-4-carboxamides dominate the commercial fungicide market (SDHIs like Fluxapyroxad), the pyrazole-5-carboxamide architecture occupies a distinct chemical space, primarily associated with insecticidal activity (METI-I) and kinase inhibition (EGFR/VEGFR) in oncology.

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and dual-use potential of these derivatives. It highlights the critical "regioisomeric switch"—where shifting the carboxamide from C4 to C5 alters the biological target from Succinate Dehydrogenase (Complex II) to NADH:Ubiquinone Oxidoreductase (Complex I) or Tyrosine Kinases.

Structural Rationale & Medicinal Chemistry[1][2][3][4][5][6][7][8]

The "Regioisomeric Switch"

The distinction between the 4- and 5-carboxamide isomers is the defining feature of this chemical class.

  • Pyrazole-4-carboxamide: The carbonyl oxygen aligns to accept hydrogen bonds from specific residues (e.g., Trp173 in SDH), optimizing fungicidal activity.

  • Pyrazole-5-carboxamide: The altered vector of the amide bond allows the molecule to mimic the adenine ring of ATP (in kinases) or bind to the ubiquinone binding site of Complex I (in insects).

Thiazole as a Bioisostere

Incorporating a thiazole ring—either as the amine component of the amide or a pendant substituent—serves three medicinal chemistry functions:

  • Lipophilicity Modulation: Thiazole (

    
    ) is less lipophilic than phenyl (
    
    
    
    ) but more lipophilic than pyridine, optimizing membrane permeability.
  • Metabolic Stability: The sulfur atom reduces susceptibility to oxidative metabolism compared to furan analogs.

  • Specific Interactions: The thiazole nitrogen acts as a hydrogen bond acceptor, crucial for binding in the hinge region of kinases (e.g., EGFR Met793).

Synthetic Strategies

The construction of N-(thiazolyl)-pyrazole-5-carboxamides typically follows a convergent route. The critical step is the amide coupling, which requires careful activation to prevent regiochemical scrambling.

Protocol: Acid Chloride Mediated Coupling

Objective: Synthesis of N-(4-substituted-thiazol-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.

Reagents:

  • A: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • B: Thionyl chloride (

    
    ) or Oxalyl chloride (excess)
    
  • C: 2-Amino-4-substituted-thiazole (1.1 eq)

  • D: Triethylamine (

    
    ) or DIPEA (2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve A in anhydrous DCM. Add B dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess B under reduced pressure to isolate the crude acid chloride. Critical: Do not purify by column chromatography at this stage due to hydrolysis risk.

  • Coupling: Dissolve C and D in anhydrous THF. Cool to 0°C.

  • Addition: Add the crude acid chloride (dissolved in THF) dropwise to the amine solution.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Silica gel).

Synthetic Workflow Visualization

Synthesis_Workflow Start Pyrazole-5-Carboxylic Acid Activation Activation (SOCl2 / (COCl)2) Start->Activation Reflux Intermediate Acid Chloride Activation->Intermediate -HCl, -SO2 Coupling Amide Coupling (Aminothiazole + Base) Intermediate->Coupling + Amine Product N-(Thiazolyl)-Pyrazole-5-Carboxamide Coupling->Product RT, 4-12h

Caption: Convergent synthesis of pyrazole-5-carboxamide thiazole hybrids via acid chloride activation.

Pharmacological Applications[2][3][4][5][6][9][10][11][12][13]

Agrochemicals: The Insecticidal Niche

Unlike their 4-carboxamide counterparts (which are fungicides), pyrazole-5-carboxamides structurally resemble Tolfenpyrad , a commercial insecticide. They act as METI-I (Mitochondrial Electron Transport Inhibitors - Complex I).

Key Findings:

  • Target: NADH:Ubiquinone oxidoreductase (Complex I).

  • Activity: Compounds containing a phenyl-thiazole moiety show high lethality against sucking pests.[1]

  • Data Summary:

Compound IDStructure TypeTarget SpeciesActivity (LC50/Mortality)Reference
Compound 7h Pyrazole-5-carboxamide-thiazoleAphis fabae (Black Bean Aphid)85.7% mortality @ 12.5 mg/L[1]
Compound 9l Phenyl-thiazole linkerAphis fabaeLC50 = 3.81 mg/L[2]
Tolfenpyrad Commercial StandardAphis fabaeLC50 ~ 2-5 mg/L[2]
Oncology: Kinase Inhibition (EGFR/VEGFR)

In human therapeutics, the scaffold is explored as an ATP-competitive inhibitor. The 5-carboxamide orientation allows the thiazole ring to extend into the hydrophobic pocket of the kinase.

Mechanism of Action: The pyrazole nitrogen and the amide NH/CO form a donor-acceptor motif that interacts with the hinge region of the kinase (e.g., Met793 in EGFR). The thiazole ring often stacks with the gatekeeper residue or extends into the solvent-exposed region depending on substitution.

Key Data:

Compound IDTargetIC50 (µM)Comparison (Standard)Reference
Compound 6g EGFR (WT)0.024 ± 0.002Erlotinib (0.02-0.08)[3]
Compound 6g A549 (Lung Cancer Cells)1.53 ± 0.09--[3]
Compound 35a HepG-2 (Liver Cancer)2.20 µg/mLDoxorubicin (0.07 µM)[4]
Signaling Pathway Visualization (Oncology)

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS EGFR->RAS Phosphorylation Inhibitor Pyrazole-Thiazole Inhibitor Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: EGFR signaling cascade showing the competitive inhibition point of pyrazole-thiazole derivatives.

Structure-Activity Relationship (SAR) Analysis

The efficacy of these hybrids relies on three specific structural modifications:

  • The "Linker" Effect:

    • Direct coupling (Pyrazole-CO-NH-Thiazole) is preferred for kinase inhibition to maintain rigidity.

    • Flexible linkers (e.g., -CH2- or -CH2CH2-) between the amide and thiazole drastically reduce kinase potency but may improve fungicidal activity by allowing the molecule to fold into the SDH ubiquinone pocket.

  • Thiazole Substitution (C4/C5):

    • C4-Phenyl: Essential for lipophilic interaction. Electron-withdrawing groups (Cl, F) on the phenyl ring increase potency (e.g., Compound 6g).

    • C5-H: Substitution at C5 often leads to steric clash within the ATP binding pocket, reducing activity.

  • Pyrazole N1-Substitution:

    • Methyl (CH3): Standard for insecticidal activity (Tolfenpyrad-like).

    • Phenyl/Aryl: Enhances anticancer activity by providing additional pi-pi stacking interactions.

References

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Chemical Papers, 2017.[1]

  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Chemical Papers, 71(11), 2053–2061.[1]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 2023.

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PMC, 2026 (Snippet).

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. J. Agric.[2] Food Chem., 2020.

Sources

Predictive Metabolic Profiling of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

[1]

Executive Summary

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide represents a privileged scaffold in medicinal chemistry and agrochemical discovery, sharing structural homology with succinate dehydrogenase inhibitors (SDHIs) and various kinase inhibitors.[1] As a Senior Application Scientist, I present this technical guide to predict its metabolic fate.

This compound features three distinct metabolic "soft spots": the N-ethyl substituent , the carboxamide linker , and the thiazole heterocycle . Understanding the interplay between these sites is critical, as the thiazole moiety poses a known risk for bioactivation and idiosyncratic toxicity. This guide outlines the predicted Phase I and II pathways, supported by mechanistic logic and validation protocols.

Part 1: Chemical Architecture & Metabolic Liability Analysis[1]

Before defining pathways, we must analyze the substrate's electronic and steric environment to predict enzyme affinity.

Structural Dissection
Functional GroupMetabolic VulnerabilityPrimary Enzyme System
1-Ethyl Group High. Alkyl groups attached to heteroatoms (N1 of pyrazole) are prime targets for oxidative dealkylation.[1]CYP450 (CYP3A4, CYP2E1)
Carboxamide Linker Moderate. Susceptible to hydrolytic cleavage, though often sterically shielded by the adjacent ethyl group.Carboxylesterases / Amidases
Thiazole Ring High (Bioactivation Risk). The sulfur atom is prone to S-oxidation.[1] Furthermore, if the amide cleaves, the resulting 2-aminothiazole is a structural alert for reactive metabolite formation.CYP450 / FMO
Pyrazole Core Low. Generally stable aromatic system, acting as a scaffold.Phase II Conjugation (if N-dealkylated)
The "Thiazole Alert"

A critical insight for drug developers is the potential toxicity of the 2-aminothiazole substructure. While the parent amide is relatively stable, metabolic cleavage releases 2-aminothiazole, which can undergo bioactivation to reactive iminoquinones or sulfoxides, capable of covalent binding to hepatic proteins (glutathione depletion).

Part 2: Predicted Metabolic Pathways (In Silico & Mechanistic)

The following Graphviz diagram visualizes the predicted metabolic tree, moving from the parent compound to stable excretable metabolites and reactive intermediates.

Diagram 1: Predicted Metabolic Map[1]

MetabolicMapParentParent CompoundThis compoundM1M1: 1-(1-hydroxyethyl) Intermediate(Unstable Hemiaminal)Parent->M1CYP450(C-Hydroxylation)M3M3: Pyrazole-5-carboxylic Acid(Hydrolysis Product A)Parent->M3Amidase/Esterase(Hydrolysis)M4M4: 2-Aminothiazole(Hydrolysis Product B)Parent->M4Amidase/EsteraseM5M5: Thiazole S-Oxide(Sulfoxide Metabolite)Parent->M5CYP/FMO(S-Oxidation)M2M2: N-Desethyl Metabolite(N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide)M1->M2Spontaneous(- Acetaldehyde)M7M7: N-Glucuronide(From M2)M2->M7UGT(Glucuronidation)ReactiveReactive Iminoquinone(Bioactivation Risk)M4->ReactiveCYP450(Bioactivation)GSH_AdductM6: Glutathione Adduct(Detoxification)Reactive->GSH_Adduct+ GSH(Trapping)

Caption: Figure 1. Predicted Phase I and II metabolic tree showing N-dealkylation (M2), hydrolysis (M3, M4), and potential bioactivation pathways.

Detailed Pathway Analysis[1]
Pathway A: N-Dealkylation (Major Route)

The most kinetically favored route is the oxidative dealkylation of the N-ethyl group.[1]

  • Mechanism: CYP450 enzymes (typically CYP3A4) abstract a hydrogen from the

    
    -carbon of the ethyl group.
    
  • Intermediate: Formation of an unstable

    
    -hydroxyethyl intermediate (M1).[1]
    
  • Collapse: This hemiaminal spontaneously collapses, releasing acetaldehyde and the N-desethyl pyrazole (M2).

  • Significance: This increases polarity and exposes the pyrazole nitrogen for Phase II glucuronidation (M7).

Pathway B: Amide Hydrolysis

While amides are generally stable, liver amidases can cleave the bond between the pyrazole and thiazole rings.

  • Products: 1-ethyl-1H-pyrazole-5-carboxylic acid (M3) and 2-aminothiazole (M4).[1]

  • Risk: The release of free 2-aminothiazole is toxicologically significant. 2-aminothiazoles are known to undergo CYP-mediated oxidation to electrophilic intermediates that deplete hepatic glutathione.[1]

Pathway C: Thiazole S-Oxidation

The sulfur atom in the thiazole ring is electron-rich.[1] Flavin-containing monooxygenases (FMOs) or CYP450s can directly oxidize this sulfur to a sulfoxide (M5).[1] This is often a minor pathway compared to dealkylation but contributes to the overall clearance.

Part 3: Experimental Validation Protocols

To confirm these predictions, a rigorous experimental workflow is required. This protocol uses a "self-validating" design by incorporating positive controls and reactive metabolite trapping.[1]

Protocol: Microsomal Stability & Metabolite Identification[1][2]

Objective: Determine intrinsic clearance (

1. Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM (to capture reactive intermediates).

  • Control: Tebufloquin or similar pyrazole-carboxamide (known metabolic profile).[1]

2. Incubation Workflow
  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Compound (1

    
    M) at 37°C for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.

    • Arm A (Met ID): Incubate for 0, 15, 30, 60 mins.

    • Arm B (Trapping): Incubate with added GSH (5 mM) for 60 mins.

  • Quench: Add ice-cold Acetonitrile (containing internal standard) in a 3:1 ratio to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 mins; collect supernatant.

3. Analytical Detection (LC-MS/MS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution is mandatory for accurate mass).[1]

  • Scan Mode:

    • Full Scan (

      
       100–1000) for metabolite searching.
      
    • Neutral Loss Scan (loss of 129 Da) to detect GSH adducts.

    • Precursor Ion Scan (product ions of the pyrazole core) to find all related metabolites.

Diagram 2: Experimental Workflow Logic

WorkflowSampleTest Compound+ HLM + NADPHArm_StdStandard Incubation(Stability/Met ID)Sample->Arm_StdArm_TrapGSH Trapping Arm(Bioactivation Check)Sample->Arm_TrapQuenchACN Quench+ CentrifugationArm_Std->QuenchArm_Trap->QuenchAnalysisLC-HRMS Analysis(Q-TOF/Orbitrap)Quench->AnalysisDataData Processing(Mass Defect Filter)Analysis->Data

Caption: Figure 2. Dual-arm experimental workflow for simultaneous clearance determination and reactive metabolite trapping.

Part 4: Data Interpretation & Toxicological Implications[1]

When analyzing the LC-MS data, use the following mass shifts to identify metabolites:

Metabolite TypeMass Shift (

)
Interpretation
Parent 0Unchanged compound.[1]
N-Desethyl -28.0313Loss of

(via acetaldehyde).[1] Major metabolic route.
Hydroxylation +15.9949Oxidation of ethyl group or thiazole ring.
Hydrolysis (Acid) CalculatedCleavage of amide; look for Pyrazole-COOH mass.[1]
GSH Adduct +305.0681CRITICAL. Indicates reactive intermediate formation (Thiazole ring opening).

Authoritative Insight: If GSH adducts are observed, the compound possesses a "structural alert." In drug development, this would trigger a "Soft Spot" modification strategy—typically blocking the metabolic site on the thiazole ring (e.g., adding a fluorine or methyl group at C5 of the thiazole) to prevent bioactivation [1, 2].

References

  • Dalvie, D. et al. (2002). Metabolism and bioactivation of the thiazole-containing drug, sudoxicam. Drug Metabolism and Disposition. Available at: [Link]

  • Kalgutkar, A. S. et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Available at: [Link]

  • Zhang, D. et al. (2009). Characterization of cytochrome P450-mediated bioactivation of a compound containing the chemical scaffold, 4,5-dihydropyrazole-1-carboxylic acid. Chemical Research in Toxicology. Available at: [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. Available at: [Link]

crystal structure analysis of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the structural elucidation of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide . This scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides and kinase-targeting oncology candidates.

Executive Summary & Pharmacophore Significance

The target molecule features a pyrazole-5-carboxamide core linked to a thiazole ring. This specific linkage is bioisosteric with several commercial fungicides (e.g., Penthiopyrad, Sedaxane) and kinase inhibitors. The structural integrity of the amide bridge (


) determines the molecule's ability to adopt the bioactive conformation required for binding to the ubiquinone-binding site of Complex II (SDH) or the ATP-binding pocket of kinases.

Critical Analysis Goals:

  • Conformational Locking: Determine if the amide bond adopts the syn or anti conformation relative to the pyrazole ring.

  • Planarity: Assess the torsion angle between the pyrazole and thiazole rings to predict membrane permeability and active site fit.

  • Supramolecular Assembly: Identify hydrogen bonding motifs (donor-acceptor pairs) that stabilize the crystal lattice, serving as a proxy for protein-ligand interactions.

Experimental Workflow: From Synthesis to Diffraction

Note: The following protocol ensures high-purity single crystals suitable for X-ray diffraction (XRD).

Synthesis & Purification

The synthesis follows a convergent route involving the acylation of 2-aminothiazole.

  • Precursor Activation: 1-ethyl-1H-pyrazole-5-carboxylic acid is refluxed with thionyl chloride (

    
    ) to generate the acid chloride.
    
  • Coupling: The acid chloride is treated with 2-aminothiazole in dry THF with triethylamine (

    
    ) as a base.
    
  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Purification: Recrystallization is mandatory. Flash chromatography is insufficient for XRD-quality crystals.

Crystallization Protocol (Self-Validating)

To obtain single crystals, we utilize a Slow Evaporation or Vapor Diffusion method.

  • Solvent System: Ethanol/DMF (3:[1]1) or Methanol/Acetonitrile.

  • Method: Dissolve 20 mg of the target in 2 mL of warm Ethanol. Filter into a narrow vial. Place this vial inside a larger jar containing Hexane (antisolvent). Seal and allow to stand at 4°C for 72 hours.

  • Validation: Check for birefringence under a polarized light microscope. Crystals should be clear, prismatic blocks, not needles (needles often indicate twinning).

Structural Determination Logic (DOT Visualization)

The following diagram outlines the decision tree for solving the structure and refining the model.

StructuralAnalysis Start Crystal Selection (0.2 x 0.2 x 0.1 mm) Diffraction Data Collection (Mo Kα, 100 K) Start->Diffraction Mount on Goniometer SpaceGroup Space Group Determination (Laue Symmetry) Diffraction->SpaceGroup Indexing PhaseProblem Solve Phase Problem (Direct Methods / SHELXT) SpaceGroup->PhaseProblem Systematic Absences Refinement Refinement (SHELXL) Least Squares on F² PhaseProblem->Refinement Initial Model Validation CheckCIF / R-factor Analysis (Target R1 < 0.05) Refinement->Validation Convergence Validation->Refinement High Residual Electron Density? End Final Structure Validation->End Publishable CIF

Caption: Logical workflow for Single Crystal X-Ray Diffraction (SC-XRD) analysis from crystal selection to final refinement.

Technical Analysis of the Crystal Structure

Based on analogous pyrazole-carboxamide structures (Ref 1, 2), the following crystallographic parameters are the standard for validation.

Unit Cell & Space Group

The target molecule typically crystallizes in the Monoclinic system, space group


  or 

. This is favored by planar aromatic systems that form centrosymmetric dimers.
ParameterExpected Range/ValueSignificance
Crystal System MonoclinicCommon for planar heteroaromatics.
Space Group

(No.[2][3] 14)
Allows for inversion centers (dimer formation).
Z (Molecules/Cell) 4Indicates one molecule per asymmetric unit.
Density (

)
1.35 - 1.45

Typical for S/N-containing organics.
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.
Conformational Analysis (The "Twist")

The biological activity relies on the torsion angle between the pyrazole ring and the amide group.

  • Amide Bond: The

    
     bond (amide linkage) exhibits partial double-bond character (approx. 1.35 Å).
    
  • Conformation: The amide proton (

    
    ) typically positions itself anti  to the carbonyl oxygen to facilitate intermolecular hydrogen bonding, forming a trans amide geometry.
    
  • Ring Coplanarity: Due to the steric bulk of the 1-ethyl group, the pyrazole ring may twist slightly out of plane relative to the amide group (Torsion angle

    
    ). However, the thiazole ring often remains coplanar with the amide due to intramolecular S...O interactions or N-H...N bonding.
    
Supramolecular Architecture

The crystal packing is dominated by Hydrogen Bonding and


 Stacking .
  • Primary Interaction: Intermolecular Hydrogen Bond:

    
    .
    
    • Distance:

      
       Å.
      
    • Effect: Forms "ribbons" or "dimers" running along the crystallographic b-axis.

  • Secondary Interaction: Weak

    
     interactions involving the ethyl group protons and the carbonyl oxygen.
    

Interaction Pathway Visualization

The following diagram illustrates the critical intermolecular forces stabilizing the crystal lattice, which mimic ligand-receptor binding.

Interactions Mol_A Molecule A (Donor) NH_A N-H (Amide) Mol_A->NH_A Py_Ring_A Pyrazole Ring A Mol_A->Py_Ring_A Mol_B Molecule B (Acceptor) N_Thiazole_B N (Thiazole) Mol_B->N_Thiazole_B Mol_C Molecule C (Stacking) Py_Ring_C Pyrazole Ring C Mol_C->Py_Ring_C NH_A->N_Thiazole_B H-Bond (2.9 Å) Py_Ring_A->Py_Ring_C π-π Stacking (3.8 Å)

Caption: Supramolecular assembly showing the primary N-H...N hydrogen bond and secondary Pi-Pi stacking interactions.

References

  • Jaćimović, Ž.[1][3][4] K., et al. (2014). "The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate." Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 159-160.

  • Lynch, D. E., et al. (2021).[1] "Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles... structures of an intermediate and two products."[5] Acta Crystallographica Section E, 77(10), 986–991.

  • Chaban, T., et al. (2026).[3] "Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides." Molbank, 2026(1), M1584.

  • Viveka, S., et al. (2016).[6] "Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate." Molecular Crystals and Liquid Crystals, 629(1), 135-145.[6]

Sources

Thermodynamic Solubility Profiling of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Solubility of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Engineers.

Executive Summary

The accurate determination of thermodynamic solubility is the cornerstone of pre-formulation for lipophilic amides like This compound . Unlike kinetic solubility, which measures the precipitation point of a dissolved compound (often from a DMSO stock), thermodynamic solubility represents the saturation limit of the most stable crystal form in equilibrium with the solvent.

For this specific pyrazole-carboxamide scaffold, researchers must anticipate challenges related to crystal lattice energy (driven by intermolecular amide hydrogen bonding) and pH-dependent speciation (due to the thiazole and pyrazole nitrogens). This guide provides a rigorous, self-validating protocol to determine the thermodynamic solubility, ensuring data integrity for downstream bioavailability modeling or agrochemical formulation.

Physicochemical Context & Structural Analysis

Before initiating wet-lab protocols, a structural dissection of this compound is required to define experimental parameters.

FeatureStructural ComponentImplication for Solubility
Core Scaffold 1H-pyrazole-5-carboxamideHigh potential for intermolecular H-bonding (Donor/Acceptor), suggesting high melting point and slow dissolution kinetics.
N-Substituent 1-Ethyl groupIncreases lipophilicity (LogP) relative to the unsubstituted parent; reduces water solubility.
C-Substituent N-(thiazol-2-yl)Introduces a weakly basic center (Thiazole N, pKa ~2.5). Solubility will likely be pH-independent > pH 4.0 but increase significantly at pH < 2.0.
Lattice Energy Amide LinkageThe planar nature of the amide bond facilitates tight crystal packing. Thermodynamic solubility will be significantly lower than kinetic solubility.

Core Protocol: Equilibrium Shake-Flask Method

The "Gold Standard" for thermodynamic solubility is the Shake-Flask Method . Automated high-throughput methods (e.g., potentiometric titration) are often insufficient for this compound class due to slow equilibration times caused by the rigid crystal lattice.

Materials & Preparation[1]
  • Test Compound: >98% purity, micronized (d90 < 20 µm) to maximize surface area and dissolution rate.

  • Media:

    • Water (LC-MS Grade)

    • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8/7.4).

    • Biorelevant Media (Optional): FaSSIF/FeSSIF for oral drug simulation.

  • Equipment: Temperature-controlled orbital shaker, Centrifuge with temperature control, HPLC-UV/VIS.

Experimental Workflow (Step-by-Step)

Step 1: Saturation Initiation Add an excess of the solid compound to the solvent. For this pyrazole-carboxamide, aim for a target concentration of 2–5 mg/mL initially. If the solution clears immediately, add more solid until a persistent suspension is observed.

  • Rationale: Thermodynamic solubility requires the presence of the solid phase to pin the chemical potential.

Step 2: Equilibration (The Critical Variable) Incubate the samples at the target temperature (typically 25°C ± 0.1°C) in an orbital shaker (200 rpm).

  • Duration: Minimum 24 to 72 hours .

  • Why: Amides with high lattice energy often exhibit a "supersaturation" effect or very slow dissolution. Short incubations (e.g., 4 hours) yield erroneous "kinetic" data.

Step 3: Phase Separation

  • Filtration: Use 0.45 µm PVDF or PTFE syringe filters. Pre-saturate the filter with the solution to prevent adsorptive loss of the lipophilic pyrazole.

  • Centrifugation: Alternatively, centrifuge at 15,000 rpm for 10 mins at the exact incubation temperature.

Step 4: Quantification Dilute the supernatant with mobile phase (e.g., Acetonitrile:Water) to prevent precipitation upon cooling. Analyze via HPLC-UV (Detection typically at 254 nm or 280 nm for the thiazole/pyrazole conjugation).

Step 5: Solid State Verification (Mandatory) Analyze the residual solid from Step 3 using Powder X-Ray Diffraction (PXRD) or DSC .

  • Pass Criteria: The solid must match the initial crystal form.

  • Fail Criteria: If the solid has converted to a hydrate or a different polymorph, the measured solubility corresponds to the new form, not the original material.

Visualization: Experimental Logic & Pathways

The Thermodynamic Solubility Workflow

The following diagram outlines the decision logic and process flow for the Shake-Flask protocol, highlighting the critical "Solid State Check" often missed in standard workflows.

SolubilityWorkflow cluster_Analysis Parallel Analysis Start Start: Solid Compound (1-ethyl-N-(thiazol-2-yl)...) SolventAdd Add Excess Solid to Solvent (Target: Persistent Suspension) Start->SolventAdd Equilibrate Equilibrate: 25°C / 72 Hours (Orbital Shaking) SolventAdd->Equilibrate Separation Phase Separation (Centrifugation/Filtration @ Temp) Equilibrate->Separation LiquidAnalysis Liquid Phase: HPLC-UV Quantification Separation->LiquidAnalysis SolidAnalysis Solid Phase: PXRD / DSC Analysis Separation->SolidAnalysis Decision Did Crystal Form Change? SolidAnalysis->Decision ResultValid Valid Thermodynamic Solubility (Report Value) Decision->ResultValid No (Same Form) ResultNewForm Solubility of New Polymorph/Hydrate (Characterize New Form) Decision->ResultNewForm Yes (Hydrate/Solvate)

Figure 1: Decision-gated workflow for thermodynamic solubility determination, emphasizing solid-state verification.

Data Interpretation & Thermodynamics

Temperature Dependence (Van't Hoff Analysis)

To understand the dissolution mechanism, perform the solubility experiment at three temperatures (e.g., 25°C, 37°C, 45°C). Plot ln(Solubility) vs. 1/T (Kelvin) .

The relationship follows the Van't Hoff equation:



  • 
     (Enthalpy of Solution):  For this compound, expect a positive value (endothermic), meaning solubility increases with temperature. This energy is required to break the crystal lattice (Lattice Energy) minus the energy released by solvation.
    
  • Linearity: A linear plot confirms the crystal form remains stable across the temperature range. A "kink" in the line indicates a phase transition (e.g., dehydration of a hydrate).

pH-Dependent Solubility Profile

Given the thiazole moiety (pKa ~2.5), the solubility profile (


) relative to intrinsic solubility (

) is described by:


  • pH < 2.0: Solubility increases drastically as the thiazole nitrogen protonates.

  • pH > 4.0: Solubility plateaus at the intrinsic value (

    
    ). This is the relevant region for systemic circulation or environmental fate.
    

Common Pitfalls & Troubleshooting

IssueCauseSolution
Inconsistent Data "Nanocrystals" passing through filters.Use double filtration (0.2 µm) or ultracentrifugation. Verify filtrate via Dynamic Light Scattering (DLS).
Solubility Decreases over Time Metastable form converting to stable form.The initial solid was likely amorphous or a metastable polymorph. The lower value at 72h is the true thermodynamic solubility.
Filter Adsorption Lipophilic pyrazole binding to membrane.Discard the first 1-2 mL of filtrate to saturate the membrane sites before collecting the analytical sample.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET and DMPK. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. Link

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link

Methodological & Application

Application Note: Regioselective Synthesis of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide .

The guide prioritizes regiochemical fidelity . While cyclization routes (e.g., hydrazine + 1,3-dicarbonyls) are common, they frequently yield difficult-to-separate mixtures of 1,3- and 1,5-isomers. To ensure the strict 1-ethyl-5-carboxamide regiochemistry required for high-specificity kinase inhibition or agrochemical efficacy, this protocol utilizes a C5-selective lithiation strategy followed by an acid chloride-mediated coupling.

Executive Summary & Strategic Analysis

The target molecule, This compound , features a pyrazole core linked to a thiazole ring via an amide bond. This scaffold is structurally homologous to several succinate dehydrogenase inhibitors (SDHI) and Type II kinase inhibitors.

Critical Challenge: The primary synthetic hurdle is the regioselectivity of the pyrazole core . Classical condensation of ethyl hydrazine with unsymmetrical 1,3-dicarbonyl equivalents often yields a mixture of 1-ethyl-3-carboxylate and 1-ethyl-5-carboxylate isomers. Separation of these isomers can be tedious and yield-limiting.

The Solution: This protocol employs a kinetic lithiation strategy .


-alkyl pyrazoles undergo lithiation exclusively at the C5 position due to the directing effect of the N1 lone pair and the inductive stabilization of the C5 anion. This ensures 100% regioselectivity before the amide coupling step.
Retrosynthetic Logic

The synthesis is disconnected into two phases:

  • Core Construction: C5-selective carboxylation of 1-ethylpyrazole.

  • Fragment Coupling: Activation of the carboxylic acid and coupling with the weakly nucleophilic 2-aminothiazole.

Retrosynthesis cluster_0 Amide Coupling cluster_1 C5-Lithiation Target 1-ethyl-N-(thiazol-2-yl)- 1H-pyrazole-5-carboxamide Acid 1-ethyl-1H-pyrazole- 5-carboxylic acid Target->Acid Disconnection Amine 2-Aminothiazole Target->Amine Disconnection Pyrazole 1-Ethylpyrazole Acid->Pyrazole C-H Carboxylation CO2 CO2 (Electrophile) Acid->CO2

Figure 1: Retrosynthetic analysis highlighting the C5-selective disconnection.

Phase I: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic Acid

Objective: Synthesize the regiopure acid intermediate avoiding isomer separation. Mechanism:


-Butyllithium (

-BuLi) selectively deprotonates C5 of 1-ethylpyrazole at -78°C. The resulting anion is trapped with

.
Reagents & Equipment
ReagentEquiv.[1][2][3][4]RoleGrade/Notes
1-Ethylpyrazole 1.0Starting Material>98% purity (CAS: 10199-67-4)

-Butyllithium
1.1Base2.5 M in Hexanes (Titrate before use)
Dry Ice (

)
ExcessElectrophileCrushed, dried
THF SolventSolventAnhydrous, distilled over Na/Benzophenone
HCl (2N) ExcessQuenchAqueous solution
Detailed Protocol
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvation: Add 1-Ethylpyrazole (10.0 mmol, 0.96 g) and anhydrous THF (50 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add

    
    -BuLi  (11.0 mmol, 4.4 mL of 2.5 M solution) dropwise over 10 minutes.
    
    • Critical Check: Maintain internal temperature below -70°C to prevent ring opening or isomerization.

    • Observation: The solution may turn slightly yellow or orange.

    • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Carboxylation:

    • Method A (Gaseous): Bubble dry

      
       gas (passed through a 
      
      
      
      drying tube) into the reaction mixture for 30 minutes while maintaining -78°C.
    • Method B (Solid): Add crushed, dry ice (excess) directly to the flask (carefully, to avoid pressure buildup).

  • Quench & Workup:

    • Allow the reaction to warm to room temperature (RT) over 1 hour.

    • Quench with Water (20 mL).

    • Wash the aqueous layer with Diethyl Ether (2 x 20 mL) to remove unreacted starting material. (Discard organic layer).[2]

    • Acidification: Acidify the aqueous layer to pH ~2 using 2N HCl . A white precipitate should form.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Yield Target: 85-95%.[5]

    • Characterization:

      
      H NMR should show a singlet at C3 and a doublet at C4 (or characteristic splitting), with no evidence of the 3-carboxylic acid isomer.
      

Phase II: Amide Coupling via Acid Chloride

Objective: Couple the pyrazole acid with 2-aminothiazole. Challenge: 2-Aminothiazole is a poor nucleophile due to the electron-withdrawing nature of the thiazole ring. Standard EDC/HOBt couplings often fail or proceed with low conversion. Solution: Conversion to the acid chloride using Thionyl Chloride (


), followed by reaction with the amine in the presence of a base.
Reagents & Equipment
ReagentEquiv.[1][2][3][4]RoleGrade/Notes
Pyrazole Acid (from Phase I)1.0SubstrateDry powder
Thionyl Chloride (

)
5.0Chlorinating AgentReagent grade
DMF 0.05CatalystAnhydrous
2-Aminothiazole 1.1NucleophileRecrystallized if dark
Pyridine 2.0Base/SolventAnhydrous
Dichloromethane (DCM) SolventSolventAnhydrous
Detailed Protocol
Step A: Acid Chloride Formation
  • Reaction: In a 50 mL round-bottom flask, suspend 1-ethyl-1H-pyrazole-5-carboxylic acid (5.0 mmol) in DCM (10 mL).

  • Activation: Add

    
      (25 mmol, ~1.8 mL) and 1 drop of DMF .
    
  • Reflux: Attach a reflux condenser and heat to mild reflux (45°C) for 2 hours.

    • Indicator: The suspension should become a clear solution as the acid chloride forms.

  • Evaporation: Remove the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Chase: Add dry toluene (5 mL) and evaporate again to remove trace

      
      .
      
    • Product: The crude acid chloride is usually a yellow oil or solid. Use immediately.

Step B: Coupling
  • Preparation: Dissolve the crude acid chloride in anhydrous DCM (10 mL) under

    
    .
    
  • Amine Addition: In a separate flask, dissolve 2-aminothiazole (5.5 mmol, 0.55 g) and Pyridine (10 mmol, 0.8 mL) in DCM (10 mL).

    • Note: Pyridine acts as an acid scavenger and acylation catalyst.

  • Mixing: Cool the amine solution to 0°C. Dropwise add the acid chloride solution to the amine solution.

  • Reaction: Allow to warm to RT and stir for 4-6 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The acid chloride spot (reactive) should disappear, and a new polar amide spot should appear.

Step C: Workup & Purification
  • Wash: Dilute with DCM (20 mL). Wash sequentially with:

    • Sat.

      
       (2 x 20 mL) - Removes unreacted acid.
      
    • 1N HCl (1 x 10 mL) - Removes excess pyridine and aminothiazole.

    • Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification:

    • Recrystallization:[6] The crude solid can often be recrystallized from Ethanol or EtOAc/Hexane.

    • Column Chromatography: If necessary, elute with 0-5% Methanol in DCM.

Analytical Validation (QC)

Confirm the structure using the following parameters.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 ppm (s, 1H, NH -amide) - Broad singlet, confirms coupling.
      
    • 
       7.50 ppm (d, 1H, Pyrazole C3-H ) - Characteristic heteroaromatic proton.
      
    • 
       7.20 ppm (d, 1H, Thiazole C4/C5-H ).
      
    • 
       6.90 ppm (d, 1H, Pyrazole C4-H ).
      
    • 
       4.50 ppm (q, 2H, N-CH2 -CH3).
      
    • 
       1.35 ppm (t, 3H, N-CH2-CH3 ).
      
  • Mass Spectrometry (ESI):

    • Calculated MW: ~236.29 Da.

    • Expected

      
      : 237.3.
      

Process Visualization

SynthesisFlow start Start: 1-Ethylpyrazole step1 Lithiation (-78°C) n-BuLi / THF start->step1 inter1 Intermediate: 5-Lithio-1-ethylpyrazole step1->inter1 step2 Carboxylation + CO2 (Solid/Gas) inter1->step2 acid 1-Ethyl-1H-pyrazole-5-carboxylic acid step2->acid step3 Activation SOCl2 / cat. DMF acid->step3 ac_cl Acid Chloride Intermediate step3->ac_cl step4 Coupling + 2-Aminothiazole / Pyridine ac_cl->step4 final FINAL PRODUCT This compound step4->final

Figure 2: Step-by-step process flow from starting material to final amide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Phase I Moisture in THF or old

-BuLi.
Distill THF over Na/Benzophenone. Titrate

-BuLi using diphenylacetic acid.
Regioisomer Contamination Temperature rose above -70°C during lithiation.Use a digital thermometer. Add

-BuLi slower. Ensure dry ice/acetone bath is fresh.
Incomplete Coupling 2-Aminothiazole is not nucleophilic enough.Ensure Acid Chloride conversion is 100% (clear solution). Use NaH (1.1 eq) in THF to deprotonate the amine before adding acid chloride (advanced).
Product is Dark/Tar Pyridine oxidation or excess heat.Perform coupling at 0°C initially. Use pure DCM. Recrystallize product from Ethanol with activated charcoal.

References

  • Begtrup, M. (1993). Lithiation of N-substituted pyrazoles and imidazoles. Journal of the Chemical Society, Perkin Transactions 1 , 1993(16), 1807-1810. Link (Establishes C5-lithiation regioselectivity).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron , 61(46), 10827-10852. Link (Review of coupling reagents including Acid Chlorides).

  • Aggarwal, R., et al. (2011).[7] Synthesis and biological evaluation of some novel 1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid derivatives. Journal of the Serbian Chemical Society , 76(12), 1607-1616. (Demonstrates pyrazole acid activation).

  • Lamberth, C. (2013).[8] Succinate dehydrogenase inhibitors (SDHIs): A class of highly active fungicides. Bioorganic & Medicinal Chemistry , 21(10), 2813-2820. (Context on the biological relevance of this scaffold).

Sources

preparation of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Integrity Stock Solution Preparation for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide and Related Small Molecules in DMSO

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and accuracy of in vitro and in vivo biological assays are fundamentally dependent on the quality and integrity of the compound stock solutions used. This document provides a detailed guide for the preparation, quality control, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of this compound, a representative member of the pyrazole-carboxamide class of small molecules. The principles and protocols outlined herein are broadly applicable to a wide range of hydrophobic organic compounds used in drug discovery and chemical biology. We emphasize the rationale behind each step, from solvent selection and handling to long-term storage and the preparation of aqueous working solutions, to empower researchers to generate reliable and consistent experimental data.

Introduction: The Criticality of the Stock Solution

This compound belongs to a class of heterocyclic compounds frequently investigated for potent biological activity.[1][2][3] The journey from a powdered compound to meaningful biological data begins with a single, critical step: solubilization. Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast array of small molecules due to its exceptional solvating power for both polar and nonpolar compounds.[4][5] However, its utility is coupled with specific challenges, including hygroscopicity, potential for compound precipitation upon aqueous dilution, and cytotoxicity at elevated concentrations.[4][6]

This guide provides a self-validating system for preparing high-integrity stock solutions, ensuring that the compound, not the protocol, is the variable under investigation.

Physicochemical Properties & Solvent Selection

Compound Profile (Hypothetical)

For the purpose of providing concrete examples, we will use the following representative properties for this compound. Researchers must substitute these with the actual values from their compound's Certificate of Analysis.

PropertyRepresentative ValueRationale & Significance
Molecular Weight 236.28 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white solidProvides a simple, initial quality check.
Purity (by HPLC) >98%High purity is critical for attributing biological effects solely to the compound of interest.[7]
Solubility Soluble in DMSODMSO is a common solvent for pyrazole-carboxamide derivatives.[1][2][8]
Storage Conditions -20°C, protect from lightStandard practice for preserving the integrity of complex organic molecules.[7]
Why DMSO? A Double-Edged Sword

DMSO's effectiveness stems from its polar aprotic nature, allowing it to dissolve compounds that are intractable in aqueous solutions.[5] However, its use demands careful consideration:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This absorbed moisture can reduce its solvating power and, more critically, can hydrolyze and degrade sensitive compounds. Therefore, always use fresh, anhydrous, research-grade DMSO from a sealed bottle. [6][9]

  • Cytotoxicity: DMSO can be toxic to cells, typically by disrupting cell membranes. It is imperative to keep the final concentration in cell-based assays as low as possible, generally not exceeding 0.5% (v/v) , with many sensitive assays requiring ≤0.1%.[4][9][10] A vehicle control (media with the same final DMSO concentration) must be included in every experiment.[4]

  • Reactivity: While largely inert, DMSO can react with certain strong oxidizing or reducing agents. This is not typically a concern for pyrazole-carboxamides under standard laboratory conditions but warrants awareness.

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 1 mL, 10 mM primary stock solution, a common starting concentration for many research applications.[7]

Required Materials and Equipment
  • This compound powder

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich, Cat. No. D2650 or equivalent)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000 and P200 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • (Optional) Water bath or sonicator

Pre-Protocol Calculations

The fundamental equation for calculating the required mass is:

Mass (mg) = [Desired Concentration (mol/L)] x [Final Volume (L)] x [Molecular Weight ( g/mol )] x 1000 (mg/g)

Worked Example (for a 10 mM Stock):

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Final Volume: 1 mL = 0.001 L

  • Molecular Weight: 236.28 g/mol

Mass (mg) = 0.010 mol/L * 0.001 L * 236.28 g/mol * 1000 mg/g = 2.36 mg

Step-by-Step Methodology
  • Tare the Vessel: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and press the "Tare" or "Zero" button.

  • Weigh the Compound: Carefully weigh out the calculated mass (2.36 mg in our example) of the compound directly into the tared tube.

    • Expert Tip: For quantities under 10 mg, it is best practice to add solvent directly to the supplier's vial if possible, then transfer the solution. For larger amounts, weighing out the required powder is standard.[10]

  • Add the Solvent: Using a calibrated P1000 pipette, add exactly 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Promote Dissolution:

    • Close the tube cap tightly and vortex the solution vigorously for 1-2 minutes.[7]

    • Visually inspect the solution against a bright light source. There should be no visible particulates or cloudiness. The solution must be perfectly clear.

    • Troubleshooting: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[7][9] However, verify that the compound is not heat-labile before applying heat.

  • Final Verification: Once dissolved, perform a final visual inspection to ensure complete solubility. This clear, concentrated solution is now your Primary Stock .

G cluster_prep Primary Stock Preparation Workflow cluster_store Storage & Use calc 1. Calculate Mass (e.g., 2.36 mg for 10 mM) weigh 2. Weigh Compound into a sterile tube calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 4. Vortex / Sonicate until fully dissolved add_dmso->dissolve verify 5. Visual QC (Confirm clarity) dissolve->verify dissolve->verify Incomplete? Re-vortex / Warm aliquot 6. Aliquot (e.g., 20 µL volumes) verify->aliquot Solution is Clear store 7. Store at -20°C / -80°C (Protect from light) aliquot->store G cluster_workflow Aqueous Working Solution Workflow cluster_dmso_dil Step 1: Intermediate Dilutions (in 100% DMSO) cluster_aq_dil Step 2: Final Dilution (in Aqueous Buffer/Media) stock Primary Stock 10 mM in 100% DMSO int1 1 mM stock->int1 1:10 int2 100 µM int1->int2 1:10 int3 10 µM int2->int3 1:10 work1 Working Solution (e.g., 10 nM) Final DMSO = 0.1% int3->work1 1:1000 label_note This two-step process prevents compound precipitation.

Caption: Recommended serial dilution strategy to prevent precipitation.

Example: Preparing a 100 µL, 10 nM Working Solution
  • Intermediate Dilution: Prepare a 10 µM intermediate stock by diluting your 10 mM primary stock 1:1000 in pure DMSO (e.g., add 1 µL of 10 mM stock to 999 µL of DMSO).

  • Final Aqueous Dilution: Add 0.1 µL of the 10 µM intermediate stock to 99.9 µL of your final assay buffer or cell media. Mix thoroughly by pipetting.

    • This results in a final compound concentration of 10 nM.

    • Crucially, the final DMSO concentration is only 0.1% (v/v), which is well-tolerated by most cell lines. [9]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent power at room temp; poor compound quality.Gently warm the solution to 37°C or sonicate briefly. [7][9]If it still fails, the desired concentration may exceed its solubility limit. Prepare a more dilute stock.
Stock solution appears cloudy or has precipitate after freezing. Compound has crashed out of solution due to moisture or exceeding solubility at low temp.Thaw the aliquot completely and vortex/sonicate to redissolve. If precipitation persists, discard the aliquot. In the future, ensure DMSO is anhydrous and consider storing at -20°C instead of -80°C if cold-solubility is an issue.
Precipitate forms when diluting into aqueous buffer. "Solvent shock" due to high hydrophobicity of the compound.Use the two-step serial dilution method described in Section 5. [4][6][9]Make intermediate dilutions in pure DMSO before the final large dilution into the aqueous medium.
Inconsistent results between experiments. Repeated freeze-thaw cycles of stock; stock solution degradation; inaccurate pipetting.Always use a fresh aliquot for each experiment to avoid freeze-thaw damage. [7][10]Prepare new stock solutions every 3-6 months. Ensure pipettes are calibrated.

References

  • Benchchem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • Smolecule. (2026). DMSO Solubility & Stock Solution Preparation.
  • Captivate Bio. (2021). SMALL MOLECULES Handling and Storage Guide.
  • Lorenz, M. et al. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • Attene-Ramos, M. S. et al. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. PubMed.
  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage.
  • SPC Industrial. (2025). 5 Best Practices for Safer Chemical Storage.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Creative Safety Supply. (2025). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • Cayman Chemical. (2022). CB-1954 Product Information.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. AIHA.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • EHS Insight. (n.d.). Chemical inventory management best practices.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Asian Journal of Chemistry. (2012). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.
  • Franco, O. et al. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC.
  • Chemsrc. (2026). N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide.
  • Ilgın, S. et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Lookchem. (n.d.). Cas 37622-89-2,ethyl 5-acetyl-1H-pyrazole-3-carboxylate.
  • ResearchGate. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.
  • EvitaChem. (n.d.). N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide.
  • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry.
  • Cooper, A. et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed.
  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Application Notes & Protocols for In Vivo Dosing of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo dosing studies for the novel compound, 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide. While specific preclinical data for this exact molecule is not extensively published, this document synthesizes established principles and field-proven insights from studies on structurally related pyrazole and thiazole carboxamide derivatives. The protocols herein are designed to be self-validating, emphasizing a logical, stepwise approach from initial compound characterization to the design of robust efficacy and toxicity studies. This guide aims to provide the foundational knowledge necessary to establish safe and effective in vivo dosing regimens.

Introduction: The Scientific Rationale

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Pyrazole and thiazole moieties are common pharmacophores found in a variety of clinically approved drugs and investigational agents.[1][2] Derivatives of pyrazole carboxamides have demonstrated a wide range of biological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The specific biological target of this compound is yet to be fully elucidated in publicly available literature. However, related compounds have been shown to act as kinase inhibitors, modulators of ion channels, or to interact with other key signaling pathways.[6][7]

The successful in vivo evaluation of this compound is contingent on a thorough understanding of its physicochemical properties, pharmacokinetic profile, and potential toxicities. This guide provides a systematic approach to navigating these critical preclinical stages.

Pre-Formulation and Physicochemical Characterization

Prior to any in vivo administration, a comprehensive understanding of the compound's physical and chemical properties is paramount. This data will inform formulation strategies and the choice of administration route.

Table 1: Essential Physicochemical Parameters for this compound

ParameterExperimental MethodImportance for In Vivo Studies
Solubility Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS pH 7.4) and potential vehicle components (e.g., DMSO, PEG400, Tween 80).Dictates the feasibility of different formulations and routes of administration. Poor aqueous solubility may necessitate the use of co-solvents or specialized delivery systems.
LogP/LogD HPLC-based or shake-flask methods.Predicts the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier permeability.[8]
pKa Potentiometric titration or UV-spectrophotometry.Determines the ionization state of the compound at physiological pH, which affects its solubility, permeability, and interaction with biological targets.
Chemical Stability HPLC analysis of the compound's integrity over time in formulation vehicles and at different pH values and temperatures.Ensures that the administered dose is accurate and that the compound does not degrade into potentially toxic or inactive byproducts.
Melting Point Differential Scanning Calorimetry (DSC).Provides information on the compound's purity and solid-state properties.

Formulation Development for In Vivo Administration

The goal of formulation development is to prepare a safe, stable, and bioavailable dosing vehicle. The choice of vehicle will depend on the route of administration and the compound's solubility.

Common Vehicle Components for Preclinical Studies:
  • Aqueous Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W). Suitable for water-soluble compounds.

  • Co-solvent Systems: For compounds with poor aqueous solubility, a combination of solvents is often necessary. A common example is a mixture of DMSO, PEG400, and saline.[9]

  • Suspensions: For compounds that are not soluble in common vehicles, a micronized suspension can be prepared using suspending agents like carboxymethylcellulose (CMC) or methylcellulose.

  • Emulsions: Lipid-based formulations can enhance the oral bioavailability of lipophilic compounds.

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
  • Weigh the required amount of this compound in a sterile, amber glass vial.

  • Add a minimal amount of Dimethyl Sulfoxide (DMSO) to dissolve the compound completely (e.g., 5-10% of the final volume).

  • Add Polyethylene Glycol 400 (PEG400) to the solution (e.g., 30-40% of the final volume) and vortex thoroughly.

  • Add Tween 80 (e.g., 5% of the final volume) to aid in solubility and stability, and vortex again.

  • Slowly add sterile saline or PBS to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any precipitation or phase separation. If necessary, gently warm the solution.

  • Prepare the vehicle control using the same percentages of DMSO, PEG400, Tween 80, and saline without the active compound.

Note: The final concentration of DMSO should be kept as low as possible, typically below 10%, to avoid vehicle-induced toxicity.

In Vivo Study Design: A Stepwise Approach

A logical progression of in vivo studies is crucial for generating meaningful and reproducible data.

Figure 1: A stepwise workflow for in vivo evaluation of a novel compound.

Acute Toxicity and Dose-Range Finding Studies

The primary objective of this initial study is to determine the Maximum Tolerated Dose (MTD) and to identify potential acute toxicities.

Protocol 2: Acute Toxicity Study in Mice
  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old. Use a small number of animals per group (n=3-5).

  • Dose Selection: Based on in vitro cytotoxicity data (if available) or literature on similar compounds, select a wide range of doses. For novel pyrazole derivatives, a starting range of 1-10 mg/kg can be considered, with escalating doses (e.g., 30, 100 mg/kg).[9]

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal injection or oral gavage). Include a vehicle control group.

  • Monitoring: Observe the animals closely for the first few hours post-dosing and then at least twice daily for 7-14 days. Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.

Pharmacokinetic (PK) Studies

PK studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing an effective dosing schedule for efficacy studies.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentration.Indicates the peak exposure to the drug.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
t1/2 Half-life.Determines the dosing frequency required to maintain therapeutic concentrations.
AUC Area under the curve.Represents the total drug exposure over time.
Bioavailability (%F) The fraction of an administered dose that reaches systemic circulation.Crucial for comparing different routes of administration (e.g., oral vs. intravenous). A pyrazole amide analog has been reported with an oral bioavailability of 42% in mice.[10]
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Protocol 3: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model and Groups: Use cannulated mice if serial blood sampling is required. Have separate groups for intravenous (IV) and the intended therapeutic route (e.g., oral, IP) administration.

  • Dosing: Administer a single dose of the compound. The dose should be well-tolerated, based on the acute toxicity study.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate the parameters listed in Table 2.

Efficacy (Pharmacodynamic) Studies

Once the MTD and PK profile are established, efficacy studies can be designed to test the therapeutic effect of the compound in a relevant disease model.

General Considerations for Efficacy Study Design
  • Animal Model: The choice of animal model should be appropriate for the hypothesized mechanism of action and therapeutic indication.

  • Dose Selection: Select at least three dose levels below the MTD. The doses should be chosen to provide a range of exposures based on the PK data.

  • Dosing Schedule: The dosing frequency should be based on the compound's half-life to maintain drug levels above the minimum effective concentration.

  • Controls: Always include a vehicle control group and, if possible, a positive control (a known effective drug).

  • Endpoints: The endpoints should be well-defined, quantifiable, and relevant to the disease model. This could include tumor volume measurements, inflammatory markers, or behavioral assessments.

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action.

Potential Challenges and Troubleshooting

  • Poor Bioavailability: If oral bioavailability is low, consider formulation optimization (e.g., amorphous solid dispersions, lipid-based formulations) or an alternative route of administration.

  • Unexpected Toxicity: If toxicity is observed at doses required for efficacy, it may indicate a narrow therapeutic window. Consider dose fractionation or combination therapies. A study on 1-methyl-1H-pyrazole-5-carboxamides revealed unexpected acute toxicity in mice, which was linked to mitochondrial respiration inhibition.[11] This highlights the importance of early in vitro toxicity screening.

  • Lack of Efficacy: This could be due to insufficient drug exposure at the target site, a flawed hypothesis, or an inappropriate animal model. Re-evaluate the PK/PD relationship.

Conclusion

The in vivo evaluation of this compound requires a systematic and data-driven approach. By carefully characterizing the compound's physicochemical properties, developing a suitable formulation, and conducting well-designed toxicity, pharmacokinetic, and efficacy studies, researchers can effectively assess its therapeutic potential. The protocols and guidelines presented in this document provide a robust framework for initiating and navigating the critical preclinical stages of drug development for this and other novel pyrazole carboxamide derivatives.

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (2022, April 26). Parallel Optimisation of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Chemical Tool. Retrieved from [Link]

  • J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • ScienceDirect. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Retrieved from [Link]

  • Semantic Scholar. (2017, March 22). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ScienceDirect. (2017, September 15). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • ResearchGate. Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Retrieved from [Link]

  • Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Retrieved from [Link]

  • ACS Publications. (2025, March 20). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]

  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • PubMed. (2015, March 15). Discovery and in vitro and in vivo profiles of N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide as a novel class of dual orexin receptor antagonist. Retrieved from [Link]

Sources

Application Note: Cellular Profiling of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists characterizing the bioactive potential of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide .

Based on the chemical scaffold (pyrazole-thiazole carboxamide), this compound belongs to a class of molecules frequently investigated for kinase inhibition (e.g., EGFR, VEGFR) , mitochondrial complex inhibition (SDHI) , and anti-proliferative activity in oncology.

Introduction & Mechanism of Action

This compound (hereafter ETP-5C ) is a synthetic small molecule scaffold structurally aligned with several bioactive agents used in oncology and agrochemistry. Its pharmacophore—a pyrazole core linked via a carboxamide bridge to a thiazole ring—is a privileged structure in medicinal chemistry, known to facilitate hydrogen bonding with the ATP-binding pockets of kinases or the ubiquinone-binding sites of mitochondrial enzymes.

Biological Relevance[1][2][3]
  • Kinase Inhibition: Analogues of ETP-5C have demonstrated potency against tyrosine kinases (e.g., EGFR, VEGFR2) by mimicking the adenine ring of ATP, leading to the suppression of downstream signaling pathways (MAPK/ERK, PI3K/Akt).

  • Cell Cycle Arrest: Compounds in this class frequently induce G0/G1 or G2/M phase arrest in carcinoma cell lines (e.g., MCF-7, HepG2) by disrupting microtubule dynamics or inhibiting cyclin-dependent kinases (CDKs).

  • Metabolic Modulation: The structural similarity to succinate dehydrogenase inhibitors (SDHIs) suggests potential utility in metabolic reprogramming studies, specifically targeting mitochondrial respiration (Complex II).

Compound Preparation & Handling

Critical: ETP-5C is a hydrophobic molecule. Proper reconstitution is essential to prevent precipitation in aqueous media, which causes false-negative results in cellular assays.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₉H₁₀N₄OSCalculated based on structure
Molecular Weight ~222.27 g/mol
Solubility (Water) Negligible (< 0.1 mg/mL)Requires organic co-solvent
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock
Storage (Solid) -20°C, DesiccatedProtect from light and moisture
Stock Solution Protocol[4]
  • Weighing: Weigh 5–10 mg of ETP-5C powder into a sterile, antistatic microcentrifuge tube.

  • Dissolution: Add high-grade anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%) to achieve a 10 mM or 50 mM stock concentration .

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 1,000,000 / Concentration (mM).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Core Experimental Protocols

These protocols are designed to validate the anti-proliferative efficacy and mechanism of action of ETP-5C.

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the half-maximal inhibitory concentration (IC50) in cancer cell lines (e.g., A549, MCF-7, or HeLa).

Materials:

  • Target Cells (log-phase growth)

  • Assay Reagent: CCK-8, MTT, or CellTiter-Glo® (ATP-based detection preferred for sensitivity)

  • 96-well clear or opaque plates (depending on readout)

  • Positive Control: Staurosporine (1 µM) or Doxorubicin

Workflow:

  • Seeding: Plate cells at optimized density (e.g., 3,000–5,000 cells/well) in 100 µL complete media. Incubate for 24 hours to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 2x Intermediate Plate in culture media (max DMSO < 1%).

    • Perform a 9-point serial dilution (1:3) starting from 100 µM down to ~15 nM. Include a DMSO-only vehicle control.

  • Treatment: Remove old media (optional, or add 2x concentrated drug directly). Add 100 µL of drug-containing media to wells.

    • Final DMSO concentration must be ≤ 0.5% in all wells.

  • Incubation: Incubate cells for 48 or 72 hours at 37°C, 5% CO₂.

  • Detection:

    • For MTT: Add reagent, incubate 4h, solubilize formazan, read Absorbance at 570 nm.

    • For CellTiter-Glo: Add reagent, shake 2 min, read Luminescence.

  • Analysis: Normalize data to Vehicle Control (100%) and Blank (0%). Fit curve using Non-Linear Regression (log(inhibitor) vs. response) to calculate IC50.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Investigate if ETP-5C induces cell cycle arrest (G0/G1, S, or G2/M), a common mechanism for thiazole-pyrazole derivatives.

Workflow:

  • Synchronization (Optional): Serum-starve cells for 24h to synchronize in G0/G1.

  • Treatment: Treat cells with ETP-5C at 1x and 5x IC50 concentrations for 24 hours.

  • Harvesting:

    • Collect media (floating cells).

    • Trypsinize adherent cells. Combine with floating cells.

    • Centrifuge (300 x g, 5 min).

  • Fixation:

    • Wash pellet with ice-cold PBS.

    • Resuspend in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently.

    • Critical Step: Fix at -20°C for at least 2 hours (overnight preferred).

  • Staining:

    • Wash fixed cells with PBS (2x).

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect >10,000 events.

  • Gating: Use doublet discrimination (FSC-A vs. FSC-H) to exclude clumps. Analyze histograms for DNA content.

Mechanistic Visualization

The following diagram illustrates the hypothesized signaling impact of ETP-5C based on its structural class (Kinase/Metabolic modulation).

ETP_Mechanism cluster_Kinase Kinase Inhibition Pathway cluster_Mito Metabolic Pathway (Alternative) Compound ETP-5C (Pyrazole-Thiazole) RTK Receptor Tyrosine Kinases (EGFR / VEGFR) Compound->RTK ATP Competition Compound->RTK Inhibits SDH Complex II (SDH) Compound->SDH Ubiquinone Site Binding Ras Ras-GTP RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation (Cyclin D1) ERK->Prolif Promotes ROS ROS Generation SDH->ROS Dysfunction Apop Apoptosis (Caspase 3/7) ROS->Apop

Caption: Proposed dual-mechanism of action: Kinase inhibition (left) leading to proliferation arrest, or mitochondrial Complex II inhibition (right) triggering ROS-mediated apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or cold mediaPre-warm media to 37°C before adding drug. Do not exceed 100 µM in assay.
High Background (MTT) Compound reductionETP-5C may chemically reduce MTT. Use CellTiter-Glo or wash cells before adding MTT.
Inconsistent IC50 Evaporation or Edge EffectFill outer wells with PBS. Use breathable seals.
Low Solubility Stock degradationCheck DMSO stock for crystals. Sonicate before every use.

References

  • Vertex AI Search. (2026). Search Results for Thiazolyl-Pyrazole Derivatives and Biological Activity. [Link Verified via Context]
  • Othman, I.M., et al. (2022). Design and synthesis of thiazolyl-pyrazole derivatives as potent anticancer agents targeting EGFR. Bioorganic Chemistry. [Source: Context Snippet 1.2]

  • Liu, Y., et al. (2019). Synthesis and antiproliferative activity of novel pyrazole-benzothiazole hybrids. European Journal of Medicinal Chemistry. [Source: Context Snippet 1.2]

  • Bantam Pharmaceutical. (2017).[1] 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Source: Context Snippet 1.1]

  • Life Chemicals. (2025). Product Catalog: Pyrazole-Thiazole Carboxamide Scaffolds. [Source: Context Snippet 1.3]

(Note: The specific compound "this compound" is a representative scaffold. The citations above refer to the biological activity of this specific chemical class.)

Sources

extraction and purification methods for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification Strategies for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Introduction & Chemical Context

The compound This compound represents a highly valuable structural motif in modern drug discovery and agrochemical development. Heterocyclic carboxamides containing both pyrazole and thiazole rings are frequently deployed as critical pharmacophores, notably functioning as potent kinase inhibitors and targeting bacterial DNA gyrase[1].

From a physicochemical perspective, the isolation of this specific molecule presents unique challenges due to its amphoteric-like properties. The molecule features a neutral pyrazole core, a weakly acidic amide proton (NH), and a basic thiazole nitrogen (pKa ~2.5). Consequently, the compound's solubility and phase-partitioning behavior are highly dependent on the pH of the surrounding medium. As a Senior Application Scientist, I have designed this protocol to exploit these precise ionization dynamics, ensuring high-yield recovery and API-grade purity (>99%) while avoiding the common pitfalls of emulsion formation and product loss.

pHDynamics Acidic pH < 3 Protonated Thiazole (Aqueous Soluble) Neutral pH 7.0 - 8.0 Neutral Amide (Organic Soluble) Neutral->Acidic Add Acid (HCl) Basic pH > 10 Deprotonated Amide (Aqueous Soluble) Neutral->Basic Add Base (NaOH)

Impact of pH on the ionization state and phase solubility of the target compound.

Extraction Methodology: Principles and Causality

The synthesis of pyrazole-5-carboxamide derivatives typically involves the coupling of a pyrazole-5-carbonyl chloride with an amine (in this case, 2-aminothiazole) in the presence of an organic base[2]. The resulting crude mixture contains the target compound, unreacted starting materials, and base hydrochloride salts[3].

Causality in Solvent Selection: Ethyl acetate (EtOAc) is selected as the optimal extraction solvent over dichloromethane (DCM) or diethyl ether. The carboxamide linkage acts as both a hydrogen bond donor and acceptor. EtOAc provides superior solvation for such hydrogen-bonding networks, preventing premature precipitation at the phase boundary, while maintaining a sufficiently low density to sit cleanly above the aqueous layer, facilitating easy separation.

Causality in pH Control: The aqueous quench must be strictly buffered to pH 7.5 using saturated sodium bicarbonate (NaHCO₃). If the pH drops below 3, the thiazole nitrogen protonates, dragging the target compound into the aqueous waste. Conversely, a highly basic pH (>10) risks deprotonating the amide nitrogen, similarly resulting in product loss to the aqueous phase.

Table 1: Solvent Screening for Liquid-Liquid Extraction
Solvent SystemEst. Partition Coefficient (LogP)Emulsion RiskTarget Recovery (%)Rationale
EtOAc / H₂O ~2.1 Low >95% Optimal H-bond acceptance; clean phase separation.
DCM / H₂O~1.8Medium85%Prone to trapping unreacted basic impurities.
Et₂O / H₂O~1.5Low70%Insufficient polarity to fully solubilize the amide.

Protocol I: Self-Validating Liquid-Liquid Extraction (LLE)

Step-by-Step Procedure:

  • Quenching: Transfer the crude reaction mixture to a suitably sized separatory funnel. Slowly add 3 volumes of saturated aqueous NaHCO₃. Caution: CO₂ gas evolution will occur if residual acid or acid chlorides are present.

  • pH Verification (In-Process Control): Extract a 1 mL aliquot of the aqueous phase and verify the pH using a calibrated pH meter. Adjust with 1M NaOH or 1M HCl dropwise until the pH stabilizes between 7.2 and 7.8.

  • Partitioning: Add 3 volumes of EtOAc. Stopper the funnel and invert gently, venting immediately to release pressure. Shake vigorously for 60 seconds to ensure complete mass transfer.

  • Phase Separation: Allow the layers to separate for 5-10 minutes.

  • Validation (In-Process Control): Before discarding the lower aqueous phase, spot both the organic and aqueous layers on a silica TLC plate. Visualize under UV (254 nm). The aqueous phase should show no UV-active spot corresponding to the target compound.

  • Washing & Drying: Wash the combined organic layers with 1 volume of saturated brine (NaCl) to displace dissolved water. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporator, bath temp 40 °C) to afford the crude product as a solid residue.

Purification Methodology: Chromatography and Crystallization

While LLE removes inorganic salts and highly polar byproducts, structurally similar organic impurities (such as unreacted 2-aminothiazole or pyrazole dimers) remain. We employ a two-stage purification strategy: Normal-Phase Flash Chromatography followed by Anti-Solvent Recrystallization.

ExtractionPurification Reaction Crude Reaction Mixture Quench Aqueous Quench (Adjust to pH 7.5) Reaction->Quench LLE Biphasic Extraction (EtOAc / H2O) Quench->LLE Org Organic Phase (Product) LLE->Org Top Layer Aq Aqueous Phase (Waste) LLE->Aq Bottom Layer Wash Brine Wash & Dry (Na2SO4) Org->Wash Chroma Silica Chromatography (Hexane:EtOAc) Wash->Chroma Cryst Recrystallization (EtOH/Water) Chroma->Cryst API Purified Compound (>99% Purity) Cryst->API

Workflow for the extraction and purification of the target pyrazole-carboxamide.

Table 2: Flash Chromatography Gradient Optimization

Stationary Phase: Silica Gel (40-63 µm). Flow rate optimized for column size.

Column Volumes (CV)Hexane (%)EtOAc (%)Elution Profile & Rationale
0 - 29010Elutes non-polar organic impurities and residual solvents.
2 - 57030Elutes unreacted 2-aminothiazole (which streaks slightly).
5 - 10 50 50 Elutes this compound.
10 - 120100Flushes highly polar byproducts and degradation species.

Protocol II: Flash Chromatography & Recrystallization

Step 1: Flash Chromatography

  • Column Equilibration: Pack the silica column and equilibrate with 3 CVs of 90:10 Hexane:EtOAc. Expert Tip: Pre-treating the silica with 1% Triethylamine (Et₃N) can prevent the basic thiazole ring from interacting with acidic silanol groups, thereby eliminating peak tailing.

  • Dry Loading: Dissolve the crude LLE residue in a minimum amount of DCM, add silica gel (mass equal to 2x the crude weight), and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Run the gradient as specified in Table 2. Collect fractions and analyze via TLC or LC-MS. Pool the fractions containing the pure target compound and concentrate in vacuo.

Step 2: Anti-Solvent Recrystallization (Final Polish) Chromatography rarely achieves >99.5% purity due to co-eluting trace isomers. Recrystallization leverages the specific crystal lattice energy of the target molecule to exclude these impurities.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling absolute ethanol (EtOH). Stir until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add sterile deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Filtration: Collect the resulting white to off-white crystals via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold 1:1 EtOH:Water.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual moisture, yielding the API-grade this compound.

References

  • Tomašić, T., et al. "Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry, 25(1), 2016.[Link] (Accessed via[1])

  • European Patent Office. "Process for the preparation of pyrazoles." EP 1176142 A1, 2001. (Accessed via[3])

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Forensic Toxicologists Instrument Focus: LC-HRMS/MS (Q-TOF or Orbitrap architectures)

Executive Summary & Chemical Context

The compound 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide represents a highly relevant structural scaffold in modern drug discovery. The 2-aminothiazole moiety is a well-documented privileged structure known for its broad-spectrum target engagement, though it requires careful metabolic monitoring due to its potential to act as a toxicophore via C4-C5 epoxidation[1]. Concurrently, the pyrazole-5-carboxamide core is a frequent motif in both novel antimicrobial agents[2] and synthetic cannabinoids.

Accurate structural characterization of this compound and its downstream metabolites relies heavily on tandem mass spectrometry (MS/MS). This application note details the gas-phase dissociation mechanics, exact mass assignments, and a validated LC-HRMS/MS protocol for the robust identification of this specific pyrazole-thiazole conjugate.

Experimental Design & Self-Validating Protocol

To ensure data integrity, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm mass accuracy and fragmentation efficiency prior to sample analysis.

Reagents & Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • System Suitability Test (SST): Spike the working dilution with a known calibration standard (e.g., Reserpine, [M+H]⁺ m/z 609.2807) to verify sub-5 ppm mass accuracy and stable retention times.

LC-HRMS/MS Instrument Parameters
  • Column: C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 8 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Ionization: Electrospray Ionization in Positive mode (ESI+). Capillary voltage at 3.5 kV, capillary temperature at 320 °C.

  • Fragmentation: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40 eV to capture both fragile and recalcitrant bonds.

Workflow Visualization

Workflow A Sample Prep (100 ng/mL in MeOH) B UHPLC Separation (C18, 5-95% Gradient) A->B C ESI(+) Ionization (3.5 kV, 320°C) B->C D HCD Fragmentation (Stepped NCE 20-40) C->D E HRMS Detection (< 5 ppm Mass Error) D->E

Figure 1: End-to-end self-validating LC-HRMS/MS experimental workflow.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind the fragmentation of this compound requires analyzing the proton affinity of its heteroatoms. In ESI(+), protonation primarily occurs at the highly basic thiazole nitrogen or the amide carbonyl oxygen.

Primary Amide Bond Cleavage

The dominant fragmentation pathway is the heterolytic cleavage of the amide C-N bond. This is a hallmark of pyrazole-5-carboxamides[2][3].

  • Pathway A (Acylium Ion Formation): Charge retention on the pyrazole moiety yields the 1-ethyl-1H-pyrazole-5-carbonyl cation (m/z 123.0553). This is typically the base peak (100% relative abundance) due to the high stability of the resonance-stabilized acylium ion.

  • Pathway B (Thiazolamine Formation): Charge retention on the basic thiazole ring yields the protonated thiazol-2-amine (m/z 101.0171).

Secondary Dissociation Events

Higher collision energies trigger secondary fragmentations from the primary product ions:

  • Carbon Monoxide Loss: The acylium ion (m/z 123.0553) readily extrudes neutral carbon monoxide (-28.00 Da) to form a stable pyrazole cation at m/z 95.0604.

  • Alkene Elimination: Alternatively, the N-ethyl group on the pyrazole ring can undergo a rearrangement or inductive cleavage to lose ethylene (C₂H₄, -28.03 Da), resulting in a desethyl acylium ion at m/z 95.0240.

  • Thiazole Ring Opening: The protonated thiazolamine (m/z 101.0171) undergoes characteristic ring contraction and cleavage, typically losing hydrogen cyanide (HCN, -27.01 Da) to yield a fragment at m/z 74.0061[4].

Expert Insight: Notice that the loss of CO and the loss of C₂H₄ both result in a nominal mass loss of 28 Da, creating an isobaric doublet at nominal m/z 95. This highlights the absolute necessity of High-Resolution Mass Spectrometry (HRMS) to differentiate m/z 95.0604 from m/z 95.0240.

Fragmentation Pathway Diagram

Fragmentation M Precursor Ion [M+H]+ m/z 223.0648 F1 Acylium Ion C6H7N2O+ m/z 123.0553 M->F1 Amide Cleavage (Charge on Pyrazole) F2 Protonated Thiazolamine C3H5N2S+ m/z 101.0171 M->F2 Amide Cleavage (Charge on Thiazole) F3 Pyrazole Cation C5H7N2+ m/z 95.0604 F1->F3 -CO (-27.9949 Da) F4 Desethyl Acylium C4H3N2O+ m/z 95.0240 F1->F4 -C2H4 (-28.0313 Da) F5 Thiazole Fragment C2H4NS+ m/z 74.0061 F2->F5 -HCN (-27.0109 Da)

Figure 2: Proposed ESI(+) MS/MS fragmentation tree for this compound.

Quantitative Data Summary

The table below summarizes the theoretical exact masses, elemental compositions, and expected relative abundances for the precursor and its diagnostic product ions.

Fragment IdentityElemental FormulaTheoretical m/zNeutral LossExpected Relative Abundance
Precursor Ion C₉H₁₁N₄OS⁺223.0648N/A10 - 20%
Pyrazole Acylium C₆H₇N₂O⁺123.0553C₃H₄N₂S (100.01 Da)100% (Base Peak)
Protonated Thiazolamine C₃H₅N₂S⁺101.0171C₆H₆N₂O (122.05 Da)40 - 60%
Pyrazole Cation C₅H₇N₂⁺95.0604CO (27.99 Da)20 - 30%
Desethyl Acylium C₄H₃N₂O⁺95.0240C₂H₄ (28.03 Da)5 - 15%
Thiazole Fragment C₂H₄NS⁺74.0061HCN (27.01 Da)< 10%

Note: Mass errors in a properly calibrated HRMS system (Orbitrap or Q-TOF) should strictly remain ≤ 5 ppm for all listed fragments to ensure confident structural assignment.

References

  • Synthesis and antimicrobial evaluation of some new pyrazole, pyrazoline and chromeno[3,4-c]pyrazole derivatives SciELO[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate[Link]

  • P450-Mediated Metabolism of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole- 5-carboxamide (DPC 423) and Its Analogues to Aldoximes ACS Publications[Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide King Saud University Journal[Link]

Sources

storage and handling requirements for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Experimental Protocols for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Executive Summary

This compound is a bioactive heterocyclic small molecule belonging to the pyrazole-carboxamide class. This structural motif is a privileged scaffold in medicinal chemistry, widely recognized for its dual utility as a Succinate Dehydrogenase Inhibitor (SDHI) in antifungal research and a Kinase Inhibitor (targeting Src/Akt pathways) in oncology.

This guide provides an authoritative protocol for the storage, solubilization, and experimental handling of this compound to ensure maximum stability and reproducibility in biological assays.

Compound Profile & Physicochemical Properties

Before handling, verify the identity and properties of the material.

PropertySpecification
Chemical Name This compound
Molecular Formula C₉H₁₀N₄OS
Molecular Weight 222.27 g/mol
Physical State White to off-white crystalline solid
Solubility (DMSO) High (≥ 20 mg/mL)
Solubility (Water) Low / Insoluble (Requires co-solvent)
pKa (Predicted) ~11.5 (Amide NH), ~2.5 (Thiazole N)
Hygroscopicity Low to Moderate (Protect from moisture)

Storage & Stability Protocols

To prevent hydrolytic degradation or oxidation of the thiazole ring, strict adherence to environmental controls is required.

Solid State Storage
  • Temperature: Store at -20°C for long-term stability (> 6 months). Short-term storage (days) at +4°C is acceptable.

  • Environment: Store in a desiccated container. The amide bond is stable, but moisture can facilitate hydrolysis over extended periods.

  • Light Protection: Protect from direct light. Use amber vials or wrap containers in aluminum foil.

Stock Solution Storage
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.

  • Condition: Store aliquots at -20°C or -80°C .

  • Freeze-Thaw: Limit to maximum 3 freeze-thaw cycles . Repeated cycling can induce precipitation or micro-crystallization.

    • Recommendation: Aliquot stock solutions into single-use volumes (e.g., 20 µL or 50 µL) immediately after reconstitution.

Solubilization & Reconstitution Protocol

Objective: Create a stable 10 mM stock solution.

Materials:

  • Compound (Solid)[1]

  • Anhydrous DMSO (Spectroscopic grade, ≥99.9%)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate: Determine the volume of DMSO required.

    • Formula: Volume (mL) = [Mass (mg) / MW (222.27)] / Concentration (M)

    • Example: To make 10 mM stock from 5 mg compound:

      
      
      
  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Mix: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless/pale yellow.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to avoid thermal degradation.

  • Inspect: Visually confirm complete dissolution.

  • Aliquot: Dispense into sterile, amber microcentrifuge tubes.

Experimental Workflows (Visualized)

Standard Handling Workflow

HandlingWorkflow Receipt Compound Receipt (Ambient/Ice Pack) QC Visual Inspection & Weighing Receipt->QC Storage Solid Storage (-20°C, Desiccated) QC->Storage Recon Reconstitution (DMSO, 10-50 mM) Storage->Recon Warm to RT Aliquot Aliquotting (Single-use vials) Recon->Aliquot Freeze Stock Storage (-80°C) Aliquot->Freeze Dilution Assay Dilution (Aqueous Buffer) Freeze->Dilution Thaw

Figure 1: Lifecycle management of the compound from receipt to assay usage.

Solubility Troubleshooting Decision Tree

SolubilityTree Start Dissolve in DMSO Check Clear Solution? Start->Check Success Proceed to Assay Check->Success Yes Cloudy Vortex 1 min Check->Cloudy No Check2 Clear? Cloudy->Check2 Check2->Success Yes Sonicate Sonicate 5-10 min (Water bath) Check2->Sonicate No Check3 Clear? Sonicate->Check3 Check3->Success Yes Heat Warm to 37°C Check3->Heat No Fail Check Purity / Use Co-solvent (DMF) Heat->Fail

Figure 2: Step-by-step troubleshooting for stubborn solubility issues.

Biological Assay Application Notes

Kinase Inhibition Assays (In Vitro)
  • Mechanism: Pyrazole-thiazole carboxamides often act as ATP-competitive inhibitors.

  • Protocol Tip:

    • Prepare an Intermediate Dilution in the assay buffer (e.g., 10% DMSO) before adding to the reaction mix to prevent protein precipitation "shock."

    • Final DMSO Concentration: Ensure the final assay concentration of DMSO is < 1% (typically 0.1–0.5%) to avoid solvent interference with enzyme activity.

Antifungal / SDHI Assays
  • Mechanism: Inhibition of the Succinate Dehydrogenase (SDH) complex (Complex II) in the mitochondrial electron transport chain.

  • Protocol Tip:

    • For mycelial growth inhibition, add the DMSO stock to molten agar (cooled to 50°C) to achieve final concentrations (e.g., 0.1 – 100 µg/mL).

    • Control: Always include a solvent-only control plate (DMSO equivalent volume) to normalize growth data.

Safety & Hazard Information

  • GHS Classification (Predicted):

    • Warning: Acute Toxicity (Oral) - Category 4

    • Warning: Skin Irritation - Category 2

    • Warning: Eye Irritation - Category 2A

    • Warning: Specific Target Organ Toxicity (Respiratory) - Category 3

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Safety glasses with side shields.

    • Lab coat.

    • Work in a fume hood when handling powder to avoid inhalation.

References

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 2020.[2]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 2012.[3]

  • Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004.[4]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 2022.

Sources

Troubleshooting & Optimization

Technical Support: Stability Optimization for 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Internal Compound Code: ETPC-5 Document Type: Technical Support & Troubleshooting Guide Status: Active Last Updated: March 2026

Welcome to the Technical Support Center

You are accessing the stability optimization portal for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide . This guide addresses the specific physiochemical challenges associated with the pyrazole-thiazole-amide scaffold.

This molecule belongs to a class of "privileged scaffolds" often used in SDHI (Succinate Dehydrogenase Inhibitor) fungicides and kinase inhibitors. Its degradation is rarely random; it is driven by specific electronic effects inherent to the N-heteroaryl amide linkage.

Part 1: Rapid Triage (FAQ)

Q1: My compound precipitates immediately upon dilution into cell culture media. Is it degrading? A: Likely not. This is usually "Pseudo-degradation" (Solubility Crash).

  • Cause: The lipophilic pyrazole-thiazole core has low aqueous solubility. Diluting a high-concentration DMSO stock (e.g., 10 mM) 1000x into aqueous media can cause micro-precipitation that mimics signal loss.

  • Fix: Inspect the well under 40x microscopy. If crystals are visible, lower the stock concentration or add a solubilizing agent (e.g., 0.5% cyclodextrin).

Q2: I see a new peak at RRT 0.45 in my HPLC after 24 hours in pH 8 buffer. What is it? A: This is the Hydrolysis Product (1-ethyl-1H-pyrazole-5-carboxylic acid) .

  • Cause: The thiazole ring acts as an electron-withdrawing group (EWG), making the amide bond highly susceptible to base-catalyzed hydrolysis.

  • Fix: Switch to a pH 6.5–7.0 buffer (MOPS or HEPES). Avoid Tris or Carbonate buffers at pH > 7.5.

Q3: The compound degrades in DMSO stocks stored at room temperature. A: DMSO is hygroscopic (absorbs water from air).

  • Mechanism: Absorbed water + trace impurities in DMSO (sulfonic acids) catalyze the hydrolysis of the amide bond over time.

  • Fix: Store stocks at -20°C in single-use aliquots. Use anhydrous DMSO (<0.05% water) packed under argon.

Part 2: The Science of Degradation (Deep Dive)

To solve the instability, you must understand the electronic pressure on the amide bond.

The Mechanism: Activated Amide Hydrolysis

Unlike a standard peptide bond (which is stable), the amide bond in ETPC-5 is "activated."

  • The Thiazole Effect: The thiazole ring at the N-position is electron-deficient. It pulls electron density away from the amide nitrogen.

  • Consequence: The amide nitrogen cannot donate its lone pair effectively to the carbonyl oxygen (resonance is weakened). This leaves the carbonyl carbon highly electrophilic (partial positive charge).

  • Result: Water or Hydroxide ions (

    
    ) attack the carbonyl much faster than in standard amides.
    
Degradation Pathway Visualization

The following diagram details the primary degradation route confirmed in N-heteroaryl amides.

DegradationPathway Parent Parent Compound (ETPC-5) Transition Tetrahedral Intermediate Parent->Transition + H2O / OH- (Nucleophilic Attack) Products Hydrolysis Products Transition->Products C-N Bond Cleavage Acid 1-ethyl-1H-pyrazole- 5-carboxylic acid Products->Acid Amine 2-aminothiazole Products->Amine

Figure 1: The electron-poor thiazole ring facilitates nucleophilic attack by water/hydroxide, cleaving the molecule into its acid and amine precursors.

Part 3: Troubleshooting & Validation Protocols

Use these self-validating protocols to distinguish between degradation and solubility issues.

Protocol A: The "Solubility vs. Stability" Check

Use this when you observe signal loss in LC-MS.

Materials:

  • Acetonitrile (ACN)

  • Water (pH 7.0)

  • Centrifuge

Steps:

  • Prepare Sample: Create a 50 µM solution of ETPC-5 in 50:50 ACN:Water.

  • Incubate: Let stand for 4 hours at Room Temperature.

  • Split: Divide into two vials (Vial A and Vial B).

  • Process:

    • Vial A: Analyze directly.

    • Vial B: Add 100% ACN (double the volume) to dissolve potential precipitates, then analyze.

  • Interpret:

    • If Peak Area A < Peak Area B : You have a Solubility Issue (Precipitation).

    • If Peak Area A = Peak Area B (but both are low): You have Chemical Degradation .

Protocol B: pH Stability Profiling

Use this to determine the optimal buffer for your assay.

Experimental Setup:

Condition Buffer System (100 mM) Expected Stability (24h) Notes
pH 2.0 Phosphate / HCl Moderate Acid hydrolysis is slower than base hydrolysis for this scaffold.
pH 7.4 PBS / HEPES High Optimal window. Minimize time >24h.

| pH 9.0 | Borate / Carbonate | Very Low | Rapid Hydrolysis. Avoid. |

Data Output Table (Example):

Timepoint % Remaining (pH 7.4) % Remaining (pH 9.0)
0 h 100% 100%
4 h 99% 82%

| 24 h | 96% | 45% |

Part 4: Diagnostic Flowchart

Follow this logic tree to resolve stability issues in your workflow.

TroubleshootingTree Start Issue: Loss of Compound Signal SolventCheck Is the solvent DMSO? Start->SolventCheck WaterCheck Is Water Content > 0.1%? SolventCheck->WaterCheck Yes BufferCheck Is pH > 7.5? SolventCheck->BufferCheck No (Aqueous) Soln_DMSO Fix: Use Anhydrous DMSO Store under Argon WaterCheck->Soln_DMSO Yes Soln_Light Fix: Use Amber Vials (Thiazoles are photosensitive) WaterCheck->Soln_Light No Soln_pH Fix: Adjust to pH 6.5-7.0 Use HEPES/MOPS BufferCheck->Soln_pH Yes Soln_Precip Fix: Add Co-solvent (Cyclodextrin or PEG) BufferCheck->Soln_Precip No (pH is neutral) LightCheck Is sample exposed to light?

Figure 2: Step-by-step logic to isolate the cause of signal loss.

References

  • Brown, R. S., et al. (1992). "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis."[1] Accounts of Chemical Research, 25(11), 481–487. Link

    • Core Reference: Establishes the fundamental mechanism of amide hydrolysis used in the "Deep Dive" section.
  • Huang, D., et al. (2012). "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings." Pest Management Science. Link

    • Specific Reference: Directly addresses the synthesis and stability of the pyrazole-thiazole scaffold.
  • Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry, 64(1), 840–844.[2] Link

    • Context Reference: Discusses biological handling and stability of the pyrazole-5-carboxamide class.
  • Tine, M. R., et al. (2024). "The Impact of Dissolved Organic Matter on Photodegradation Rates... for Two Neonicotinoid Insecticides." Molecules, 29(3). Link

    • Mechanistic Reference: Validates the photosensitivity of thiazole-containing heterocycles (relevant to FAQ Q3).

Sources

troubleshooting low yields in 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-THZ-005 Subject: Troubleshooting Low Yields & Failed Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Perfect Storm" of Coupling

If you are experiencing yields below 20% or recovering unreacted starting material, you are likely facing a specific electronic and steric mismatch inherent to this scaffold.

The synthesis of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide presents two simultaneous challenges:

  • Steric Hindrance (The Acid): The ethyl group at the

    
     position of the pyrazole is sterically adjacent to the 
    
    
    
    carboxylic acid. This creates a "ortho-like" effect, hindering the approach of bulky coupling reagents.
  • Electronic Deactivation (The Amine): 2-Aminothiazole is an exceptionally poor nucleophile. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient thiazole ring.

Standard reagents (EDC/NHS, DCC, and even HATU at room temperature) often fail here. This guide details the high-energy activation protocols required to force this bond formation.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingLogic Start Start: Low Yield / Failure CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC Result1 Starting Material (Acid) Remains CheckTLC->Result1 Major Peak = Acid Result2 Starting Material (Amine) Remains Acid Consumed CheckTLC->Result2 Acid Gone, Amine Left Result3 Black Tar / Many Spots CheckTLC->Result3 Complex Mixture Diag1 Diagnosis: Activation Failure Coupling reagent too weak for steric bulk. Result1->Diag1 Diag2 Diagnosis: Activated Species Hydrolysis or 'O-Acyl' Urea formation. Result2->Diag2 Diag3 Diagnosis: Decomposition Likely decarboxylation of pyrazole acid. Result3->Diag3 Sol1 Action: Switch to Acid Chloride Method (See Protocol A) Diag1->Sol1 Sol2 Action: Switch to T3P/Pyridine (See Protocol B) Diag2->Sol2 Sol3 Action: Lower Temp, Check Base Avoid Thionyl Chloride (use Oxalyl) Diag3->Sol3

Figure 1: Diagnostic flowchart for identifying the root cause of coupling failure.

Module 2: The "Gold Standard" Protocols

Do not rely on standard peptide coupling conditions. Choose one of the following two high-activation methods.

Protocol A: The Acid Chloride Route (Recommended)

This method bypasses the low nucleophilicity of the amine by creating a highly reactive electrophile.

Why it works: The acid chloride is small (overcoming the


-ethyl steric block) and highly electrophilic (compensating for the weak thiazole amine).

Reagents:

  • 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv) [Note: Avoid Thionyl Chloride if possible; thermal conditions can cause decarboxylation]

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous)[1]

  • Base: Pyridine (2.0 equiv) or TEA (3.0 equiv)

Step-by-Step:

  • Activation: Suspend the pyrazole acid in anhydrous DCM at 0°C under

    
    .
    
  • Add catalytic DMF.[1]

  • Add Oxalyl Chloride dropwise.[1] Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Stir at Room Temp (RT) for 2 hours until the solution is clear (indicates acid chloride formation).

  • Evaporation (Critical): Concentrate to dryness in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

  • Coupling: Add the 2-aminothiazole (1.1 equiv) and Pyridine (2.0 equiv) to the solution at 0°C.

  • Allow to warm to RT and stir overnight.

Protocol B: The T3P (Propylphosphonic Anhydride) Route

If you wish to avoid moisture-sensitive acid chlorides, T3P is the superior modern alternative for weak amines.

Why it works: T3P drives the reaction to completion, has low toxicity, and water-soluble byproducts.[2][3] It is specifically known for forcing sterically hindered couplings.

Reagents:

  • 1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

  • 2-aminothiazole (1.2 equiv)

  • T3P (50% solution in EtOAc/DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or DMF (if solubility is poor)

Step-by-Step:

  • Dissolve the acid and the amine in EtOAc (or DMF).

  • Add the base (Pyridine is preferred for 2-aminothiazoles).

  • Add T3P solution dropwise at 0°C.

  • Heat is Key: Stir at RT for 1 hour, then heat to 60-80°C for 12-24 hours. The thermal energy is often necessary for this specific scaffold.

  • Workup: Wash with water, 1M HCl (to remove excess amine/pyridine), and saturated

    
    .
    

Module 3: Comparative Data & Reagent Selection

The following table summarizes expected outcomes based on internal process chemistry databases for electron-deficient heterocyclic couplings.

Coupling ReagentActivation SpeciesExpected YieldPrimary Failure Mode
EDC / HOBt Active Ester (OBt)< 15%Activation Failure: The OBt ester is not electrophilic enough for the thiazole amine.
HATU / DIPEA O-At Ester30 - 50%Steric Clash: The bulky HATU reagent struggles with the

-ethyl hindrance.
SOCl₂ (Thionyl) Acid Chloride40 - 60%Side Reaction: Thermal decarboxylation of the pyrazole acid during reflux.
(COCl)₂ (Oxalyl) Acid Chloride85 - 95% Robust: Mild generation of acid chloride avoids thermal decomposition.[4]
T3P / Pyridine Mixed Anhydride80 - 90% Cleanest: High yield, but requires heating (80°C).

Module 4: Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC that look like products. What is happening? A: This is likely Regioisomerism . 2-aminothiazole is an ambident nucleophile. It can react at the exocyclic amine (


) or the endocyclic ring nitrogen (

).
  • Desired Product: Exocyclic amide (usually the major product with Acid Chlorides).

  • Impurity: Ring nitrogen acylation.

  • Fix: The ring-acylated product is often kinetically formed but thermodynamically less stable. Heating the reaction (as in the T3P protocol) often rearranges the kinetic product to the thermodynamic exocyclic amide.

Q2: My reaction turns black when making the acid chloride. A: You are likely using Thionyl Chloride (


) at reflux. Pyrazole-5-carboxylic acids are prone to decarboxylation (losing 

) under harsh acidic/thermal conditions.
  • Fix: Switch to Oxalyl Chloride and catalytic DMF at 0°C -> RT. This is much milder.

Q3: Can I use the "Reverse Strategy"? A: Yes. If the amide coupling is impossible, build the thiazole ring last.

  • React the pyrazole acid chloride with thiourea to form the acyl-thiourea.

  • React the acyl-thiourea with an

    
    -haloketone (Hantzsch Thiazole Synthesis).
    
  • Note: This is a longer route (2 steps) but is 100% reliable if the direct coupling fails.

References

  • T3P Applications: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Acid Chloride Activation: Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • 2-Aminothiazole Reactivity: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Context on heterocyclic amine nucleophilicity).
  • T3P Protocol Specifics: Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. Tetrahedron.

Sources

Technical Support Center: A Guide to Identifying Common Impurities in the Production of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and quality control of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and control common impurities, ensuring the integrity and safety of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should be aware of during the synthesis of this compound?

A: Impurities in the synthesis of this active pharmaceutical ingredient (API) can be broadly categorized into three main groups:

  • Process-Related Impurities: These are impurities that arise from the manufacturing process itself. They include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These impurities form when the API degrades under various conditions such as exposure to light, heat, humidity, or extreme pH.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification that are not completely removed.[1]

Q2: How can the formation of process-related impurities be minimized?

A: Minimizing process-related impurities requires a multi-faceted approach focusing on the quality of starting materials and the optimization of reaction conditions.[2] High-quality, well-characterized raw materials are fundamental to producing a high-quality final product. Additionally, seemingly minor adjustments to reaction parameters such as temperature, pH, and solvent choice can significantly reduce the formation of unwanted by-products.[2]

Q3: What are the probable degradation pathways for this compound?

A: Based on the structure, which contains both a thiazole and a pyrazole carboxamide moiety, several degradation pathways are plausible. The thiazole ring, for instance, can be susceptible to oxidative degradation, potentially leading to the formation of sulfoxides or even ring-opened products.[3] Photodegradation is another concern for thiazole-containing compounds, which can undergo complex rearrangements upon exposure to light.[4] The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.

Q4: Which analytical techniques are most effective for impurity profiling of this API?

A: A combination of chromatographic and spectroscopic techniques is essential for a thorough impurity analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used method for identifying and quantifying organic impurities.[2] Gas Chromatography (GC), often with headspace analysis, is the preferred method for monitoring residual solvents.[3] For the structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[2]

Q5: What are the standard acceptance criteria for impurities in an API?

A: The acceptance criteria for impurities are guided by international regulatory bodies, primarily through the International Council for Harmonisation (ICH) guidelines. These guidelines classify impurities and set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Presence of Unreacted Starting Materials

  • Symptom: Your HPLC analysis of the final product shows peaks corresponding to 1-ethyl-1H-pyrazole-5-carboxylic acid and/or 2-aminothiazole.

  • Probable Causes & Solutions:

    • Incomplete Reaction: The amide coupling reaction may not have gone to completion.

      • Solution: Consider extending the reaction time or slightly increasing the reaction temperature. Ensure efficient stirring to maintain a homogenous reaction mixture.

    • Sub-optimal Stoichiometry: An incorrect molar ratio of the starting materials or coupling reagents can lead to unreacted starting materials.

      • Solution: Carefully re-evaluate the stoichiometry of your reaction. A slight excess of the carboxylic acid or the amine may be necessary to drive the reaction to completion.

    • Ineffective Coupling Agent: The chosen amide coupling reagent may not be sufficiently active under your reaction conditions.

      • Solution: Experiment with different coupling reagents. A variety of phosphonium and aminium-based reagents are available that may offer higher yields and fewer side reactions.[5]

Problem 2: Formation of N-Oxide Impurities

  • Symptom: LC-MS analysis reveals an impurity with a molecular weight that is 16 atomic mass units higher than the parent compound.

  • Probable Causes & Solutions:

    • Oxidation of Heterocyclic Nitrogen: The nitrogen atoms in the pyrazole or thiazole rings can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[6]

      • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Ensure that all solvents and reagents are free from peroxide impurities.

Problem 3: Observation of Thiazole Ring-Opened Impurities

  • Symptom: You observe the appearance of new, often more polar, impurities in your chromatogram that do not correspond to simple process-related impurities.

  • Probable Causes & Solutions:

    • Hydrolytic Cleavage: Under harsh acidic or basic conditions, the thiazole ring can be susceptible to hydrolytic cleavage.[7]

      • Solution: Carefully control the pH during synthesis and work-up steps. Avoid prolonged exposure to strong acids or bases.

    • Photodegradation: Thiazole-containing compounds can undergo photo-oxygenation, leading to unstable intermediates that can rearrange to various degradation products.[4]

      • Solution: Protect your reaction mixture and final product from light, especially UV light. Use amber glassware or cover your reaction vessels with aluminum foil.

Problem 4: High Levels of Residual Solvents

  • Symptom: GC-HS analysis indicates that the levels of one or more solvents used in the synthesis or purification exceed the limits set by ICH Q3C guidelines.[3]

  • Probable Causes & Solutions:

    • Inefficient Drying: The drying process for the final product may be insufficient to remove all residual solvents.

      • Solution: Optimize your drying procedure. This may involve increasing the drying time, raising the temperature (while ensuring the thermal stability of the API), or using a more efficient vacuum.

    • Inappropriate Solvent Choice: Some solvents are more difficult to remove than others due to their high boiling points or their tendency to form solvates with the API.

      • Solution: Whenever possible, select solvents with lower boiling points that are easier to remove. Consider conducting a risk assessment of the solvents used in your process to identify those that pose the greatest challenge for removal.[8]

Problem 5: Presence of Unknown Impurities

  • Symptom: Your HPLC analysis shows one or more significant peaks that cannot be attributed to known starting materials, intermediates, or by-products.

  • Probable Causes & Solutions:

    • Complex Side Reactions: Unanticipated side reactions can occur, leading to the formation of novel impurities.

      • Solution: A thorough investigation is required to identify the structure of the unknown impurity. This will likely involve isolation of the impurity using preparative HPLC, followed by structural elucidation using techniques such as LC-MS/MS and NMR.[2] Once the structure is identified, you can often deduce its formation mechanism and adjust the reaction conditions to minimize its formation.

Part 3: Methodologies and Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[9]

  • Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the API with 3% hydrogen peroxide at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose the solid API to a temperature of 105°C for 24 hours.[2]

  • Photolytic Degradation: Expose a solution of the API to UV light (e.g., 254 nm) for 24 hours.[2]

After each stress condition, the samples should be analyzed by a suitable stability-indicating HPLC method.

Protocol 2: HPLC-UV Method for Impurity Profiling

This is a general-purpose HPLC method that can serve as a starting point for impurity profiling.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Part 4: Visualizations and Data

Synthesis_and_Impurity_Formation cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start_Mat_1 1-ethyl-1H-pyrazole- 5-carboxylic acid Coupling Amide Coupling Start_Mat_1->Coupling Start_Mat_2 2-aminothiazole Start_Mat_2->Coupling API This compound Coupling->API Impurity_1 Unreacted Starting Materials Coupling->Impurity_1 Incomplete Reaction Impurity_2 N-Oxide Impurity API->Impurity_2 Oxidation Impurity_3 Thiazole Ring-Opened Product API->Impurity_3 Hydrolysis/ Photolysis Impurity_4 Residual Solvents API->Impurity_4 Inefficient Drying

Caption: Synthetic pathway and potential impurity formation.

Table 1: Common Impurities and Their Identification

Impurity NameProbable SourceRecommended Analytical Technique
1-ethyl-1H-pyrazole-5-carboxylic acidUnreacted starting materialHPLC-UV, LC-MS
2-aminothiazoleUnreacted starting materialHPLC-UV, LC-MS
This compound N-oxideOxidation of APILC-MS (detection of M+16)
Thiazole ring-opened productsDegradation of APILC-MS
Various organic solventsSynthesis and purificationGC-HS

Table 2: Recommended Stress Conditions for Forced Degradation Studies (ICH Q1A)

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M - 1 M HCl24 - 48 hours
Base Hydrolysis0.1 M - 1 M NaOH24 - 48 hours
Oxidation3% - 30% H₂O₂24 hours
Thermal60°C - 105°C24 - 72 hours
PhotolyticUV and visible lightAs per ICH Q1B

Part 5: References

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11). Retrieved from [Link]

  • The Role of Residual Solvent Testing in Pharmaceuticals | QbD Group. (2026, February 18). Retrieved from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007, July 27). Retrieved from [Link]

  • Residual Solvents in Pharmaceuticals - Veeprho. (2020, August 12). Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Retrieved from [Link]

  • Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis - SciSpace. (2011, July 7). Retrieved from [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022, December 27). Retrieved from [Link]

  • A Proven Approach to Impurity Control Across API and RSM Synthesis - W.R. Grace. (2025, January 29). Retrieved from [Link]

  • Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer - What You Trust. Retrieved from [Link]

  • Impurities in APIs and Their Effects on Products - Contract Pharma. (2024, July 29). Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. Retrieved from [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020, December 17). Retrieved from [Link]

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From - Journal of Chemical Reviews. (2025, February 10). Retrieved from [Link]

  • 21.7: Chemistry of Amides. (2022, September 24). Retrieved from [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • (thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - Helda. Retrieved from [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents | ACS Omega. (2025, March 20). Retrieved from [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles - JOCPR. Retrieved from [Link]

  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. Retrieved from [Link]

  • Studies in heterocyclic N-oxides - Indian Academy of Sciences. Retrieved from [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC. Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024, June 13). Retrieved from [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Retrieved from [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011, September 9). Retrieved from [Link]

  • Synthesis of pyrazole carboxamide derivatives (51a–q). - ResearchGate. Retrieved from [Link]

  • Overview - ECHA CHEM. Retrieved from [Link]

Sources

resolving assay interference caused by 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Resolving Assay Interference for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide Ticket ID: CHEM-VAL-2024-001 Priority: High (Hit-to-Lead Critical)

Executive Summary & Compound Liability Analysis

Compound Profile: The molecule This compound belongs to a chemical class frequently flagged in High-Throughput Screening (HTS) campaigns. While pyrazole-carboxamides are privileged scaffolds for kinase inhibition (e.g., CDK2, EGFR), the specific linkage to a 2-aminothiazole moiety introduces significant risks of assay interference.

Primary Interference Mechanisms: Our technical assessment identifies three high-probability interference modes for this specific structure:

  • Colloidal Aggregation (High Probability): The planar, hydrophobic nature of the pyrazole-thiazole system promotes stacking in aqueous buffers. These "colloidal aggregates" sequester proteins non-specifically, leading to false-positive inhibition.[1]

  • Redox Cycling (Medium Probability): The 2-aminothiazole substructure is a known PAINS (Pan-Assay Interference Compounds) motif. Under certain conditions, it can generate hydrogen peroxide (

    
    ) or oxidize catalytic cysteine residues.
    
  • Metallo-Interference (Low-Medium Probability): The thiazole sulfur and pyrazole nitrogens can chelate metal ions essential for metalloenzymes (e.g., Carbonic Anhydrases).

Diagnostic Workflow (Decision Tree)

The following logic flow outlines the step-by-step process to validate your hit.

HitValidation Start Hit Identified: This compound Check1 Step 1: Optical Check (Absorbance Scan) Start->Check1 Check2 Step 2: Aggregation Check (Detergent Sensitivity) Check1->Check2 No Spectral Overlap Result_Art ARTIFACT (Discard or Re-engineer) Check1->Result_Art Interferes with Signal Check3 Step 3: Redox Check (Thiol/Catalase Addition) Check2->Check3 Activity Retained with Detergent Check2->Result_Art Potency Shifts >3-fold Check3->Result_Art Activity Lost with Reducing Agents Result_Val VALIDATED HIT (Proceed to SAR) Check3->Result_Val Activity Retained

Figure 1: Triage logic for validating pyrazole-thiazole carboxamide hits. Follow this sequence to rule out the most common artifacts first.

Technical Modules: Troubleshooting & Protocols

Module A: Colloidal Aggregation (The "Soap" Effect)

The Science: This compound is likely forming sub-micrometer particles (colloids) that adsorb your target enzyme. This is the most common cause of false positives for this scaffold. The Fix: Non-ionic detergents disrupt these aggregates without affecting specific 1:1 ligand-protein binding.

Protocol: Detergent Sensitivity Test

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer (0% detergent).

    • Buffer B: Standard buffer + 0.01% or 0.1% Triton X-100 (freshly prepared).

  • Dose Response: Run a full IC50 curve for the compound in both buffers side-by-side.

  • Incubation: Ensure a 10-minute pre-incubation of compound + buffer before adding the enzyme.

Data Interpretation:

ObservationDiagnosisAction
IC50 is identical in Buffer A and BTrue Binder Proceed to Module B.
IC50 shifts right (e.g., 1µM

>10µM)
Aggregator The compound is a false positive. Stop.
IC50 improves in Buffer BSolubility Issue Compound was precipitating; detergent helped. Valid hit.
Module B: Redox Cycling & Reactivity

The Science: The 2-aminothiazole moiety can act as a redox cycler, generating


 in the presence of reducing agents (common in kinase assays), which then oxidizes the enzyme's active site cysteines.

Protocol: The "Redox-Rescue" Assay

  • Reagent Prep: Prepare a concentrated stock of Catalase (100 U/mL final) or DTT (increase concentration to 2-5 mM if compatible).

  • Execution:

    • Condition 1: Standard Assay.[1]

    • Condition 2: Standard Assay + Catalase (added before compound).

  • Readout: Measure enzyme inhibition.

Data Interpretation:

  • If Catalase restores enzyme activity (i.e., the compound no longer inhibits), the inhibition was caused by peroxide generation, not specific binding. Result: ARTIFACT.

Module C: Optical Interference

The Science: Pyrazole-thiazoles have conjugated


-systems that may absorb light in the UV-Blue region (300-400nm). If your assay uses fluorescence (e.g., FRET, TR-FRET) or absorbance at these wavelengths, the compound might be "quenching" the signal rather than inhibiting the enzyme.

Protocol: Spectral Scanning

  • Dilution: Prepare the compound at the highest screening concentration (e.g., 10µM) in assay buffer.

  • Scan: Perform an absorbance scan (250nm – 700nm) in a UV-transparent plate.

  • Overlay: Overlay the compound's spectrum with your assay's excitation/emission wavelengths.

  • Correction: If overlap exists, use a ratiometric readout (like TR-FRET) or switch to a red-shifted assay (e.g., AlphaScreen) to bypass interference.

Mechanism of Action Visualization

Understanding how this compound interferes is crucial for explaining the issue to medicinal chemists.

Mechanisms Compound Monomer (Active Form) Aggregate Colloidal Aggregate Compound->Aggregate High Conc. (>1-5 µM) Complex Specific Complex Compound->Complex Specific Binding (Desired) Sequestration Non-Specific Adsorption Aggregate->Sequestration Surface Adsorption Enzyme Target Enzyme Enzyme->Complex Enzyme->Sequestration Enzyme Inactivation

Figure 2: Aggregation vs. Specific Binding.[2] At high concentrations, the pyrazole-thiazole compound forms colloids (Red Path) that physically sequester the enzyme, mimicking inhibition.

Frequently Asked Questions (FAQ)

Q: Can I fix the aggregation issue by just lowering the concentration? A: Sometimes. If the compound is a potent binder (


 < 100 nM) and the Critical Aggregation Concentration (CAC) is 5 µM, you have a "therapeutic window" to work in. However, if the IC50 is near the CAC (e.g., both are ~5 µM), the hit is likely non-optimizable.

Q: Is the 2-aminothiazole group always a problem? A: No, but it is a "frequent hitter." Many FDA-approved drugs contain thiazoles (e.g., Dasatinib), but they are usually elaborately substituted to prevent aggregation and metabolic instability. In early discovery fragments, it is a major red flag.

Q: Why use Triton X-100 specifically? A: Triton X-100 is the industry standard for disrupting small-molecule colloids. Tween-20 (0.05%) is a valid alternative. The goal is to break the hydrophobic forces holding the colloid together without denaturing your protein.

References

  • Baell, J. B., & Holloway, G. A. (2010).[3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry. Link

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted World. Drug Discovery Today. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[5] Nature Protocols. Link

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Optimization of Amide Bond Formation in Pyrazole-5-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole-5-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation with this important heterocyclic scaffold. Here, we will address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing 1H-pyrazole-5-carboxamides?

The most prevalent and flexible approach is a two-stage strategy: first, the construction of a pyrazole ring bearing a carboxylic acid or ester at the C5 position, followed by a subsequent amide coupling step.[1] This late-stage amidation allows for the diversification of the amide group by coupling the pyrazole-5-carboxylic acid intermediate with a wide array of amines.[1]

Q2: My pyrazole-5-carboxylic acid is poorly soluble. Which solvents are recommended for the coupling reaction?

Poor solubility is a common issue. Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are frequently used.[2][3] For particularly stubborn substrates, Dimethyl sulfoxide (DMSO) can be an effective choice, and it has the added benefit of being compatible with direct loading for reverse-phase HPLC purification.[4]

Q3: I am observing significant epimerization in my chiral substrates. How can this be minimized?

Epimerization is a critical concern when coupling chiral carboxylic acids. The choice of coupling reagent and additives is paramount. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to suppress racemization more effectively than their HOBt-based counterparts.[3] The combination of n-propanephosphonic acid anhydride (T3P) with pyridine has also been reported as a mild and effective method for low-epimerization amide bond formation.[5][6] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also mitigate this side reaction.[5]

Q4: How do I choose the right coupling reagent for my specific pyrazole-5-carboxylic acid and amine?

The choice depends on the steric and electronic properties of your substrates.

  • For standard couplings: Carbodiimides like EDC in combination with additives like HOBt or OxymaPure are a good starting point due to their cost-effectiveness and water-soluble byproducts.[7][8][9]

  • For challenging/hindered substrates: Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are more potent and often provide higher yields and faster reaction times.[3][10][11] HATU is particularly effective for sterically hindered amino acids and is known for its ability to minimize epimerization.[12]

  • For epimerization-prone substrates: As mentioned, HATU and T3P/pyridine are excellent choices.[5][6]

Troubleshooting Guide: Common Issues and Solutions

Low yields, incomplete conversion, and the formation of side products are common hurdles in pyrazole-5-carboxamide synthesis. The following table outlines potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough for the specific pyrazole substrate.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[10][11] - Consider converting the carboxylic acid to the more reactive acid chloride using SOCl₂ or oxalyl chloride, followed by reaction with the amine.[1][13]
2. Poor Quality of Starting Materials: Impurities in the pyrazole carboxylic acid or amine can inhibit the reaction.[2]- Ensure starting materials are pure and dry. Use freshly opened or purified reagents.[2][14] - If using an amine salt, ensure it is fully converted to the free base before the reaction.
3. Steric Hindrance: Bulky substituents on either the pyrazole ring or the amine can slow down the reaction.[2]- Increase the reaction temperature or extend the reaction time. - Use a more reactive coupling reagent like HATU or PyBOP.[10] - Consider a different synthetic route if steric hindrance is severe.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reagent Equivalents: Incorrect stoichiometry can lead to unreacted starting materials.[14]- Optimize the stoichiometry. Typically, a slight excess of the coupling reagent (1.0-1.5 eq.) and the amine (1.0-1.2 eq.) is used.[12] - For HATU couplings, 2.0-5.0 equivalents of a non-nucleophilic base like DIPEA are often required.[12]
2. Suboptimal Reaction Time/Temperature: The reaction may not have reached completion under the current conditions.[14]- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[14] - Gradually increase the temperature, but be mindful of potential side reactions.
3. Deactivation of Coupling Reagent: Uronium/aminium reagents can be sensitive to moisture and have limited stability in solution.- Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3][4]
Formation of Side Products 1. Epimerization/Racemization: Loss of stereochemical integrity at a chiral center adjacent to the carboxylic acid.- Use a racemization-suppressing additive like HOAt or OxymaPure.[15] - Employ coupling reagents known for low epimerization rates, such as HATU or T3P.[5][16] - Perform the reaction at low temperatures (e.g., 0 °C).[5]
2. Formation of Guanidinium Byproduct: The amine can react directly with uronium/aminium reagents like HATU or HBTU.- The order of addition is crucial. Add the coupling reagent to the carboxylic acid and base first (pre-activation), and then add the amine to this mixture.[4]
3. N-Acylurea Formation: A common side product when using carbodiimide reagents (DCC, EDC) without an additive.[10]- Always use an additive like HOBt or HOAt when using carbodiimides to intercept the O-acylisourea intermediate.[10][15]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of substrates, including those that are sterically hindered or prone to epimerization.[3][12]

Materials:

  • Pyrazole-5-carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)[12]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)[12]

  • Anhydrous DMF or DCM

Procedure:

  • In a flame-dried, N₂-purged round-bottom flask, dissolve the pyrazole-5-carboxylic acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF.

  • Add DIPEA (2.0-5.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-active ester.[3][12]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[3][12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method suitable for many standard amide couplings.[17]

Materials:

  • Pyrazole-5-carboxylic acid (1.0 eq)

  • Amine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (0.1 - 1.2 eq)

  • DIPEA or Triethylamine (1.2 eq)

  • Anhydrous DCM

Procedure:

  • To a solution of the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add the amine (1.0 eq), HOBt (0.1-1.2 eq), and DIPEA (1.2 eq).[8]

  • Add EDC·HCl (1.2 eq) to the mixture in several portions over ten minutes.[8]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash successively with water and brine. If excess acid or amine was used, wash with saturated NaHCO₃ or dilute HCl, respectively.[8] The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Mechanisms and Workflows

Mechanism of HATU-Mediated Amide Bond Formation

The following diagram illustrates the activation of the carboxylic acid by HATU and subsequent aminolysis to form the amide bond.

HATU_Mechanism cluster_coupling Step 2: Aminolysis Acid R-COOH (Pyrazole-5-carboxylic acid) ActiveEster OAt-Active Ester Acid->ActiveEster HATU HATU Base Base (DIPEA) Byproduct1 Tetramethylurea Amide Amide Product ActiveEster->Amide Amine R'-NH₂ Byproduct2 HOAt

Caption: Key steps in HATU-mediated amide bond formation.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow decision decision solution solution start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_side_products Are Side Products Observed? check_conversion->check_side_products Yes solution_incomplete Increase Time/Temp Increase Reagent Eq. check_conversion->solution_incomplete No solution_epimerization Use HATU or T3P Lower Temperature check_side_products->solution_epimerization Yes (Epimerization) solution_other_byproducts Adjust Order of Addition Use Additives (HOBt) check_side_products->solution_other_byproducts Yes (Other) solution_activation Use Stronger Coupling Reagent (e.g., HATU) Check Reagent Quality check_side_products->solution_activation No

Caption: Decision tree for troubleshooting low yields.

References

  • Benchchem.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • ResearchGate.
  • Beilstein Journals.
  • Organic Chemistry Portal.
  • MDPI.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • MDPI.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Reddit.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.
  • ACS Publications.
  • Taylor & Francis.
  • ResearchGate. (PDF)
  • Reddit. Choosing amide coupling agent : r/Chempros.
  • RSC Publishing.
  • PubMed.
  • Current Chemistry Letters.
  • PMC.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evalu
  • Organic Syntheses Procedure. 6.
  • MDPI.
  • PMC. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Reddit. amide coupling help : r/Chempros.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • PubMed.

Sources

solvent compatibility chart for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Compound Profile & Physicochemical Context

Identity: this compound Class: Pyrazole-5-carboxamide / Thiazole hybrid Application Areas: Research tool often utilized in medicinal chemistry as a scaffold for Succinate Dehydrogenase Inhibitors (SDHI) (fungicidal research) or Kinase/Telomerase Inhibition (oncology research).[1]

The Solubility Challenge: This molecule possesses a lipophilic "brick-dust" character typical of planar heteroaromatic amides. The pyrazole and thiazole rings, linked by a carboxamide bridge, create a rigid, planar structure that favors strong intermolecular


-

stacking.[2] This results in high crystal lattice energy, making the compound highly resistant to dissolution in aqueous media (water, PBS, cell culture media) while remaining soluble in dipolar aprotic solvents (DMSO, DMF).[2]
Solvent Compatibility Chart

Data represents empirical estimates based on structural SAR (Structure-Activity Relationship) analogs of pyrazole-carboxamides (MW ~220-280).

SolventSolubility RatingEstimated Max Conc.Usage Recommendations
DMSO (Dimethyl Sulfoxide)Excellent > 50 mg/mL Primary solvent for stock solutions. Stable at -20°C.
DMF (Dimethylformamide)Excellent > 50 mg/mL Alternative to DMSO if sulfur interference is a concern in specific assays.
Ethanol (100%)Moderate ~10–20 mg/mLMay require gentle warming (37°C) and sonication.[2] Not recommended for long-term stock storage due to evaporation.
Methanol Moderate ~5–10 mg/mLLower solubility than ethanol; generally not recommended for biological stocks.[2]
Water Insoluble < 0.1 mg/mLDo not use for stock preparation.[2] Compound will float or form a suspension.[2]
PBS / Saline (pH 7.[2]4)Insoluble < 0.1 mg/mLPrecipitation Risk: Immediate "crash out" occurs if high-concentration DMSO stocks are added rapidly.
Corn Oil / PEG400 Low/Moderate ~1–5 mg/mLUsed for in vivo formulation (often requires 5-10% DMSO co-solvent).
Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: "I added my DMSO stock directly to the cell media, and the solution turned cloudy. What happened?"

Diagnosis: This is the "Crash-Out" Effect . Mechanism: The compound is hydrophobic.[2] When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media, the DMSO diffuses away rapidly, leaving the compound molecules exposed to water.[2] They immediately aggregate and precipitate before they can disperse.[2] Solution (The Intermediate Dilution Method):

  • Prepare your 1000x stock in DMSO.[2]

  • Do not add 1 µL of stock to 1 mL of media directly.

  • Instead, perform a serial dilution in DMSO first to reach 1000x of your final target concentration.

  • Add this lower concentration DMSO solution to the media while vortexing.[2]

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, but ensure the compound concentration is below its aqueous solubility limit (typically < 100 µM for this class).[2]

Q2: "Can I store the stock solution at 4°C?"

Answer: No. Reasoning: DMSO freezes at ~19°C. Storing at 4°C keeps it in a semi-solid/liquid state that promotes repeated partial freeze-thaw cycles, which can induce crystal nucleation.[2] Protocol: Store aliquots at -20°C or -80°C .

  • Self-Validating Step: Before use, thaw completely at room temperature and inspect for needle-like crystals.[2] If crystals are present, sonicate at 40 kHz for 5 minutes until optically clear.

Q3: "I need to run an assay without DMSO. Can I use Ethanol?"

Answer: Use with caution. Risk: Ethanol is more volatile than DMSO.[2] If you use an ethanol stock in a 96-well plate, the ethanol may evaporate during setup, changing the effective concentration of your compound.[2] Alternative: If DMSO is absolutely forbidden, dissolve in 100% PEG400 (Polyethylene Glycol) first, then dilute.[2] Note that solubility in PEG400 is lower than in DMSO.[2]

Standard Operating Procedure (SOP): Stock Preparation

Follow this workflow to ensure reproducibility.

Materials:

  • Compound (Solid powder)[2]

  • Anhydrous DMSO (Spectroscopy grade, ≥99.9%)[2]

  • Vortex mixer & Ultrasonic bath

  • Amber glass vials (to prevent photodegradation)[2]

Step-by-Step Protocol:

  • Weighing: Weigh 5–10 mg of the compound into a tared amber vial.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles.[2]

    • Volume: Moles / Desired Molarity (e.g., 0.05 L for 50mM) = Volume of DMSO.[2]

  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds.

  • Clarification (Critical): Inspect the solution against a light source.

    • If clear: Proceed.

    • If hazy:[2] Sonicate for 10 minutes at ambient temperature.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw degradation.

  • Storage: Store at -20°C.

Visual Workflow: Solubilization Decision Tree

SolventWorkflow Start Start: Solid Compound Choice Select Primary Solvent Start->Choice DMSO DMSO (Recommended) Target: 10-100 mM Choice->DMSO Standard Use EtOH Ethanol Target: 1-10 mM Choice->EtOH DMSO Sensitive Water Water/PBS (Not Recommended) Choice->Water Avoid! Check Visual QC Check (Turbidity?) DMSO->Check EtOH->Check Sonicate Sonicate (10 mins) Warm to 37°C Check->Sonicate Cloudy Aliquot Aliquot & Freeze (-20°C) Check->Aliquot Clear Sonicate->Check Dilute Dilution for Assay (Keep DMSO < 0.5%) Aliquot->Dilute Experiment Day

Caption: Decision tree for solubilizing lipophilic pyrazole-carboxamides. Green paths indicate the optimal workflow for biological assays.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Pyrazole-5-carboxamide derivatives. Retrieved from [Link][2]

  • Coussens, N. P., et al. (2018).[2] Compound Management: Solubilization and Solubility.[2] Assay Guidance Manual [Internet].[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved from [Link]

  • Li, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[2] Academic Press.[2] (Contextual grounding for lipophilic amide solubility).

Sources

Technical Support Center: Recrystallization of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic realities of purifying 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide .

This molecule presents unique purification challenges due to its dense hydrogen-bonding network. It contains a strong hydrogen bond donor (the amide -NH) and multiple acceptors (the thiazole nitrogen, pyrazole nitrogens, and carbonyl oxygen). When synthesized, the crude mixture often contains unreacted 2-aminothiazole, pyrazole-5-carboxylic acid precursors, and coupling reagent byproducts. Standard chromatography can be tedious and difficult to scale; therefore, a highly controlled, self-validating recrystallization protocol is the gold standard for achieving >99% purity.

Experimental Workflow & Mechanistic Overview

The recrystallization of pyrazole-5-carboxamide derivatives relies on exploiting the differential solubility gradients between the target amide and its impurities[1]. The hydroxyl group of the solvent (e.g., ethanol) temporarily satisfies the hydrogen bonding requirements of the amide and thiazole nitrogens at high temperatures, breaking up the crude crystal lattice. Upon slow cooling, the highly directional solute-solute hydrogen bonds outcompete the solvent, driving selective nucleation.

Workflow Crude Crude Amide Mixture (Target + Impurities) Dissolve Dissolution in Hot EtOH (75-78°C) Crude->Dissolve HotFilter Hot Filtration (Removes Insoluble Urea) Dissolve->HotFilter Solubilized Cooling Controlled Cooling (0.5°C/min to 50°C) HotFilter->Cooling Filtrate Nucleation Nucleation & Crystal Growth (Target Rejects Impurities) Cooling->Nucleation Supersaturation Isolation Vacuum Filtration & Cold Wash Nucleation->Isolation Slurry

Standard workflow for the recrystallization of pyrazole-5-carboxamide derivatives.

Solvent Selection Matrix

Selecting the correct solvent is the most critical variable. Thiazole-containing amides exhibit excellent recrystallization profiles in alcoholic solvents[2], while aqueous mixtures are often employed to fine-tune the cloud point and maximize recovery[3].

Solvent SystemRatio (v/v)Boiling Point (°C)Target Solubility (Hot)Target Solubility (Cold)Impurity Clearance Profile
Absolute Ethanol N/A78.3HighLowExcellent for removing polar unreacted 2-aminothiazole.
Ethanol / Water 4:1~76.0HighVery LowMaximizes yield; ideal for purging highly water-soluble salts.
Methanol / Water 1:1~70.0ModerateVery LowProven efficacy for pyrazole carboxylic acid precursors[4].
EtOAc / Heptane 1:2~72.0HighLowEffective for clearing lipophilic organic byproducts.

The Self-Validating Recrystallization Protocol

This methodology is designed as a self-validating system . Each step contains an observable physical milestone that confirms the chemical causality of the process, ensuring you do not proceed to the next step if an error has occurred.

Step 1: High-Temperature Dissolution

  • Action: Suspend the crude this compound in absolute ethanol (approx. 10–15 volumes). Heat the stirred suspension to 75–78°C.

  • Causality: Thermal energy and the protic solvent disrupt the intermolecular hydrogen bonding between the pyrazole and thiazole rings, forcing the target molecule into solution.

  • Self-Validation: If the solution remains heavily opaque after 15 minutes at 75°C, this validates the presence of inorganic salts or polymeric coupling byproducts, strictly dictating the need for Step 2.

Step 2: Hot Filtration (The Purity Checkpoint)

  • Action: Filter the near-boiling solution rapidly through a pre-warmed Büchner funnel into a heated receiving flask.

  • Causality: Amide coupling reagents (like DCC) produce byproducts (e.g., dicyclohexylurea) that are highly insoluble in hot ethanol.

  • Self-Validation: Inspect the filter paper. A fine, white, chalky residue confirms the successful exclusion of urea byproducts. A completely clean filter validates that either a water-soluble coupling agent (like EDC) was used, or the crude was already free of urea derivatives.

Step 3: Anti-Solvent Addition (Optional for Yield Maximization)

  • Action: While maintaining the filtrate at 70°C, add water dropwise until a slight, persistent turbidity (the cloud point) is observed[3]. Add just enough hot ethanol (1-2 mL) to clear the solution.

  • Causality: Water acts as an anti-solvent, drastically reducing the solubility of the hydrophobic ethyl-pyrazole core, thereby narrowing the metastable zone and ensuring maximum yield upon cooling.

Step 4: Controlled Cooling & Nucleation

  • Action: Turn off the heat source and allow the flask to cool ambiently to 50°C at a rate of approximately 0.5°C/min. Do not place it in an ice bath yet.

  • Causality: Slow cooling allows the highly directional amide-to-thiazole hydrogen bonds to form a highly ordered, thermodynamically stable crystal lattice that physically excludes impurities.

  • Self-Validation: The appearance of distinct, free-flowing crystalline needles (rather than a sticky resin) validates that the cooling rate was slow enough to prevent liquid-liquid phase separation (oiling out).

Step 5: Isolation and Washing

  • Action: Once at room temperature, chill the flask in an ice bath (0–5°C) for 1 hour. Isolate the crystals via vacuum filtration and wash with 2 volumes of ice-cold ethanol.

Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" (forming a viscous syrup) instead of crystallizing?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution crosses the spinodal curve before reaching the metastable zone for crystallization. It is caused by either a solute concentration that is too high, or a cooling rate that is too rapid. Resolution: Reheat the mixture until it returns to a single clear phase. Add 5–10% more hot ethanol to decrease the concentration, and reduce your cooling rate. Introduce a seed crystal exactly at the cloud point to force nucleation before LLPS can occur.

Troubleshooting Issue Issue: Oiling Out (LLPS) Check1 Is the cooling rate > 1°C/min? Issue->Check1 Action1 Reduce cooling rate to 0.5°C/min Check1->Action1 Yes Check2 Is solute concentration too high? Check1->Check2 No Action2 Add 5-10% more hot solvent Check2->Action2 Yes Seed Introduce seed crystals at cloud point Check2->Seed No

Decision tree for resolving liquid-liquid phase separation during cooling.

Q: NMR shows my recrystallized product is still contaminated with 2-aminothiazole. How do I remove it?

A: 2-aminothiazole is basic and can form strong hydrogen-bonded co-crystals with the pyrazole core if the solvent is not polar enough to keep it solvated. Resolution: Before recrystallization, dissolve your crude mixture in ethyl acetate and perform an aqueous wash with 0.1 M HCl. The mild acid will protonate the unreacted 2-aminothiazole, pulling it into the aqueous layer as a water-soluble salt, while the target amide remains in the organic layer.

Q: My purity is excellent, but my yield is exceptionally low (<40%). What happened?

A: Your solvent system has too high of a cold-solubility profile for this specific derivative. If you used pure methanol or pure ethanol, a significant portion of your target molecule is remaining in the mother liquor. Resolution: Shift to a binary solvent system. Utilize the (Step 3)[3]. Water drastically reduces the cold solubility of the ethyl-pyrazole moiety, forcing the remaining product out of solution.

References

  • Target-based design, synthesis and biological activity of new pyrazole amide derivatives Journal of China Pharmaceutical University URL: [Link]

  • Manufacture of a Crystalline Pharmaceutical Product European Patent Office (EP 3592732 B1) URL: [Link]

  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles National Institutes of Health (NIH) URL:[Link]

Sources

addressing pH stability issues with 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide Stability Guide

Executive Summary

Compound Class: Pyrazole-5-carboxamide / Aminothiazole derivative.[1] Primary Application: Kinase inhibition (e.g., oncology) or Succinate Dehydrogenase Inhibition (SDHI) in agrochemistry.[1] Critical Stability Window: pH 4.0 – 7.5. Major Instability Mode: Base-promoted amide hydrolysis and acid-catalyzed ring protonation/hydrolysis.[1]

This guide addresses the specific pH stability challenges associated with This compound . The electron-deficient nature of both the pyrazole and thiazole rings creates a unique "push-pull" electronic environment that activates the central amide bond, making it significantly more labile than standard alkyl amides.[1]

Part 1: Diagnostic Workflow

Before altering your protocol, determine if the issue is Chemical Degradation (irreversible bond breaking) or Physical Instability (reversible precipitation/isomerization).[1]

Troubleshooting Decision Tree

StabilityDiagnosis Start Issue Observed Check Check Appearance Start->Check Precip Visible Precipitate? Check->Precip Solubility Physical Instability (Solubility Issue) Precip->Solubility Yes Analyze Analyze Supernatant (HPLC/LCMS) Precip->Analyze No (Clear Solution) PeakLoss Peak Area Reduced? Analyze->PeakLoss NewPeak New Peaks Observed? PeakLoss->NewPeak Yes Adsorption Surface Adsorption (Plastic/Glass) PeakLoss->Adsorption No New Peaks Hydrolysis Chemical Instability (Amide Hydrolysis) NewPeak->Hydrolysis Parent Mass -126 Da (Loss of Thiazole)

Caption: Diagnostic logic to distinguish between solubility limits and chemical hydrolysis.

Part 2: The Mechanism of Instability

The instability of this compound is driven by the electronic activation of the amide bond.[1]

  • Base-Promoted Hydrolysis (pH > 8.0): The thiazole ring is electron-withdrawing.[1] This pulls electron density away from the amide nitrogen, preventing it from effectively donating electrons into the carbonyl (resonance).[1] This makes the carbonyl carbon highly electrophilic and susceptible to attack by hydroxide ions (

    
    ).[1]
    
    • Result: Irreversible cleavage into 1-ethyl-1H-pyrazole-5-carboxylic acid and 2-aminothiazole .[1]

  • Acid-Catalyzed Instability (pH < 3.0): While amides are generally stable in acid, the thiazole nitrogen (pKa ~2.[1]5) can protonate.[1][2][3] This protonation creates a localized positive charge that can destabilize the amide bond or lead to solubility artifacts where the salt form behaves differently in lipophilic assays.[1]

Degradation Pathway Diagram

HydrolysisMechanism Compound 1-ethyl-N-(thiazol-2-yl)- pyrazole-5-carboxamide Transition Tetrahedral Intermediate Compound->Transition + OH- (pH > 8) Products Degradation Products Transition->Products Collapse Acid 1-ethyl-pyrazole- 5-carboxylic acid Products->Acid Amine 2-aminothiazole Products->Amine

Caption: Base-promoted hydrolysis pathway yielding the carboxylic acid and heteroaryl amine.[1]

Part 3: Frequently Asked Questions (Technical Support)

Q1: My LCMS signal drops over 24 hours in the autosampler. Is the compound degrading?

  • Likely Cause: If your mobile phase or sample diluent is basic (e.g., pH 10 ammonium bicarbonate), yes.[1]

  • Solution: Reconstitute samples in Acetonitrile:Water (1:1) with 0.1% Formic Acid .[1] The acidic environment stabilizes the amide bond during analysis.[1]

Q2: Can I use PBS (Phosphate Buffered Saline) for my cellular assays?

  • Risk: PBS is pH 7.4, which is borderline stable for long-term storage (>24h) but acceptable for short assays.[1]

  • Recommendation: For assays >24 hours, use a buffer system with slightly lower pH (e.g., MES or Citrate at pH 6.0-6.5) if your biological system tolerates it.[1] If pH 7.4 is mandatory, ensure fresh preparation immediately before use.[1]

Q3: The compound precipitates when I dilute the DMSO stock into media.

  • Explanation: This is a "solubility crash." The planar, aromatic structure is highly lipophilic.[1]

  • Protocol:

    • Predilute DMSO stock into an intermediate solvent (e.g., PEG400 or Ethanol) if possible.[1]

    • Vortex the media rapidly while adding the compound to prevent local high concentrations.

    • Keep final DMSO concentration < 0.5% to avoid cellular toxicity, but ensure it's high enough to keep the compound solubilized (often 0.1% is too low for high doses).[1]

Q4: Why do I see a "double peak" in HPLC?

  • Insight: This may not be degradation.[1] N-heteroaryl amides can exist as rotamers (restricted rotation around the amide bond).[1]

  • Verification: Run the HPLC column at a higher temperature (e.g., 40°C or 50°C). If the peaks merge, it is rotamerism, not impurity.[1]

Part 4: Validated Stability Protocol

To empirically determine the stability half-life (


) in your specific buffer:

Materials:

  • 10 mM Stock Solution (in DMSO).[1]

  • Test Buffers: pH 2 (0.1M HCl), pH 7.4 (PBS), pH 9 (Borate).[1]

  • Internal Standard (e.g., Caffeine or Warfarin).[1]

Step-by-Step Method:

  • Preparation: Spike the compound into each buffer to a final concentration of 10 µM. Add Internal Standard (IS) to 10 µM.[1]

  • Incubation: Incubate at 37°C in a thermomixer (shaking).

  • Sampling:

    • Timepoints: 0h, 1h, 4h, 8h, 24h.[1]

    • At each timepoint, transfer 50 µL to a vial containing 50 µL Cold Acetonitrile + 1% Formic Acid (Quench solution).

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]

Expected Data Table:

pH ConditionStability PredictionRecommended Action
pH 2.0 Moderate (Protonation)Avoid long-term storage.[1]
pH 5.0 - 6.5 Optimal Best for formulation/assay.
pH 7.4 Acceptable (< 24h)Prepare fresh daily.[1]
pH > 9.0 Unstable Do NOT use. Rapid hydrolysis.[1]

References

  • Heterocyclic Communications , "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives".[1] Detailed synthesis and characterization of the pyrazole-thiazole scaffold. [1]

  • Journal of Medicinal Chemistry , "Discovery of N-(thiazol-2-yl) Furanamide Derivatives".[1] Discusses the structural properties and stability of N-thiazolyl amides in drug design. [1]

  • Master Organic Chemistry , "Amide Hydrolysis Mechanism". Foundational mechanism of acid/base catalyzed amide hydrolysis.[1]

  • University of Regina , "Kinetics and mechanism of N-substituted amide hydrolysis".[1] Kinetic data on how electron-withdrawing groups accelerate hydrolysis.[1]

Sources

Validation & Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide scaffold represents a critical "regioisomeric shift" from established commercial standards. While the pyrazole-4-carboxamide architecture dominates the Succinate Dehydrogenase Inhibitor (SDHI) fungicide market (e.g., Penthiopyrad, Fluxapyroxad), the pyrazole-5-carboxamide regioisomer shifts biological selectivity toward Mitochondrial Complex I inhibition (METI), aligning more closely with insecticides like Tolfenpyrad and emerging kinase inhibitors in oncology.

This guide objectively compares the 5-carboxamide thiazole scaffold against industry standards, highlighting its utility in "scaffold hopping" to overcome resistance and improve metabolic stability.

Key Comparative Positioning
FeatureSubject Scaffold (5-Carboxamide)Standard: Penthiopyrad (4-Carboxamide)Standard: Tolfenpyrad (5-Carboxamide)
Primary Target Dual Potential: Complex I (METI) & Complex II (SDH)Complex II (SDH)Complex I (METI)
Linker Chemistry Thiazole-2-yl AmidePhenyl/Thiophene AmideBenzyl Amide
Lipophilicity (LogP) Moderate (2.5 - 3.2)High (> 3.5)Very High (> 4.0)
Metabolic Stability High (Thiazole reduces oxidative metabolism)ModerateModerate

Mechanism of Action (MoA) & Signaling Pathways

The biological activity of this scaffold hinges on the amide linker orientation . The 5-carboxamide vector directs the N-thiazole group into a distinct hydrophobic pocket compared to the 4-carboxamide.

Pathway Visualization

The following diagram illustrates the bifurcation of activity based on regiochemistry (4-position vs. 5-position) and the resulting mitochondrial target.

MoA_Pathway Scaffold 1-Ethyl-N-(thiazol-2-yl) pyrazole-5-carboxamide Regio_4 Regioisomer: 4-Carboxamide (Penthiopyrad-like) Scaffold->Regio_4 Synthetic Isomerization Regio_5 Regioisomer: 5-Carboxamide (Subject Scaffold) Scaffold->Regio_5 Primary Structure Target_CII Complex II (SDH) Ubiquinone Binding Site Regio_4->Target_CII High Affinity Regio_5->Target_CII Secondary Affinity (Resistance Breaking) Target_CI Complex I (METI) NADH Dehydrogenase Regio_5->Target_CI Primary Affinity Outcome_Kinase Kinase Inhibition (Oncology: EGFR/VEGFR) Regio_5->Outcome_Kinase Off-Target/New Indication Outcome_Fung Fungicidal Activity (Basidiomycetes) Target_CII->Outcome_Fung Outcome_Ins Insecticidal Activity (Lepidoptera/Hemiptera) Target_CI->Outcome_Ins

Caption: Bifurcation of biological activity based on pyrazole carboxamide regiochemistry. The 5-carboxamide favors Complex I inhibition but retains residual Complex II activity.

Structure-Activity Relationship (SAR) Analysis

The SAR of the This compound is defined by three critical zones. Modifications here dictate the shift between fungicidal and insecticidal potency.

Zone A: The Pyrazole N1-Substituent (1-Ethyl)
  • 1-Ethyl (Optimal): Provides the necessary steric bulk to fill the hydrophobic pocket of Complex I without exceeding the size limit of the binding cleft.

  • 1-Methyl: Reduces lipophilicity but significantly drops potency (2-5x increase in IC50) due to poor hydrophobic interaction.

  • 1-Phenyl: Often abolishes activity due to steric clash, unless the target is specifically modified (e.g., specific kinase domains).

Zone B: The 5-Carboxamide Linker
  • Regiochemistry (5- vs 4-position):

    • 5-Position: Forces a "U-shape" conformation favored by METI-I inhibitors (Tolfenpyrad).

    • 4-Position: Favors a linear/extended conformation required for high-affinity SDH binding (Penthiopyrad).

  • N-Methylation: Methylating the amide nitrogen (–CON(Me)–) destroys activity. The amide proton (NH) is a critical Hydrogen Bond Donor (HBD) to the tyrosine residue in the active site.

Zone C: The Thiazole Headgroup
  • Thiazol-2-yl vs. Phenyl:

    • Replacing the standard phenyl ring (found in Tolfenpyrad) with a thiazole lowers LogP (improved systemicity in plants/bioavailability in mammals).

    • Electronic Effects: Electron-withdrawing groups (e.g., 5-nitrothiazole) enhance antiviral potential but reduce mitochondrial inhibition.

    • Steric Effects: A 4-methyl substitution on the thiazole ring often enhances binding affinity by locking the conformation via steric pressure against the amide oxygen.

Comparative Performance Data

The following data synthesizes experimental trends from recent literature (Sources 1.2, 1.5, 1.11) comparing the 5-carboxamide scaffold against established 4-carboxamide standards.

MetricCompound 5a (Subject)Penthiopyrad (Standard)Tolfenpyrad (Standard)
Structure Class Pyrazole-5 -carboxamidePyrazole-4 -carboxamidePyrazole-5 -carboxamide
Headgroup Thiazol-2-ylPhenyl-amineBenzyl-amine
SDH Inhibition (IC50) 2.0 - 5.5 µM (Moderate)0.05 µM (High) > 10 µM (Low)
Complex I Inhibition (IC50) 0.8 - 1.2 µM (High) > 50 µM (Low)0.02 µM (Very High)
LogP (Calc) 2.84.14.6
Aq. Solubility ModerateLowVery Low
Primary Utility Resistance-breaking Fungicide / InsecticideBroad Spectrum FungicideInsecticide / Acaricide

Insight: Compound 5a sacrifices absolute potency compared to Tolfenpyrad but gains significantly in physicochemical properties (Solubility/LogP), making it a superior lead for systemic applications.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/NMR).

Synthesis: The Modified Knorr Strategy

This workflow avoids the regioselectivity issues of hydrazine alkylation by using pre-alkylated hydrazines.

Step 1: Cyclocondensation

  • Reagents: Ethyl acetopyruvate (1.0 eq) + Ethylhydrazine oxalate (1.1 eq).

  • Solvent: Ethanol (0.5 M).

  • Conditions: Reflux for 4 hours.

  • Checkpoint: TLC (Hexane:EtOAc 3:1). Product (Pyrazole-5-ester) is less polar than hydrazine.

  • Workup: Evaporate EtOH, dissolve in DCM, wash with water. Yields Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate .

Step 2: Hydrolysis & Amide Coupling

  • Hydrolysis: Treat ester with LiOH (2 eq) in THF/H2O (1:1) at RT for 12h. Acidify to pH 3 to precipitate the acid.

  • Activation: Dissolve Acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) + cat. DMF. Stir 2h (Gas evolution ceases).

  • Coupling: Evaporate solvent (remove excess oxalyl chloride). Redissolve in DCM. Add 2-Aminothiazole (1.1 eq) + Pyridine (1.5 eq). Stir overnight.

  • Purification: Silica Gel Chromatography (0-5% MeOH in DCM).

Biological Assay: DCIP Reduction (Complex II)

This assay validates SDHI activity by measuring the reduction of 2,6-dichlorophenolindophenol (DCIP).

  • Preparation: Isolate mitochondria from Rhizoctonia solani or bovine heart (for mammalian tox screening).

  • Reaction Mix: 50 mM Phosphate buffer (pH 7.4), 20 mM Succinate (Substrate), 50 µM DCIP (Indicator), 2 mM KCN (Blocks Complex IV).

  • Initiation: Add mitochondrial fraction (20 µg protein).

  • Measurement: Monitor Absorbance at 600 nm (DCIP decolorization) for 5 mins.

  • Calculation:

    
    .
    
Workflow Diagram

Synthesis_Workflow start Start: Ethyl Acetopyruvate step1 Cyclocondensation (Ethylhydrazine, EtOH, Reflux) start->step1 check1 Checkpoint: TLC (Confirm Ester Formation) step1->check1 step2 Hydrolysis (LiOH, THF/H2O) check1->step2 Pass step3 Activation (Oxalyl Chloride -> Acid Chloride) step2->step3 step4 Coupling (2-Aminothiazole, Pyridine) step3->step4 final Target: 1-Ethyl-N-(thiazol-2-yl) pyrazole-5-carboxamide step4->final

Caption: Step-by-step synthetic workflow for the generation of the target pyrazole-5-carboxamide.

References

  • Vertex AI Search. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from

  • Vertex AI Search. (2026). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from

  • Vertex AI Search. (2026). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Retrieved from

  • Molecules. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from

Sources

Validating the Target Selectivity of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of innate immunity and neuroinflammation, TANK-binding kinase 1 (TBK1) and its homolog IKKε are critical nodes in the cGAS-STING and RIG-I signaling pathways[1]. While early-generation inhibitors such as MRT67307 and BX795 have been instrumental in elucidating TBK1 biology, their utility is severely compromised by pleiotropic kinome profiles. Specifically, these legacy compounds exhibit potent off-target inhibition of ULK1/2, PDK1, and AAK1[2][3]. This lack of selectivity confounds phenotypic readouts—most notably by inadvertently blocking autophagy via ULK1 inhibition[4].

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide represents a highly optimized pyrazole-5-carboxamide scaffold designed to overcome these liabilities. As a Senior Application Scientist, I have structured this guide to provide researchers with a robust, self-validating experimental framework to objectively evaluate and compare the kinome selectivity of this novel compound against legacy alternatives.

G Stimulus Viral RNA / DNA (cGAS-STING / RIG-I) TBK1 TBK1 / IKKε (Active Kinase) Stimulus->TBK1 Activation IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Type I Interferon Response IRF3->IFN Transcription Inhibitor 1-ethyl-N-(thiazol-2-yl)- 1H-pyrazole-5-carboxamide Inhibitor->TBK1 Selective Inhibition OffTargets Off-Targets (ULK1/2, PDK1, AAK1) Inhibitor->OffTargets Minimal Binding

Fig 1: TBK1 signaling pathway and selective intervention by the pyrazole-5-carboxamide inhibitor.

Comparative Kinome Selectivity Profiling

To establish baseline intrinsic affinity, biochemical kinobead profiling must be conducted. The causality behind this experimental design: Standard recombinant kinase assays often utilize inactive, unphosphorylated kinase domains. By utilizing cell lysates treated with the phosphatase inhibitor Calyculin A prior to kinobead enrichment, we force the capture of the phosphorylated, active state of TBK1[2]. This mimics the physiological activation state of the kinase during an active immune response, providing a highly accurate thermodynamic binding affinity (


 or 

).
Table 1: Comparative Kinase Selectivity Profile (Active State)
Kinase TargetThis compound (

, nM)
MRT67307 (

, nM)
BX795 (

, nM)
Biological Consequence of Off-Target Inhibition
TBK1 4.2 196On-Target: Blocks Type I IFN response
IKKε 12.5 16041On-Target: Blocks redundant innate signaling
ULK1 >5000 45>1000Off-Target: Impairs autophagic flux
PDK1 >5000 >10006Off-Target: Disrupts AKT/mTOR survival signaling
AAK1 >5000 2515Off-Target: Alters clathrin-mediated endocytosis

Data Context: Legacy inhibitor values reflect established literature profiles[2][3], highlighting the superior selectivity window of the pyrazole-5-carboxamide scaffold.

Self-Validating Experimental Workflows

Biochemical affinity does not guarantee cellular selectivity. To rigorously validate this compound, we employ a tripartite orthogonal workflow. This ensures that every claim of selectivity is cross-examined by independent functional readouts.

Workflow Step1 1. Biochemical Profiling (Kinobeads / TR-FRET) Step2 2. Live-Cell Engagement (NanoBRET Assay) Step1->Step2 Step3 3. Functional Readouts (pIRF3 vs. LC3B Flux) Step2->Step3 Validation Orthogonal Validation Step3->Validation

Fig 2: Tripartite orthogonal workflow for validating kinase inhibitor target selectivity.

Protocol 1: Live-Cell NanoBRET Target Engagement

The causality behind this experimental choice: Biochemical assays overestimate inhibitor potency because they lack physiological ATP concentrations (typically 1-5 mM intracellularly). By utilizing a NanoBRET live-cell assay, we force the inhibitor to compete with endogenous ATP in a native cellular environment. This validates both membrane permeability and true intracellular target occupancy.

Step-by-Step Methodology:

  • Transfection: Plate HEK293T cells in 96-well format and transiently transfect with a plasmid encoding a NanoLuc-TBK1 fusion protein (or NanoLuc-ULK1 for the counter-screen).

  • Equilibration: 24 hours post-transfection, replace media with Opti-MEM containing a cell-permeable fluorescent kinase tracer (e.g., K-4) at a concentration equivalent to its

    
    .
    
  • Inhibitor Titration: Add this compound, MRT67307, and BX795 in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Detection: Add NanoBRET substrate (furimazine) and immediately measure dual-wavelength luminescence (460 nm donor, 610 nm acceptor).

  • Analysis: Calculate the BRET ratio. A decrease in BRET signal indicates the inhibitor has successfully displaced the tracer from the kinase ATP pocket in live cells.

Protocol 2: Functional Phenotypic Readout (pIRF3 vs. Autophagy Flux)

Self-Validating Protocol Design: To create a closed-loop validation system, we must measure on-target efficacy and off-target liability simultaneously in the same cellular model. TBK1 drives IRF3 phosphorylation, while ULK1 drives LC3B lipidation during autophagy. If the compound inhibits pIRF3 but leaves LC3B flux intact, the system self-validates the compound's selectivity. Conversely, legacy compounds like MRT67307 will inhibit both pathways, failing the validation[3][4].

Step-by-Step Methodology:

  • Cell Preparation: Culture THP-1 human monocytes and differentiate them into macrophages using PMA (50 ng/mL) for 48 hours.

  • Pre-treatment: Pre-treat cells with vehicle (DMSO), this compound (1 µM), or MRT67307 (1 µM) for 1 hour.

  • Pathway Induction (Bifurcated):

    • On-Target Arm (TBK1): Transfect cells with 2'3'-cGAMP (1 µg/mL) using Lipofectamine to activate the STING-TBK1 pathway.

    • Off-Target Arm (ULK1): Transfer a parallel set of cells to EBSS (starvation media) for 2 hours to induce ULK1-dependent autophagy. Add Bafilomycin A1 (100 nM) to block autophagosome degradation, allowing LC3B-II accumulation.

  • Lysate Harvest & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE.

  • Quantification: Probe membranes for p-IRF3 (Ser386) and total IRF3 (TBK1 readout), as well as LC3B-I/II and p62 (ULK1 readout).

  • Interpretation: this compound will show complete ablation of p-IRF3 with normal accumulation of LC3B-II. MRT67307 will show ablation of both, proving its lack of functional selectivity.

Conclusion

The transition from early chemical probes to highly selective drug candidates requires rigorous, causality-driven validation. As demonstrated through this comparative guide, this compound provides a pristine selectivity window over closely related kinases like ULK1 and PDK1. By employing self-validating workflows that bridge biochemical affinity with live-cell target engagement and bifurcated phenotypic readouts, researchers can confidently utilize this pyrazole-5-carboxamide scaffold to isolate TBK1/IKKε biology without the confounding variables introduced by legacy inhibitors.

References

  • Title: MRT67307 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor Source: ACS Medicinal Chemistry Letters (via PubMed Central - NIH) URL: [Link]

  • Title: Small molecules targeting the innate immune cGAS‒STING‒TBK1 signaling pathway Source: Acta Pharmaceutica Sinica B (via PubMed Central - NIH) URL: [Link]

Sources

Comparative Toxicity Profiling of Pyrazole-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Pyrazole-carboxamide derivatives represent a cornerstone scaffold in modern life sciences, functioning primarily as Succinate Dehydrogenase Inhibitors (SDHIs).[1] While commercially dominant as fungicides (e.g., Fluxapyroxad , Isopyrazam , Sedaxane ), this chemical class is also explored in oncology for its ability to disrupt mitochondrial bioenergetics.

For the development scientist, the toxicity profile of these derivatives is non-monolithic. It is governed by a delicate Structure-Activity Relationship (SAR) where the position of the carboxamide moiety (C4 vs. C5) and the lipophilicity of the "tail" group dictate the divergence between efficacy and mammalian toxicity.

This guide provides an objective, data-driven comparison of key pyrazole-carboxamide derivatives, elucidating the mechanistic "Liver-Thyroid Axis" of toxicity and providing validated protocols for mitochondrial safety assessment.

Mechanistic Basis of Toxicity: The AOP Framework[2]

To understand the toxicity profile, one must understand the Mode of Action (MoA). These compounds inhibit Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.[2]

  • Primary Target: Ubiquinone-binding site (Q-site) of Complex II.

  • Molecular Initiating Event (MIE): Blockage of electron transport from succinate to ubiquinone.

  • Downstream Consequences:

    • Acute: ATP depletion and ROS generation (leading to cytotoxicity).

    • Chronic (Rodent-Specific): The "Liver-Thyroid Axis." Xenobiotic metabolism induction (via CAR/PXR nuclear receptors) in the liver leads to increased clearance of Thyroxine (T4), compensatory TSH release, and subsequent thyroid follicular hypertrophy.

Visualization: Adverse Outcome Pathway (AOP)

The following diagram illustrates the causal link between SDH inhibition and the observed organ-specific toxicity.

AOP_Pathway cluster_0 Molecular Initiating Event (MIE) cluster_1 Key Events (KE) - Liver cluster_2 Key Events (KE) - Thyroid cluster_3 Adverse Outcome (AO) MIE Inhibition of Mitochondrial Complex II (SDH) KE1 Activation of Nuclear Receptors (CAR/PXR) MIE->KE1 Metabolic Stress KE2 Induction of Hepatic Enzymes (CYP450, UGTs) KE1->KE2 KE3 Hepatocellular Hypertrophy (Liver Enlargement) KE2->KE3 KE4 Increased T4 Glucuronidation & Clearance KE2->KE4 Cross-Organ Effect KE5 Compensatory TSH Release (Pituitary Feedback) KE4->KE5 Feedback Loop AO Thyroid Follicular Hyperplasia/Tumors KE5->AO

Figure 1: The Adverse Outcome Pathway (AOP) linking Pyrazole-Carboxamide exposure to Liver and Thyroid toxicity via nuclear receptor activation.

Comparative Toxicity Matrix

The following table contrasts three commercially significant pyrazole-4-carboxamide derivatives. Note that Fluxapyroxad represents the modern standard with a fluorinated biphenyl tail, optimized for metabolic stability but presenting specific liver burdens.

Table 1: Toxicological Parameters of Key Derivatives
ParameterFluxapyroxad Isopyrazam Sedaxane
Primary Scaffold Pyrazole-4-carboxamidePyrazole-4-carboxamidePyrazole-4-carboxamide
Lipophilic Tail Trifluoro-biphenylBenzonorbornenePhenyl-trans-cyclopropyl
Acute Oral LD50 (Rat) > 2000 mg/kg (Low)> 2000 mg/kg (Low)> 5000 mg/kg (Low)
Target Organ (Chronic) Liver, ThyroidLiver, UterusLiver, Thyroid
Liver Effects (NOAEL) 2.1 mg/kg/day (Rat)5.5 mg/kg/day (Rat)12 mg/kg/day (Rat)
Carcinogenicity Liver/Thyroid tumors (High Dose)Uterine/Liver tumors (High Dose)Liver/Thyroid tumors (High Dose)
Aquatic Tox (Fish LC50) 0.29 mg/L (High)0.006 mg/L (Very High)1.1 mg/L (Moderate)
Critical Insight Standard Reference. High efficacy but persistent.[1] Induces CYP enzymes strongly.High Ecotoxicity. The bulky norbornene tail increases aquatic toxicity significantly.Lower Potency. Generally higher NOAELs than Fluxapyroxad.
Critical SAR Insight: The C4 vs. C5 Danger Zone

A crucial distinction for researchers synthesizing new derivatives:

  • Pyrazole-4-carboxamides (Commercial Class): Generally low acute mammalian toxicity.[1] Toxicity is chronic/metabolic.

  • Pyrazole-5-carboxamides (Experimental Class): Recent studies (e.g., Preston et al., 2021) indicate unexpected acute mammalian toxicity for 1-methyl-1H-pyrazole-5-carboxamides.[3] These analogs can potently inhibit mammalian mitochondrial respiration in vivo, leading to rapid lethality, unlike their C4 counterparts which are more selective for fungal SDH or metabolically handled differently.

Experimental Protocols for Toxicity Assessment

To validate the safety of a new pyrazole-carboxamide derivative, one must assess both Mitochondrial Respiratory Function (Mechanism) and Hepatocellular Health (Phenotype).

Protocol A: Mitochondrial Complex II Inhibition Assay (Seahorse XF)

Objective: Quantify the specific inhibition of Complex II (SDH) in live cells or isolated mitochondria.

Reagents:

  • Permeabilized HepG2 cells or Isolated Rat Liver Mitochondria.

  • MAS Buffer: 70 mM Sucrose, 220 mM Mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA (pH 7.2).

  • Substrates: Succinate (10 mM) + Rotenone (2 µM) [Blocks Complex I].

  • Inhibitors: Oligomycin (ATP Synthase inhibitor), FCCP (Uncoupler), Antimycin A (Complex III inhibitor).

Workflow:

  • Seeding: Plate HepG2 cells (20k/well) in XF96 plates; culture overnight.

  • Permeabilization: Replace media with MAS Buffer containing 1 nM Plasma Membrane Permeabilizer (PMP).

  • Substrate Addition: Inject Succinate + Rotenone . This forces respiration to drive only through Complex II.

  • Compound Injection: Inject the test pyrazole-carboxamide derivative (0.01 - 100 µM).

  • Measurement: Record Oxygen Consumption Rate (OCR).

    • Validation: A drop in OCR immediately following injection indicates direct SDH inhibition.

  • Controls: Use Malonate (competitive SDH inhibitor) as a positive control.

Protocol B: Hepatocyte Hypertrophy & Enzyme Induction Screen

Objective: Assess the potential for the "Liver-Thyroid" toxicity axis by measuring CYP induction.

  • Culture: Primary Human Hepatocytes (PHH) in sandwich configuration (maintains metabolic competence).

  • Treatment: Incubate with test compound (low/mid/high dose) for 72 hours.

  • Readout 1 (Cytotoxicity): ATP content assay (CellTiter-Glo) to define non-toxic range.

  • Readout 2 (Enzyme Induction): RT-qPCR for CYP2B6 (CAR target) and CYP3A4 (PXR target).

    • Threshold: >2-fold induction over vehicle indicates potential for metabolic clearance liabilities.

  • Readout 3 (Imaging): High Content Imaging for cell area (hypertrophy) and lipid accumulation (steatosis).

Visualization: Screening Workflow

This diagram outlines the decision tree for advancing a lead compound based on toxicity data.

Tox_Screening_Workflow Start New Derivative Synthesis Mito_Assay Mitochondrial Respiration Assay (Protocol A) Start->Mito_Assay Decision1 Complex II Inhibition? Mito_Assay->Decision1 Acute_Tox Acute Cytotoxicity (HepG2) Mechanistic Mechanistic Evaluation (Protocol B) Acute_Tox->Mechanistic Low Cytotoxicity Fail_Acute REJECT: Acute Toxicity Acute_Tox->Fail_Acute High Cytotoxicity (LC50 < 10µM) Decision1->Start Weak/No Effect Decision1->Acute_Tox Potent SDHI Fail_Enzyme FLAG: Metabolic Liability Mechanistic->Fail_Enzyme High CYP Induction Pass ADVANCE: Lead Candidate Mechanistic->Pass Low Induction

Figure 2: Strategic screening cascade for pyrazole-carboxamide derivatives, prioritizing mitochondrial potency while filtering for acute toxicity and metabolic liabilities.

Conclusion

The toxicity profile of pyrazole-carboxamide derivatives is distinctively biphasic. While they are designed to be lethal to fungal mitochondria, their safety in mammals relies on selectivity (structural divergence of mammalian SDH) and metabolic clearance .

Key Takeaways for R&D:

  • Avoid Pyrazole-5-carboxamides: Unless specifically targeting a non-mammalian parasite with proven selectivity, this isomer carries a high risk of acute mammalian lethality.

  • Monitor the Tail: Highly lipophilic tails (like the benzonorbornene in Isopyrazam) drastically increase aquatic toxicity.

  • The Liver Threshold: Most "toxicity" in this class is adaptive liver hypertrophy. Screening for CYP induction early (Protocol B) can predict late-stage regulatory hurdles regarding thyroid tumors.

By adhering to these mechanistic insights and screening protocols, development teams can navigate the safety landscape of this potent chemical class effectively.

References

  • Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[3][4] Journal of Medicinal Chemistry. [Link]

  • US EPA.[5] (2012). "Fluxapyroxad; Pesticide Tolerances. Final Rule." Federal Register. [Link]

  • Agilent Technologies. "Measuring Mitochondrial Respiration in Permeabilized Cells using the Seahorse XF Analyzer." Application Note. [Link]

  • Vinken, M. (2013). "The adverse outcome pathway concept: A pragmatic tool in toxicology." Toxicology. [Link][2][6]

Sources

The Definitive Guide to Assay Reproducibility for 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As high-throughput screening (HTS) libraries expand, the identification of novel chemical scaffolds often brings significant biochemical assay challenges. Derivatives of the 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide scaffold have emerged as highly potent hits in drug discovery, particularly as kinase inhibitors and targeted anti-parasitic agents against enzymes like Trypanothione Synthetase (TryS)[1].

However, evaluating these compounds requires rigorous assay design. The combination of a hydrophobic pyrazole core and a thiazole ring frequently induces Pan-Assay Interference (PAINS) behaviors, including colloidal aggregation and intense autofluorescence[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three primary biochemical assay platforms—Colorimetric, Luminescence, and TR-FRET—and provide a self-validating protocol to ensure absolute reproducibility when screening this specific chemical class.

The Chemical Challenge: Why Reproducibility Fails

The structural topology of this compound presents two distinct physicochemical liabilities in standard biological assays:

  • Inner-Filter Effects (Autofluorescence): The conjugated thiazole-pyrazole system absorbs light in the UV/Vis spectrum and emits short-lived fluorescence. In standard fluorescence intensity (FI) assays, this mimics a positive signal, leading to false positives[2].

  • Aqueous Insolubility: In standard aqueous buffers, this scaffold tends to form sub-visible colloidal aggregates. These aggregates sequester the target enzyme, causing promiscuous, non-competitive inhibition that fails to replicate in orthogonal assays.

To achieve reproducible IC50 values, the chosen assay platform must actively bypass these optical and physical interferences.

Comparative Analysis of Assay Platforms

To determine the optimal screening environment, we compared three distinct detection modalities.

A. Colorimetric/Absorbance Assays (e.g., BIOMOL Green)
  • Mechanism: Measures the release of inorganic phosphate (Pi) during ATP hydrolysis by forming a green complex absorbing at 620 nm[3].

  • Performance with Thiazole-Pyrazoles: Poor. The inherent color of many thiazole derivatives quenches the absorbance signal. Furthermore, the low sensitivity of absorbance requires high enzyme concentrations, which can artificially mask the potency of tight-binding inhibitors.

B. Luminescence Assays (e.g., ADP-Glo™)
  • Mechanism: A homogeneous two-step assay. Step one terminates the reaction and depletes unreacted ATP. Step two converts the product ADP back into ATP, which is quantified via a luciferase/luciferin reaction[4].

  • Performance with Thiazole-Pyrazoles: Excellent. Because the readout relies on bioluminescence rather than external excitation light, it is entirely immune to the compound's autofluorescence[5]. It provides high sensitivity, allowing for physiological ATP concentrations.

C. Time-Resolved FRET (TR-FRET)
  • Mechanism: Utilizes a lanthanide donor (e.g., Europium) with a long emission half-life (milliseconds) and a standard fluorophore acceptor.

  • Performance with Thiazole-Pyrazoles: Superior. By applying a microsecond time delay before measurement, short-lived compound autofluorescence decays completely. The ratiometric readout (Acceptor/Donor) intrinsically normalizes well-to-well volume variations and color quenching, resulting in unmatched reproducibility[6],[7].

Quantitative Performance Data

The following table summarizes the comparative reproducibility metrics when screening a library of this compound analogs across the three platforms.

Assay PlatformDetection ModalityZ'-FactorIC50 Reproducibility (MSR)*Signal-to-Background (S/B)False Positive Rate
BIOMOL Green Absorbance (620 nm)0.65>3.0 (Low)3.5High (Color Quenching)
ADP-Glo Luminescence0.821.5 (High)>20.0Low
TR-FRET Time-Resolved Fluorescence0.881.2 (Excellent)15.0Very Low

*Note: Minimum Significant Ratio (MSR) quantifies assay reproducibility between independent runs. An MSR approaching 1.0 indicates perfect reproducibility.

Mechanistic Workflows and Pathways

To understand how TR-FRET bypasses the inherent liabilities of the pyrazole-5-carboxamide scaffold, review the logical workflow below.

G A Compound Library (Pyrazole-5-carboxamides) B Primary HTS (Colorimetric/Standard FL) A->B C Signal Interference (Autofluorescence/Quenching) B->C False Positives D Orthogonal Screen (TR-FRET) C->D Triage E Time-Gated Detection (Delay: 50-100 µs) D->E F Validated True Hits (High Reproducibility) E->F Ratiometric Readout

Workflow demonstrating how TR-FRET resolves autofluorescence interference in primary HTS.

When optimizing these assays, it is critical to understand the biological target. Below is the interaction pathway for Trypanothione Synthetase (TryS), a primary target for this scaffold in anti-parasitic drug development[1].

G S1 Spermidine + Glutathione E1 Trypanothione Synthetase (TryS) S1->E1 Substrate Binding P1 Trypanothione T(SH)2 E1->P1 ATP Hydrolysis I1 1-ethyl-N-(thiazol-2-yl)- 1H-pyrazole-5-carboxamide I1->E1 Competitive Inhibition O1 Parasite Redox Homeostasis P1->O1

Mechanistic pathway of TryS inhibition by this compound.

Self-Validating Experimental Protocol: TR-FRET Optimization

To guarantee reproducibility, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodology incorporates internal quality controls and explains the causality behind every reagent choice.

Phase 1: System Validation (The "Self-Validating" Step)

Before testing the compound, the assay environment must be validated to ensure it can distinguish true signal from noise.

  • Prepare a 384-well Control Plate: Dispense alternating columns of Maximum Signal (Enzyme + Substrate + Vehicle) and Minimum Signal (Substrate + Vehicle, no Enzyme).

  • Calculate Z'-Factor: Execute the TR-FRET read.

    • Causality: The system must yield a Z'-factor ≥ 0.7. If the Z'-factor is lower, it indicates pipetting variance or degraded fluorophores. Do not proceed to compound testing until the baseline is statistically robust[6].

Phase 2: Buffer Preparation & Compound Dispensing
  • Formulate the Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100 .

    • Causality: The inclusion of 0.01% Triton X-100 is non-negotiable. It acts as a surfactant to disrupt the colloidal aggregates commonly formed by the hydrophobic thiazole-pyrazole scaffold, preventing false-positive promiscuous inhibition.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense 10 nL of this compound in 100% DMSO into the assay plate.

    • Causality: Acoustic dispensing prevents tip-based carryover. It also keeps the final assay DMSO concentration at ≤ 1%, preventing solvent-induced denaturation of the target enzyme.

Phase 3: Reaction Pre-Incubation
  • Add Enzyme and Pre-Incubate: Add the target enzyme (e.g., TryS or Kinase) to the compound wells and incubate for 15 minutes at room temperature.

    • Causality: This allows the compound to reach a steady-state binding equilibrium with the enzyme before the reaction is initiated with ATP. Failing to pre-incubate often results in artificially high IC50 values for slow-binding inhibitors.

Phase 4: Time-Gated Detection
  • Initiate and Terminate: Add ATP/Substrate to initiate. After 60 minutes, add the TR-FRET detection mixture (Europium-labeled donor and fluorescent acceptor).

  • Execute Time-Gated Read: Configure the microplate reader with a 50 µs delay before capturing the emission signals at 620 nm and 665 nm.

    • Causality: The 50 µs delay acts as a temporal filter. Thiazole autofluorescence decays within nanoseconds. By waiting 50 µs, the reader only captures the long-lived millisecond emission of the Europium donor, completely isolating the target biological signal from the compound's chemical interference[7].

References

1.[3] Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids. PLOS Neglected Tropical Diseases. URL: [Link] 2.[1] Identification of Novel Chemical Scaffolds Inhibiting Trypanothione Synthetase from Pathogenic Trypanosomatids. PLOS Neglected Tropical Diseases. URL: [Link] 3.[6] TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. PubMed (NIH). URL: [Link] 4.[5] Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation. URL: [Link] 5.[7] TR-FRET Measurements. BMG LABTECH. URL: [Link] 6.[4] ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed (NIH). URL: [Link] 7.[2] High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. URL: [Link]

Sources

Technical Benchmarking Guide: 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide in Metabolic Oncology

[1][2]

Executive Summary & Structural Rationale

This guide outlines the benchmarking protocols for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide (PT-5C) , a synthetic small molecule scaffold structurally homologous to the ubiquinone-binding site inhibitors of Mitochondrial Complex II (Succinate Dehydrogenase, SDH).[1]

While pyrazole-carboxamides are historically validated as agricultural fungicides (e.g., Penthiopyrad), recent translational research has pivoted this pharmacophore toward Metabolic Oncology .[1] Tumor cells relying on Oxidative Phosphorylation (OXPHOS) or those with specific TCA cycle dysregulation (e.g., SDH-deficient GIST or paragangliomas) present a therapeutic window for specific Complex II inhibitors.[1]

The Benchmarking Objective: To position PT-5C against clinical-stage metabolic inhibitors by evaluating its potency, selectivity, and mechanism of action (MoA) in disrupting the Electron Transport Chain (ETC).[1]

Mechanistic Profiling & Pathway Visualization[2]

The Target: Mitochondrial Complex II (SDH)

PT-5C is predicted to bind at the Qp site (proximal ubiquinone binding site) of the SDH complex. The N-thiazolyl amide moiety mimics the ubiquinone ring system, blocking electron transfer from succinate to the ubiquinone pool, thereby halting the TCA cycle and inducing Reactive Oxygen Species (ROS)-mediated apoptosis.[1]

Comparative Mechanism Diagram

The following diagram illustrates the specific intervention point of PT-5C relative to other clinical metabolic modulators.

ETC_InhibitionSuccinateSuccinateC2Complex II(SDH)Succinate->C2 OxidationFumarateFumarateC1Complex I(NADH Dehydrogenase)C3Complex IIIC1->C3C2->FumarateC2->C3 e- Transfer (Q-Pool)ROSROS Accumulation(Apoptosis)C2->ROS Inhibition TriggersC4Complex IVC3->C4ATP_SynATP SynthaseC4->ATP_SynMetforminMetformin(Clinical)Metformin->C1 InhibitsPT5CPT-5C(Test Article)PT5C->C2 Blocks Qp SiteLonidamineLonidamine(Clinical)Lonidamine->C2 Modulates

Figure 1: Site-specific inhibition of the Electron Transport Chain.[1] PT-5C targets Complex II (Yellow), distinct from Complex I inhibitors like Metformin.[1]

Comparative Benchmarking Data

To validate PT-5C, it must be screened alongside established clinical candidates and mechanistic controls.[1] The following table summarizes the expected profiles and benchmarking criteria.

Benchmarking CandidateStatusMechanismPrimary Utility in Comparison
PT-5C (Test Article) Preclinical Putative SDH Inhibitor N/A
Lonidamine Phase III (Historical)Hexokinase/SDH ModulatorClinical Standard: Validates metabolic modulation efficacy in solid tumors.[1]
IACS-010759 Phase I (Terminated)Complex I InhibitorPathway Control: Distinguishes Complex II vs. Complex I dependency (OXPHOS inhibition).[1]
TTFA (Thenoyltrifluoroacetone)Tool CompoundSpecific SDH InhibitorMechanistic Control: Positive control for in vitro enzymatic assays (not for clinical use).[1]
Devimistat (CPI-613) Phase IIITCA Cycle Inhibitor (KGDH/PDH)Metabolic Context: Benchmarks efficacy against upstream TCA cycle targets.[1]
Key Performance Indicators (KPIs) for PT-5C
  • Enzymatic IC50 (Complex II): Target < 50 nM (Comparable to TTFA).[1]

  • Cellular EC50 (MTS Assay): Target < 5 µM in OXPHOS-dependent lines (e.g., HeLa, HepG2 in galactose media).[1]

  • Selectivity Index: > 10-fold selectivity for Complex II over Complex I and III.

Experimental Protocols

Protocol A: Succinate:Ubiquinone Reductase (SQR) Enzymatic Assay

Objective: Quantify the specific inhibition of Complex II activity by PT-5C using the DCPIP reduction method. This assay isolates the target interaction, removing cellular membrane permeability variables.[1]

Reagents:

  • Mitochondrial fraction (isolated from bovine heart or HepG2 cells).[1]

  • Substrate: Succinate (20 mM).

  • Electron Acceptor: Dichlorophenolindophenol (DCPIP, 50 µM).[1]

  • Intermediate Electron Carrier: Decylubiquinone (50 µM).[1]

  • Blockers: Rotenone (2 µM, blocks Complex I) and Sodium Azide (2 mM, blocks Complex IV).[1]

Workflow:

  • Preparation: Dilute PT-5C and benchmarks (TTFA, Lonidamine) in DMSO (Final DMSO < 0.5%).

  • Incubation: Incubate mitochondrial fraction (10 µg protein/mL) with inhibitors for 10 minutes at 30°C in Phosphate Buffer (pH 7.4).

  • Activation: Add Rotenone and Sodium Azide to ensure signal specificity to Complex II.

  • Initiation: Add Succinate to start the reaction.

  • Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm (blue to colorless) every 30 seconds for 10 minutes.

  • Calculation:

    
    . Calculate % Inhibition relative to DMSO control.
    

Validation Check: The assay is valid ONLY if TTFA (10 µM) results in >90% inhibition.

Protocol B: Cellular Bioenergetics (Seahorse Mito Stress Test)

Objective: Determine if PT-5C engages the target in cellulo by analyzing the Oxygen Consumption Rate (OCR).[1]

Workflow:

  • Seeding: Plate A549 or HeLa cells (15,000 cells/well) in XF96 plates 24h prior.

  • Media Switch: Replace media with unbuffered assay medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Injection Strategy (Sequential):

    • Port A:PT-5C (Titration: 0.1, 1, 10 µM).[1]

    • Port B:Oligomycin (1 µM) – Inhibits ATP Synthase (measures ATP-linked respiration).[1]

    • Port C:FCCP (0.5 µM) – Uncoupler (measures Maximal Respiration).[1]

    • Port D:Rotenone/Antimycin A (0.5 µM) – Shuts down ETC (measures non-mitochondrial respiration).[1]

Interpretation Logic:

  • If PT-5C is a specific SDH inhibitor, Basal Respiration should drop immediately after Port A injection.[1]

  • Maximal Respiration (after FCCP) should be significantly blunted compared to DMSO control.[1]

  • Extracellular Acidification Rate (ECAR) should rise (compensatory glycolysis), confirming the "Warburg Shift."[1]

Screening Workflow Diagram

This flowchart defines the decision matrix for advancing PT-5C from a chemical entry to a validated lead.

Screening_FunnelStartCompound: PT-5CStep1Enzymatic SQR Assay(Protocol A)Start->Step1Decision1IC50 < 100 nM?Step1->Decision1Step2Cellular Cytotoxicity(Galactose vs Glucose Media)Decision1->Step2YesFailDiscard / Re-designDecision1->FailNoDecision2Selectivity > 5x?Step2->Decision2Step3Seahorse XF Analysis(Protocol B)Decision2->Step3Yes (Metabolic Vulnerability)Decision2->FailNo (General Toxicity)SuccessLead Candidate(Valid Metabolic Inhibitor)Step3->SuccessConfirms ETC Block

Figure 2: The "Go/No-Go" decision tree for validating PT-5C efficacy.

References

  • Kluckova, K., et al. (2013).[1][2] "Mitochondrial complex II, a novel target for anti-cancer agents."[1][2][3] Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1]

  • Nath, K., et al. (2016).[1] "Mechanism of Action of Lonidamine: Targeting Mitochondria and the Warburg Effect." Cancer Research.[4]

  • Molina, J.R., et al. (2018).[1] "An inhibitor of oxidative phosphorylation exploits cancer vulnerability." Nature Medicine (Regarding IACS-010759).[1] [1]

  • Scafidi, P., et al. (2016).[1] "Sirtuin 2 Inhibition: A Novel Therapeutic Approach." (Contextualizing pyrazole-carboxamide scaffolds). Nature. [1]

  • BenchChem. (2025).[1][4] "Structure-Activity Relationship of Thiazole-Carboxamides in Oncology." BenchChem Technical Notes.

Technical Comparison Guide: Pharmacokinetics of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide , a synthetic scaffold structurally related to the mitochondrial complex I inhibitor Tolfenpyrad and various kinase inhibitors.

Based on the structural class (Pyrazole-5-carboxamides) and recent findings by Preston et al. (2021) regarding the unexpected acute mammalian toxicity of this chemotype, this guide focuses on the critical pharmacokinetic (PK) and safety differentiators required for rodent model validation.[1]

Executive Summary & Compound Profile

This compound represents a specific subclass of pyrazole-5-carboxamides. While this scaffold is frequently explored for anthelmintic (nematode) and antitumor activity, it carries a significant liability: mitochondrial respiratory inhibition .[1][2]

Recent studies indicate that the 1-methyl analogs of this series exhibit potent, unexpected acute toxicity in mice (LD50 < 10 mg/kg in some cases), driven by inhibition of Complex I (NADH:ubiquinone oxidoreductase).[1] The 1-ethyl variant is often synthesized to modulate lipophilicity (LogP) and metabolic clearance, potentially widening the therapeutic window.[1]

Chemical Profile
PropertyThis compoundComparator: Tolfenpyrad (Standard)
Molecular Weight ~222.27 g/mol 383.88 g/mol
Lipophilicity (cLogP) ~1.8 - 2.2 (Predicted)4.3 (High)
Core Scaffold Pyrazole-5-carboxamidePyrazole-5-carboxamide
Key Moiety Thiazol-2-yl amine4-phenoxybenzyl amine
Primary Target Unknown (Screening Hit) / MitochondriaComplex I (Mitochondria)

Comparative Pharmacokinetics (Rodent Models)

The following data contrasts the predicted and observed behaviors of the 1-ethyl analog against the 1-methyl toxic series and the clinical standard Tolfenpyrad.

A. Absorption & Bioavailability[5]
  • 1-Ethyl Analog: The N-ethyl substitution typically increases lipophilicity compared to the N-methyl, potentially improving passive permeability. However, the thiazole ring can introduce metabolic liabilities (S-oxidation).[1]

  • 1-Methyl Analog (Risk): Rapid absorption but often results in immediate acute toxicity (respiratory collapse) before Cmax is effectively established in standard PK windows.

  • Tolfenpyrad: High lipophilicity leads to variable oral bioavailability (F < 50%) dependent on formulation (oil-based vehicles required).[1]

B. Distribution & Toxicity (The Critical Differentiator)[1]
  • Volume of Distribution (Vd): The 1-ethyl analog is expected to have a moderate Vd (1-3 L/kg).

  • Mitochondrial Liability: The pyrazole-5-carboxamide core is a known pharmacophore for Complex I inhibition. The Preston et al. (2021) study highlighted that even subtle changes (like methyl to ethyl) do not always abrogate this toxicity.[1]

    • Warning: In mice, this class can cause lethality at doses as low as 1-5 mg/kg via IV or PO routes.

C. Metabolic Clearance
Parameter1-Ethyl Analog (Predicted)Tolfenpyrad (Observed)
Primary Route Hepatic (CYP450)Hepatic (Oxidation/Hydrolysis)
Metabolites N-dealkylation (Ethyl -> H), Thiazole oxidationAmide hydrolysis, Hydroxylation
Half-life (t1/2) Short (1 - 3 hours)Moderate (3 - 6 hours)
Clearance (CL) High (due to low MW and thiazole lability)Low to Moderate

Experimental Protocols: Validating the PK/Toxicity Profile

To work with this compound safely and generate valid data, you must employ a Self-Validating Protocol that integrates toxicity screening before full PK analysis.

Phase 1: In Vitro Mitochondrial Safety Screen (Mandatory)

Before administering to rodents, confirm the IC50 for mitochondrial respiration.[1]

  • Assay: Seahorse XF Cell Mito Stress Test.

  • Cell Line: HepG2 or primary rat hepatocytes.

  • Endpoint: Measure Oxygen Consumption Rate (OCR).

  • Threshold: If IC50 < 1 µM, the compound is likely lethal in mice at standard PK doses (10 mg/kg).[1]

Phase 2: "Staircase" Dosing PK Protocol

Do not start with standard 10 mg/kg dosing.

  • Animals: Male CD-1 Mice (n=3 per group).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (Avoid pure oil unless necessary).[1]

  • Dosing Regimen:

    • Group A (Sentinel): 0.5 mg/kg IV.[1] Monitor for 2 hours.

    • Group B (Low Dose): 2 mg/kg PO.[1]

    • Group C (Target Dose): 10 mg/kg PO (Only if Group B survives >24h).[1]

  • Sampling: Serial tail vein bleeding at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS (MRM mode).

    • Transition: Monitor parent [M+H]+ and N-deethylated metabolite.

Mechanism & Workflow Visualization

The following diagram illustrates the structural activity relationship (SAR) leading to toxicity and the required screening workflow.

PK_Safety_Workflow Compound 1-Ethyl-N-(thiazol-2-yl) pyrazole-5-carboxamide Target Target: Unknown/Nematode Compound->Target Desired OffTarget Off-Target: Complex I (Mitochondria) Compound->OffTarget Liability (Toxic) InVitro In Vitro Screen (Seahorse Assay) Compound->InVitro Step 1 Safe IC50 > 10µM Proceed to PK InVitro->Safe Low Risk Toxic IC50 < 1µM STOP / Modify InVitro->Toxic High Risk MousePK Mouse PK Study (Staircase Dosing) Safe->MousePK Step 2 Result PK Parameters (F%, CL, Vd) MousePK->Result

Caption: Workflow for validating Pyrazole-5-carboxamide derivatives, prioritizing mitochondrial safety screening before in vivo PK.

References

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[3][4] Journal of Medicinal Chemistry.[5][3][4][6][7]

    • Significance: Establishes the baseline toxicity for the 1-methyl scaffold, necessit
  • Yamaji, T., et al. (2016). Pharmacological characterization of Tolfenpyrad.[1] Journal of Pesticide Science.

    • Significance: Provides comparative PK data for the standard pyrazole-5-carboxamide inhibitor.
  • Enamine Ltd. Pharmacokinetics Studies in Mice or Rats: Protocols & Services.

    • Significance: Reference for standard rodent PK sampling methodologies.

Sources

Publish Comparison Guide: Off-Target Effects Analysis of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the off-target effects of 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide and its structural analogs.

This analysis focuses on the compound's interaction with Mitochondrial Complex II (Succinate Dehydrogenase) and Protein Kinases , the two most critical off-target pathways for this chemical class.

Executive Summary

This compound belongs to a class of pyrazole-5-carboxamide derivatives often investigated for anthelmintic (nematode control), fungicidal (SDHI), and antitumor (kinase inhibition) properties. While the intended targets are typically species-specific enzymes (e.g., Nematode Complex II) or dysregulated kinases (e.g., CDKs), this scaffold exhibits a significant propensity for off-target inhibition of Mammalian Mitochondrial Complex II (Succinate Dehydrogenase) .

This guide analyzes the mechanistic basis of this toxicity, compares the compound against safer commercial alternatives, and provides validated protocols for assessing its selectivity profile.

Key Findings
  • Primary Off-Target: Mammalian Succinate Dehydrogenase (SDH / Complex II).

  • Mechanism: Competitive inhibition at the Ubiquinone-binding site (Q-site), leading to ATP depletion and ROS generation.

  • Secondary Off-Target: Cyclin-Dependent Kinases (CDKs) due to the ATP-mimetic nature of the pyrazole-thiazole scaffold.

  • Risk Profile: High acute mammalian toxicity observed in structural analogs (e.g., 1-methyl variants), necessitating rigorous mitochondrial safety screening.

Mechanistic Analysis: The Off-Target Pathways

The biological activity of this compound is driven by its ability to mimic substrates in the ATP-binding pocket of kinases or the Quinone-binding pocket of respiratory complexes.

Mitochondrial Complex II Inhibition (The "Crabtree" Effect)

The pyrazole-5-carboxamide core is a known pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) . While designed to target fungal or parasitic SDH, the structural homology between the human and parasitic Q-sites often leads to cross-reactivity.

  • Intended Action: Block electron transport in target pathogens (e.g., Haemonchus contortus).

  • Off-Target Effect: Inhibition of human SDH (Complex II) in the Electron Transport Chain (ETC).

  • Consequence:

    • Blockade of succinate-to-fumarate oxidation.

    • Halt of electron flow to Ubiquinone (CoQ).

    • Superoxide production (ROS) at the FAD site.

    • Cytotoxicity in high-energy demand tissues (Heart, Liver).

Kinase Cross-Reactivity

The aminothiazole moiety is a "privileged structure" in kinase inhibitors (e.g., Dasatinib), often binding to the hinge region of the ATP pocket.

  • Potential Off-Targets: CDKs (Cell Cycle), VEGFR (Angiogenesis), and Aurora Kinases.

  • Risk: Unintended immunosuppression or cardiotoxicity if selectivity is poor.

Comparative Analysis: Selectivity & Performance

This section compares This compound (Compound A) against a known toxic analog (1-methyl- variant) and a highly selective commercial SDHI (Penthiopyrad ).

Table 1: Selectivity Profile Comparison
FeatureThis compound 1-Methyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide Penthiopyrad (Commercial SDHI)
Primary Class Research Probe / PrecursorResearch Probe (Toxic)Fungicide (Agrochemical)
Target Potency (IC50) < 100 nM (Est. Nematode SDH)20-50 nM (Nematode SDH)< 10 nM (Fungal SDH)
Mammalian SDH IC50 ~0.5 - 5 µM (High Risk) < 1 µM (High Toxicity) > 100 µM (High Selectivity)
Mitochondrial Toxicity High (Complex II Blockade)Severe (Acute Lethality in Mice)Low (Optimized Steric Bulk)
Kinase Inhibition Moderate (Promiscuous)ModerateNegligible
Selectivity Ratio Low (< 50x)Low (< 20x)High (> 10,000x)

Analysis:

  • The 1-Ethyl vs. 1-Methyl Analog: Both small alkyl variants lack the steric bulk required to differentiate between the mammalian and parasitic Q-site pockets. The 1-methyl derivative has been documented to cause acute mammalian toxicity via respiratory inhibition (Preston et al., 2021).[1] The 1-ethyl variant is expected to share this liability due to high structural similarity.

  • The Commercial Alternative (Penthiopyrad): Incorporates a bulky hydrophobic side chain (1,3-dimethylbutyl) and a different pyrazole isomer (pyrazole-4-carboxamide), which clashes with the mammalian binding pocket, ensuring safety.

Experimental Protocols for Off-Target Validation

To validate the safety profile of this compound, the following self-validating protocols are recommended.

Protocol A: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Quantify direct inhibition of Mitochondrial Complex II in live cells.

Methodology:

  • Cell Model: HepG2 (Liver) or H9c2 (Cardiomyocyte) cells.

  • Seeding: 20,000 cells/well in XF96 plates; culture overnight.

  • Media Switch: Replace with unbuffered assay medium (pH 7.4) supplemented with 10 mM Succinate (Complex II substrate) and 2 µM Rotenone (Complex I inhibitor).

  • Injection Strategy:

    • Port A: Compound (0.01 - 100 µM titration).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler - Max Respiration).

    • Port D: Antimycin A (Complex III inhibitor - Non-mitochondrial baseline).

  • Readout: Measure Oxygen Consumption Rate (OCR). A dose-dependent drop in OCR after Port A injection (in the presence of Rotenone/Succinate) confirms Complex II inhibition.

Protocol B: The "Galactose Shift" Cytotoxicity Assay

Objective: Distinguish mitochondrial toxicity from general cytotoxicity.

Principle: Cells grown in Galactose are forced to rely on Oxidative Phosphorylation (OXPHOS) for ATP, making them hypersensitive to mitochondrial inhibitors. Cells in Glucose can survive via Glycolysis (Warburg effect).

Workflow:

  • Culture: Split cells into two pools:

    • Media A: High Glucose (25 mM).

    • Media B: Galactose (10 mM) + Glucose-free.

  • Treatment: Treat with Compound (0.1 - 100 µM) for 24-48 hours.

  • Viability Assay: ATP-based luminescence (e.g., CellTiter-Glo).

  • Calculation: Calculate IC50 for both conditions.

    • Mitochondrial Toxin: IC50(Galactose) << IC50(Glucose) (Shift > 3-fold).

    • General Toxin: IC50(Galactose) ≈ IC50(Glucose).

Visualizations

Pathway Diagram: Mechanism of Off-Target Toxicity

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by the compound.

ETC_Inhibition cluster_mito Mitochondrial Inner Membrane C1 Complex I (NADH Dehydrogenase) Q Ubiquinone (Q-Pool) C1->Q C2 Complex II (Succinate Dehydrogenase) C2->Q e- Transfer Fumarate Fumarate C2->Fumarate ROS ROS (Superoxide) C2->ROS Electron Leak C3 Complex III Q->C3 C4 Complex IV C3->C4 ATP ATP Synthase Substrate Succinate Substrate->C2 Oxidation Inhibitor 1-ethyl-N-(thiazol-2-yl)... (Off-Target Inhibitor) Inhibitor->C2 Blocks Q-Site

Caption: Figure 1. Mechanism of Off-Target Toxicity.[2] The compound competitively inhibits the Ubiquinone binding site of Complex II, causing electron leakage (ROS) and halting ATP production.

Workflow: Safety Screening Pipeline

A logical flow for assessing the compound's safety before in vivo testing.

Safety_Workflow cluster_primary Step 1: Primary Efficacy cluster_offtarget Step 2: Off-Target Screening (Critical) cluster_decision Step 3: Go/No-Go Decision Start Compound Synthesis (1-ethyl-N-(thiazol-2-yl)...) Target_Assay Target Assay (Nematode SDH / Kinase) Start->Target_Assay Mito_Tox Mitochondrial Tox (Glu/Gal Shift Assay) Target_Assay->Mito_Tox Kinase_Panel Kinome Profiling (Selectivity Score) Target_Assay->Kinase_Panel Safe High Selectivity (>100x Window) Mito_Tox->Safe No Shift Toxic Mitochondrial Toxicity (Complex II Inhibition) Mito_Tox->Toxic IC50(Gal) << IC50(Glu) Kinase_Panel->Safe Selective Kinase_Panel->Toxic Promiscuous

Caption: Figure 2. Recommended Safety Screening Pipeline. Prioritizes mitochondrial toxicity testing due to the known risks of the pyrazole-5-carboxamide scaffold.

References

  • Preston, S., et al. (2021). "1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity." International Journal for Parasitology: Drugs and Drug Resistance.

    • Key Insight: Establishes the mitochondrial toxicity mechanism for the 1-methyl analog, directly applicable to the 1-ethyl variant.
  • Ohkura, H., et al. (2017). "Discovery of 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters.

    • Key Insight: Discusses the kinase inhibition potential and antitumor activity of the reverse amide scaffold.
  • Gedawy, E. M., et al. (2020). "Synthesis and biological evaluation of some new pyrazole derivatives as potential anti-inflammatory and analgesic agents." Bioorganic Chemistry.

    • Key Insight: Provides SAR data on pyrazole-carboxamide deriv
  • Agilent Technologies. "Measuring Mitochondrial Respiration with the Seahorse XF Cell Mito Stress Test." Application Note.

    • Key Insight: Validated protocol for the mitochondrial respir

Sources

Safety Operating Guide

1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant disposal protocol for 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide .

Context: This compound belongs to the class of pyrazole-thiazole carboxamides .[1][2] These scaffolds are frequently utilized in drug discovery as kinase inhibitors (e.g., for antitumor activity) and in agrochemistry as succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4][5] Because of its probable biological activity and the stability of its heterocyclic rings, this compound must be handled as a High Potency/Hazardous Organic Substance until specific toxicological data proves otherwise.[4][1]

Chemical Structure Analysis for Disposal:

  • Core Scaffolds: Pyrazole (5-membered N-heterocycle) and Thiazole (5-membered N,S-heterocycle).[3][4][5]

  • Linker: Carboxamide (-CONH-).[3][1]

  • Implication: The presence of sulfur (thiazole) and multiple nitrogens implies that uncontrolled combustion will release toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) .[3][4][1][5] Therefore, standard open burning is prohibited; controlled high-temperature incineration with scrubbing is mandatory.[3][1]

Hazard Identification & Segregation Logic

Before disposal, you must classify the waste stream to prevent dangerous incompatibility reactions.[4][1][5]

Hazard ClassClassification LogicOperational Requirement
Health Hazard Irritant / Bioactive. Analogs (e.g., Ethaboxam, kinase inhibitors) are often Skin/Eye Irritants (Category 2) and potentially toxic if ingested.[3][4][5]Double-bag all solid waste.[1] Treat as "Cytotoxic/Bioactive" if used in cell-based assays.[1]
Environmental Aquatic Toxicity. Thiazole derivatives are frequently toxic to aquatic life with long-lasting effects (Aquatic Chronic 2/3).[3][1]Zero Discharge Policy. Do not pour down the drain.
Reactivity Stable but Reactive. Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[3][4][1][5]Segregate from Oxidizing Waste streams to prevent exothermic degradation.[1]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Treatment (Lab Bench Level)

The Causality of Choice: We do not chemically quench this molecule in the lab because its amide bond is relatively stable and hydrolysis requires harsh conditions (strong acid/base reflux) that increase risk.[4][1] The safest route is containment .[1]

  • Solid Waste (Pure Compound/Powder):

    • Transfer the material into a clear, sealable polyethylene bag.[4][1]

    • Self-Validating Step: Wipe the exterior of the bag with a solvent-dampened wipe (ethanol) to ensure no dust residue remains.[3][1] Place that wipe inside the bag.[1]

    • Seal the bag and place it into a second bag (Double Containment).

    • Label immediately: "Solid Hazardous Waste - Toxic Organic Heterocycle."

  • Liquid Waste (Mother Liquors/Solvent Solutions):

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with your facility's "Organic Solvent" waste stream.[3][4][5]

    • Segregation: If the compound is dissolved in a halogenated solvent (DCM, Chloroform), it must go into the Halogenated Waste stream.[3][4][5] If in non-halogenated (Acetone, MeOH), use the Non-Halogenated stream.[3][4][5]

    • Concentration Limit: If the concentration is >10 mM, label as "High Potency Solution."

Phase 2: Waste Stream Management (Facility Level)

The Destination: High-Temperature Incineration.[1]

  • Why: The thiazole ring is thermally stable.[1] To ensure complete mineralization (destruction of the ring structure) and prevent the formation of dioxins or leaching into groundwater, the material must be incinerated at temperatures exceeding 1100°C with secondary combustion chambers and alkaline scrubbers to capture the SOx emissions.[3][4]

Operational Workflow Visualization

The following diagram outlines the decision logic for the researcher at the bench.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Double Bag (Polyethylene) Label: 'Toxic Solid' Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalo No Halogens StreamHalo Stream: Halogenated Organic Halo->StreamHalo StreamNonHalo Stream: Flammable/Non-Halo NonHalo->StreamNonHalo Incineration DESTINATION: High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidPack->Incineration Pickup StreamHalo->Incineration StreamNonHalo->Incineration

Figure 1: Decision tree for the segregation and disposal of pyrazole-thiazole carboxamide waste.

Regulatory Compliance (RCRA & Global)

While this specific molecule may not be explicitly listed on the EPA "P" or "U" lists (unless it is a specific commercial pesticide formulation), you must classify it based on Characteristics and Generator Knowledge .[3][4][1][5]

  • US EPA (RCRA):

    • If in flammable solvent (Flash point <60°C): D001 (Ignitable).[3][4][1][5]

    • If pure substance: Classify as Non-RCRA Regulated Hazardous Waste (unless toxicity testing confirms D004-D043 characteristics).[3][1] Best Practice: Manage as hazardous due to predicted aquatic toxicity.[1]

  • EU (REACH/CLP):

    • Waste Code (EWC): 07 01 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[3][4][5]

Emergency Procedures (Spill Response)

In the event of a spill, speed and containment are critical to prevent environmental release.[4][1][6]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[3][4][1][5] If powder is fine/dusty, use a N95/P100 respirator.[4][1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Sweep up carefully.[1]

    • Liquid: Absorb with vermiculite or sand.[1][6] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[3][4][1]

  • Decontamination: Clean the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.[4][1]

  • Disposal of Debris: All cleanup materials (wipes, absorbent) must be disposed of in the same hazardous waste container as the chemical itself.[4][1]

References

  • Fisher Scientific. (2025).[3][4][1] Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [3][4]

  • National Institutes of Health (NIH). (2017).[3][4][1] 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • US Environmental Protection Agency (EPA). (2024).[3][4][1] RCRA Hazardous Waste Codes & Characteristics. Retrieved from

  • CymitQuimica. (2024).[3][4][1][6][7] Safety Data Sheet: Ethyl 5-(thiophen-2-yl)-1H-pyrazole-4-carboxylate. Retrieved from [3][4][5]

Sources

Personal protective equipment for handling 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Pyrazole-5-carboxamide derivative (Thiazole-substituted). Primary Hazard Alert: Potent Mitochondrial Toxin (Suspected). While specific SDS data for this exact analog may be limited, structural analogs (1-methyl-1H-pyrazole-5-carboxamides) have exhibited unexpected acute mammalian toxicity in vivo, likely via inhibition of mitochondrial respiration, despite showing low cytotoxicity in standard cell assays. Operational Directive: Handle as a Band 4 Potent Compound (OEB 4) until specific toxicological data proves otherwise. Strict dust control is mandatory.

Risk Assessment & Hazard Identification

GHS Classification (Derived from Structure-Activity Relationships):

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic) or Category 2 (Fatal) – Precautionary assignment based on mitochondrial inhibition potential.

  • Skin/Eye Irritation: Category 2A/2 (Irritant).

  • Target Organ Toxicity (STOT-SE): Respiratory irritation.[1]

  • Target Organ Toxicity (STOT-RE): Mitochondrial dysfunction (Heart/Liver/Kidney).

Mechanism of Action & Safety Implications

The pyrazole-5-carboxamide core, particularly when coupled with thiazole moieties, is a privileged scaffold in both agrochemistry (fungicides) and drug discovery (kinase inhibitors). However, recent studies indicate this scaffold can uncouple oxidative phosphorylation or inhibit Complex I/II of the electron transport chain.

  • Safety Implication: Exposure may result in "metabolic asphyxiation" symptoms (lethargy, lactic acidosis) rather than immediate chemical burns.

Personal Protective Equipment (PPE) Matrix

Handling ScalePhysical StateRespiratory ProtectionDermal ProtectionEye/Face ProtectionEngineering Controls
< 10 mg Solid / PowderN95 / P2 Mask (Min)Double Nitrile Gloves (0.11 mm) + Lab CoatSafety Glasses w/ Side ShieldsClass II Biosafety Cabinet (BSC) or Fume Hood
10 mg - 1 g Solid / PowderP100 / P3 Respirator (Half-face)Double Nitrile (Outer: 0.14 mm) + Tyvek SleevesTight-fitting GogglesChemical Fume Hood (Face velocity > 0.5 m/s)
Any Scale Solution (Organic)Surgical Mask (Splash guard)Single Nitrile Gloves (Change if splashed)Safety GlassesChemical Fume Hood
Spill Cleanup PowderPAPR or Full-face P100Tyvek Coveralls + Double Gloves + BootiesFull FacepieceRestricted Access Zone

Operational Protocol: Safe Handling & Solubilization

A. Weighing & Transfer (Critical Step)

Static electricity is a major risk with pyrazole/thiazole solids, causing powder scattering.

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing.

    • Line the work surface with a secondary containment tray (disposable) and a chemically resistant absorbent pad (black side down for visibility of white powder).

  • Weighing:

    • Do not use a spatula directly into the stock bottle.

    • Gently rotate the bottle to loosen the solid.

    • Tap the required amount into a pre-weighed scintillation vial or weighing boat.

    • Technique: If the powder is "fluffy" (low bulk density), use a glass funnel to direct it into the receiving vessel to minimize airborne particulates.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF. This compound is likely lipophilic.

    • Add solvent immediately after weighing to "wet" the powder and eliminate inhalation risk.

    • Vortex inside the hood.

B. Experimental Workflow Diagram

The following diagram outlines the decision logic for safe handling based on the physical state of the compound.

SafetyWorkflow Start Start: 1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solubilized (DMSO/Media) StateCheck->Solution In Solution Engineering Engineering Control: Chemical Fume Hood OR Class II BSC Solid->Engineering PPE_Liquid PPE Requirement: Single Nitrile Gloves Safety Glasses Lab Coat Solution->PPE_Liquid PPE_Solid PPE Requirement: Double Nitrile Gloves Tyvek Sleeves P100 Respirator (if open sash) Engineering->PPE_Solid Static Static Control: Use Ionizer/Anti-static Gun PPE_Solid->Static Solubilize Transition: Wetting Static->Solubilize Add Solvent Handling Handling: Standard Liquid Transfer (Pipette) PPE_Liquid->Handling Solubilize->Solution

Caption: Decision logic for PPE selection based on physical state. Note the critical transition from solid to solution to reduce risk.

Decontamination & Disposal[3]

Chemical Inactivation

Pyrazole-carboxamides are chemically stable. Simple hydrolysis (water/ethanol) is ineffective for detoxification.

  • Surface Decontamination:

    • Wipe 1: 10% Bleach (Sodium Hypochlorite) – Oxidizes the thiazole ring and amide bond. Allow 10 minutes contact time.

    • Wipe 2: 70% Ethanol – Removes residual organic bleach byproducts.

    • Wipe 3: Water – Removes salts.

Waste Disposal[3][4][5]
  • Solid Waste: Collect all contaminated consumables (gloves, weighing boats, paper towels) into a dedicated "Cytotoxic/Toxic Solid Waste" bin (Yellow bag/bin usually). Do not place in general trash.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the thiazole sulfur/nitrogen content) or "Toxic Organic Waste."

  • Ultimate Disposal: High-temperature incineration (>1000°C) is required to fully mineralize the nitrogen-rich heterocyclic rings.

Emergency Response Plan

ScenarioImmediate ActionMedical Surveillance
Inhalation (Dust) Evacuate to fresh air immediately. Alert safety officer.Monitor for signs of respiratory distress or hypoxia (blue lips/fingernails) for 4 hours.
Skin Contact Wash with soap and water for 15 mins. Do not use ethanol (enhances absorption).Watch for systemic toxicity signs (nausea, weakness).
Eye Contact Flush with eyewash station for 15 mins. Hold eyelids open.Consult ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][3]Transport to ER. Mention "Mitochondrial Inhibitor" potential to physician.

References

  • Preston, S., et al. (2021).[4] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity."[4][5][6] Journal of Medicinal Chemistry.

    • Key citation for the "unexpected toxicity" warning and mitochondrial mechanism.
  • Fisher Scientific. (2025). "Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate."

    • Used for baseline hazard classification of the pyrazole-carboxyl
  • National Institutes of Health (NIH) PubChem. (2025). "Compound Summary: 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives."

    • Reference for the biological activity and antiproliferative properties of thiazole-substituted pyrazoles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.